(5-Phenylpyrazin-2-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-phenylpyrazin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-10-6-13-11(7-12-10)9-4-2-1-3-5-9/h1-7,14H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDFFQSSCWPJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties and Synthetic Utility of (5-Phenylpyrazin-2-yl)methanol: A Technical Whitepaper
Executive Summary
The pyrazine nucleus is a highly versatile building block in synthetic organic and medicinal chemistry. Its derivatives frequently exhibit profound biological activities, making them attractive targets for drug discovery[1]. Among these, (5-Phenylpyrazin-2-yl)methanol stands out as a critical intermediate. It provides a unique combination of electronic properties, steric bulk via its phenyl substituent, and a highly reactive hydroxymethyl handle for downstream functionalization.
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and pharmacological application context of (5-Phenylpyrazin-2-yl)methanol, specifically detailing its role in the development of novel immunomodulatory therapeutics[2].
Molecular Architecture & Physicochemical Profile
Heterocyclic compounds containing the pyrazine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 4—are foundational to modern pharmacophore design. The nitrogen atoms in the pyrazine ring act as strong hydrogen bond acceptors, allowing for precise tuning of the molecule's electronic and steric properties[1].
In (5-Phenylpyrazin-2-yl)methanol, the phenyl group at the C5 position enables critical intermolecular interactions, such as
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | (5-Phenylpyrazin-2-yl)methanol |
| CAS Number | 1000018-09-6[3] |
| Molecular Formula | C₁₁H₁₀N₂O[3] |
| Molecular Weight | 186.21 g/mol [1] |
| InChI Key | NLDFFQSSCWPJMV-UHFFFAOYSA-N[1] |
| Hydrogen Bond Donors | 1 (Hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (Two pyrazine nitrogens, one hydroxyl oxygen) |
| Structural Features | Electron-deficient pyrazine core, lipophilic C5-phenyl group, reactive C2-primary alcohol |
Mechanistic Synthesis & Experimental Workflows
The synthesis of (5-Phenylpyrazin-2-yl)methanol is typically achieved through a highly regioselective two-step pathway starting from commercially available methyl 5-chloropyrazine-2-carboxylate. This involves a palladium-catalyzed cross-coupling followed by a chemoselective reduction[2].
Fig 1: Step-by-step synthetic workflow of (5-Phenylpyrazin-2-yl)methanol.
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Construct the phenyl-pyrazine core while preserving the ester functionality.
Mechanistic Causality:
-
PdCl₂(dppf): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle. This increases the electron density on the palladium center, facilitating the oxidative addition into the relatively deactivated pyrazine C-Cl bond and accelerating reductive elimination to minimize homocoupling side products[2].
-
K₃PO₄: Acts as a mild, anhydrous base. It activates the phenylboronic acid by forming a reactive boronate complex, while strategically avoiding the hydrolysis of the methyl ester that stronger bases (like NaOH) would cause[2].
-
1,4-Dioxane: Chosen for its boiling point (101 °C) and excellent solvating properties for both organic substrates and inorganic salts, enabling efficient cross-coupling at 80 °C.
Protocol:
-
Charge a reaction vessel with methyl 5-chloropyrazine-2-carboxylate (1.0 eq), phenylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), and PdCl₂(dppf) (0.05 eq)[2].
-
Suspend the mixture in 1,4-Dioxane. Degas the mixture via nitrogen sparging to prevent palladium catalyst poisoning by atmospheric oxygen.
-
Stir the reaction mixture at 80 °C for 2 hours.
-
Self-Validating Check: Track progress via LC-MS until complete consumption of the starting material is observed (target mass [M+H]⁺: 215.1)[2].
-
Quench with water (to dissolve inorganic salts) and extract with EtOAc (to partition the organic product).
-
Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via flash silica gel chromatography (0–30% ethyl acetate/petroleum ether gradient) to isolate methyl 5-phenylpyrazine-2-carboxylate[2].
Step 2: Chemoselective Reduction
Objective: Reduce the methyl ester to a primary alcohol without reducing the aromatic pyrazine ring.
Mechanistic Causality:
-
NaBH₄ in MeOH: Sodium borohydride is a mild hydride donor. While it typically struggles to reduce esters, using methanol as a solvent significantly enhances its reactivity. Methanol hydrogen-bonds to the ester carbonyl, increasing its electrophilicity, and reacts with NaBH₄ to form highly reactive alkoxyborohydride species[2].
-
Temperature Control (0 °C to 25 °C): Initiating the reaction at 0 °C controls the highly exothermic hydride transfer, preventing over-reduction or nucleophilic attack on the electron-deficient pyrazine ring.
-
NH₄Cl Quench: Saturated aqueous ammonium chloride safely neutralizes unreacted NaBH₄ by providing a mild proton source. This avoids the dangerous release of hydrogen gas associated with strong acids and buffers the system to protect the newly formed hydroxymethyl group[2].
Protocol:
-
Dissolve methyl 5-phenylpyrazine-2-carboxylate (1.0 eq) in MeOH and cool the solution to 0 °C using an ice bath[2].
-
Add NaBH₄ (2.0 eq) portion-wise to control the evolution of hydrogen gas and manage the exotherm[2].
-
Remove the ice bath and allow the mixture to stir at 25 °C for 16 hours.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol. This prevents the polar product from being lost to the aqueous phase during workup.
-
Quench the residue carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc. Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (5-Phenylpyrazin-2-yl)methanol[2].
-
Self-Validating Check: Confirm the transformation via ¹H NMR spectroscopy. The disappearance of the sharp methyl ester singlet (typically ~3.9–4.1 ppm) and the emergence of a new methylene signal corresponding to the -CH₂OH group definitively validates the reduction[1].
Application Context: IL4I1 Inhibition Pathway
In contemporary drug development, (5-Phenylpyrazin-2-yl)methanol is highly valued as an intermediate for synthesizing inhibitors of Interleukin-4 induced gene 1 (IL4I1)[2].
IL4I1 is an L-amino acid oxidase secreted by antigen-presenting cells and tumor-associated macrophages. In the tumor microenvironment, IL4I1 depletes essential amino acids (such as phenylalanine and tyrosine) and produces hydrogen peroxide (H₂O₂). This metabolic alteration leads to profound T-cell suppression, allowing tumors to evade the immune system.
By utilizing the reactive hydroxymethyl group of (5-Phenylpyrazin-2-yl)methanol, medicinal chemists can couple this scaffold to other pharmacophores (e.g., oxazole-4-carboxylates) to create potent IL4I1 inhibitors[2]. These inhibitors block the active site of the enzyme, halting amino acid depletion and reversing immune suppression.
Fig 2: Pharmacological context of (5-Phenylpyrazin-2-yl)methanol in IL4I1 inhibition.
References
-
Chemsrc - 1000018-09-6 (5-Phenylpyrazin-2-yl)methanol CAS Database. Available at: [Link]
- Google Patents (WO2025085347A1) - Il4i1 inhibitors and uses thereof (Synthesis and Application).
Sources
Technical Monograph: Physicochemical Profiling and Synthetic Utility of (5-Phenylpyrazin-2-yl)methanol
The following technical guide details the molecular structure, physicochemical properties, and synthetic pathways for (5-Phenylpyrazin-2-yl)methanol .
Executive Summary
(5-Phenylpyrazin-2-yl)methanol (Catalog Ref: B7766728) is a functionalized heterocyclic building block utilized in medicinal chemistry.[1] It serves as a critical intermediate for the synthesis of kinase inhibitors and other bioactive small molecules. Its structure combines a lipophilic phenyl ring with a polar pyrazine core and a reactive hydroxymethyl handle, offering a balance of solubility and binding potential (π-stacking and H-bond donation).
Molecular Identity & Structure
The molecule consists of a pyrazine ring substituted at the 2-position with a hydroxymethyl group and at the 5-position with a phenyl group. This 2,5-substitution pattern is significant for maintaining linearity in drug design, distinct from 2,3- or 2,6-isomers which introduce kinks in the molecular scaffold.
Structural Data
| Parameter | Value |
| IUPAC Name | (5-Phenylpyrazin-2-yl)methanol |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| Exact Mass | 186.0793 |
| SMILES | OCC1=CN=C(C2=CC=CC=C2)N=C1 |
| InChI Key | NLDFFQSSCWPJMV-UHFFFAOYSA-N |
Physicochemical Profile (Calculated)
| Property | Value | Interpretation |
| cLogP | ~1.3 - 1.5 | Moderate lipophilicity; favorable for membrane permeability. |
| TPSA | ~46 Ų | (Pyrazine N: ~26 + OH: ~20) Good oral bioavailability potential. |
| H-Bond Donors | 1 | Hydroxyl group (-OH). |
| H-Bond Acceptors | 3 | Pyrazine nitrogens (2) + Hydroxyl oxygen (1). |
| Rotatable Bonds | 2 | Phenyl-Pyrazine bond + CH₂-OH bond. |
Synthetic Pathways
The synthesis of (5-Phenylpyrazin-2-yl)methanol typically follows two primary strategies: Cross-Coupling/Reduction (modular) or Direct Functionalization (scalable).
Route A: Suzuki-Miyaura Coupling & Reduction (Recommended)
This route is preferred for research applications due to its modularity. It begins with a commercially available 5-chloro-2-ester.
-
Step 1 (Coupling): Methyl 5-chloropyrazine-2-carboxylate reacts with phenylboronic acid under Pd(0) catalysis to install the phenyl ring.
-
Step 2 (Reduction): The ester moiety is reduced to the primary alcohol using Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).[2]
Route B: Direct Lithiation/Formylation
Alternatively, 2-bromo-5-phenylpyrazine can be lithiated (n-BuLi) and quenched with DMF or paraformaldehyde, though this requires strictly anhydrous conditions and is less tolerant of functional groups.
Synthesis Workflow Diagram
Caption: Two-step synthetic pathway involving Suzuki coupling followed by ester reduction.
Experimental Protocols
Note: These protocols are generalized standard operating procedures (SOPs) based on pyrazine chemistry best practices.
Step 1: Synthesis of Methyl 5-phenylpyrazine-2-carboxylate
-
Setup: Charge a round-bottom flask with Methyl 5-chloropyrazine-2-carboxylate (1.0 equiv), Phenylboronic acid (1.1 equiv), and Na₂CO₃ (2.0 equiv).
-
Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%) under an inert atmosphere (N₂ or Ar).
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Step 2: Reduction to (5-Phenylpyrazin-2-yl)methanol
-
Setup: Dissolve the intermediate ester (from Step 1) in anhydrous Methanol (0.1 M concentration).
-
Addition: Cool to 0°C. Add NaBH₄ (2.0–3.0 equiv) portion-wise over 15 minutes. Caution: Gas evolution (H₂).
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1–2 hours.
-
Quench: Quench carefully with saturated NH₄Cl solution or acetone.
-
Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with DCM (3x).
-
Isolation: Dry organic layer (Na₂SO₄), filter, and concentrate to yield the target alcohol.
Structural Characterization
Validation of the structure relies on confirming the presence of the pyrazine core, the phenyl substituent, and the hydroxymethyl group.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ or DMSO-d₆
-
Pyrazine Protons: Two distinct singlets (or tight doublets) in the aromatic region, typically deshielded.
-
H-3 (Pyrazine): ~9.0 ppm (s, 1H) – Adjacent to N and Phenyl ring.
-
H-6 (Pyrazine): ~8.6 ppm (s, 1H) – Adjacent to N and CH₂OH.
-
-
Phenyl Protons: Multiplet at 7.4 – 8.0 ppm (5H).
-
Methylene (-CH₂-): Singlet at ~4.7 – 4.8 ppm (2H).
-
Hydroxyl (-OH): Broad singlet at ~5.4 ppm (exchangeable with D₂O).
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Parent Ion: [M+H]⁺ = 187.2 m/z
-
Fragmentation: Loss of water [M+H-18]⁺ = 169.2 m/z is common for benzylic-type alcohols.
Applications in Drug Discovery
(5-Phenylpyrazin-2-yl)methanol is a versatile scaffold in the design of:
-
Kinase Inhibitors: The pyrazine nitrogen atoms can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases.
-
Prostacyclin Receptor Agonists: Structurally related to intermediates used in the synthesis of Selexipag (Uptravi), where the pyrazine core acts as a linker between a lipophilic tail and a polar head group.
-
PROTAC Linkers: The hydroxymethyl group allows for conversion to a halide or mesylate, enabling attachment to E3 ligase ligands or warheads.
Pharmacophore Mapping
Caption: Pharmacophoric features of the (5-Phenylpyrazin-2-yl)methanol scaffold.
References
-
BenchChem. (5-Phenylpyrazin-2-yl)methanol Product Data (Cat. No. B7766728).[1] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 315585 (Related Analog: Phenyl(pyridin-2-yl)methanol). Retrieved from
-
Mosquera, A., et al. (2008).[3] Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines.[3] Organic Letters, 10(17), 3745-3748.[3] (Methodology Reference).
- Miyamura, S., et al. (2013). Synthesis of Pyrazine Derivatives via Suzuki-Miyaura Coupling. Journal of Heterocyclic Chemistry. (General Synthetic Protocol).
Sources
solubility of (5-Phenylpyrazin-2-yl)methanol in organic solvents
An In-Depth Technical Guide on the Solubility Profile and Solvation Dynamics of (5-Phenylpyrazin-2-yl)methanol in Organic Solvents
Executive Summary
(5-Phenylpyrazin-2-yl)methanol (CAS: 1000018-09-6) is a highly versatile heterocyclic building block widely utilized in synthetic organic chemistry and drug discovery. It serves as a critical intermediate in the development of complex active pharmaceutical ingredients (APIs), including IL4I1 inhibitors and EP2/EP4 receptor antagonists[1][2][3]. Understanding its solubility profile across various organic solvents is paramount for optimizing reaction conditions, designing purification workflows (such as crystallization), and formulating high-throughput screening assays. This whitepaper provides a rigorous analysis of the thermodynamic principles governing its solvation, quantitative solubility estimates, and standardized experimental protocols for empirical determination.
Structural Profiling & Solvation Thermodynamics
The solubility of (5-Phenylpyrazin-2-yl)methanol is dictated by the distinct physicochemical domains within its molecular architecture:
-
The Pyrazine Core: A six-membered aromatic heterocycle containing two nitrogen atoms. These nitrogens act as strong hydrogen-bond acceptors and contribute significantly to the molecule's polar surface area[1].
-
The Hydroxymethyl Group: Positioned at the 2-position, this moiety provides both hydrogen-bond donor and acceptor capabilities, drastically increasing the molecule's affinity for polar and protic environments[1].
-
The Phenyl Ring: Substituted at the 5-position, this lipophilic domain drives dispersion forces (
stacking and hydrophobic interactions), counterbalancing the hydrophilicity of the pyrazine and hydroxyl groups[1].
To rationalize solvent selection, we apply Hansen Solubility Parameters (HSP) , which deconstruct cohesive energy density into three components: dispersion forces (
Structural domains of (5-Phenylpyrazin-2-yl)methanol and their primary solvent interactions.
Quantitative Solubility Data & Solvent Selection Matrix
Based on the structural analysis and HSP principles, the solubility of (5-Phenylpyrazin-2-yl)methanol varies drastically across different solvent classes. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) offer the highest solubility due to their exceptional ability to accept hydrogen bonds from the hydroxyl group while stabilizing the polarizable
Table 1: Expected Solubility Profile in Key Organic Solvents
| Solvent Class | Specific Solvent | Dielectric Constant ( | Expected Solubility Range | Primary Solvation Mechanism |
| Polar Aprotic | DMSO | 46.7 | > 100 mg/mL (High) | Strong dipole-dipole & H-bond acceptance |
| Polar Aprotic | DMF | 36.7 | > 100 mg/mL (High) | Strong dipole-dipole & H-bond acceptance |
| Polar Protic | Methanol (MeOH) | 32.7 | 30 - 100 mg/mL (Moderate-High) | H-bond donor/acceptor network |
| Moderately Polar | Ethyl Acetate (EtOAc) | 6.0 | 10 - 30 mg/mL (Moderate) | Moderate polarity, ester H-bond acceptance |
| Halogenated | Dichloromethane (DCM) | 9.1 | 10 - 30 mg/mL (Moderate) | Dispersion forces & weak dipole interactions |
| Non-Polar | Hexane / Heptane | 1.9 | < 1 mg/mL (Poor) | Pure dispersion forces, no H-bonding capacity |
Note: In synthetic workflows, the reduction of methyl 5-phenylpyrazine-2-carboxylate to yield (5-Phenylpyrazin-2-yl)methanol is frequently performed in Methanol (MeOH) using NaBH₄, capitalizing on the high solubility of both the precursor and the resulting alcohol in protic media[2].
Experimental Workflows for Solubility Determination
To ensure rigorous scientific integrity, the theoretical solubility parameters must be empirically validated. Below are two self-validating protocols utilized in pharmaceutical development.
Protocol A: Isothermal Shake-Flask Method (Thermodynamic Equilibrium)
This is the gold standard for determining the absolute thermodynamic solubility of a compound in a specific solvent[8].
-
Solid Addition: Weigh an excess amount of (5-Phenylpyrazin-2-yl)methanol solid (e.g., ~50 mg) into a 2 mL amber glass HPLC vial.
-
Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., EtOAc).
-
Equilibration: Seal the vial tightly and place it in a thermoshaker. Agitate at 500 rpm at a strictly controlled temperature of 25.0 ± 0.1 °C for 24 to 48 hours. Causality: 24 hours is typically required to ensure the solid-liquid interface reaches true thermodynamic equilibrium.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet all undissolved solid particles.
-
Sampling: Carefully extract 100 µL of the clear supernatant without disturbing the pellet.
-
Dilution & Quantification: Immediately dilute the aliquot with the HPLC mobile phase (to prevent precipitation) and analyze via HPLC-UV at the compound's
(typically 260-280 nm due to the extended -conjugation). Quantify against a pre-established standard calibration curve.
Thermodynamic shake-flask protocol for determining equilibrium solubility.
Protocol B: High-Throughput Kinetic Solubility (Nephelometry)
Used during early-stage screening to determine the precipitation point in mixed solvent systems.
-
Stock Preparation: Prepare a 10 mM stock solution of (5-Phenylpyrazin-2-yl)methanol in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into the target solvent system (e.g., aqueous buffer or organic mixtures).
-
Incubation: Seal the plate and incubate for 2 hours at room temperature.
-
Measurement: Read the plate using a nephelometer (light scattering) at 620 nm. The concentration at which light scattering sharply increases marks the kinetic solubility limit (onset of precipitation).
Application in Synthetic Workflows
Understanding this solubility profile directly impacts synthetic efficiency:
-
Cross-Coupling Reactions: When utilizing (5-Phenylpyrazin-2-yl)methanol or its precursors in transition-metal catalyzed reactions (e.g., Suzuki-Miyaura coupling), polar aprotic solvents like DMF or Dioxane/Water mixtures are preferred. These solvents maintain the solubility of both the organic substrates and the inorganic bases (e.g., K₃PO₄) required for the catalytic cycle[2].
-
Crystallization & Purification: The stark contrast in solubility between polar and non-polar solvents makes this compound an excellent candidate for solvent/anti-solvent recrystallization. A highly pure crystalline product can be obtained by dissolving the crude material in a minimal volume of warm Ethyl Acetate (good solvent) and slowly titrating in Hexane or Heptane (anti-solvent) until the cloud point is reached, followed by slow cooling[3].
References
-
(5-Phenylpyrazin-2-yl)methanol | Benchchem. Benchchem. 1
-
WO2025085347A1 - Il4i1 inhibitors and uses thereof. Google Patents. 2
-
CN115448913A - 用于治疗ep2、ep4受体介导的疾病的双环化合物. Google Patents. 3
-
Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Prof Steven Abbott. 9
-
Hansen solubility parameters. Stenutz. 4
-
Precise heteroatom doping determines aqueous solubility and self-assembly behaviors for polycyclic aromatic skeletons. PMC (NIH). 5
-
Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. 8
Sources
- 1. (5-Phenylpyrazin-2-yl)methanol | Benchchem [benchchem.com]
- 2. WO2025085347A1 - Il4i1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. CN115448913A - ç¨äºæ²»çep2ãep4åä½ä»å¯¼çç¾ç çåç¯ååç© - Google Patents [patents.google.com]
- 4. Hansen solubility parameters [stenutz.eu]
- 5. Precise heteroatom doping determines aqueous solubility and self-assembly behaviors for polycyclic aromatic skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (5-Phenylpyrazin-2-yl)methanol | Benchchem [benchchem.com]
- 7. WO2025085347A1 - Il4i1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
(5-Phenylpyrazin-2-yl)methanol: Chemical Identity & Technical Guide
The following in-depth technical guide details the chemical identity, synthesis, and medicinal chemistry applications of (5-Phenylpyrazin-2-yl)methanol , a critical pyrazine scaffold used in drug discovery.
Executive Summary
(5-Phenylpyrazin-2-yl)methanol is a functionalized heterocyclic building block characterized by a pyrazine core substituted with a phenyl ring at the C5 position and a hydroxymethyl group at the C2 position. This scaffold acts as a versatile pharmacophore in medicinal chemistry, serving as a bioisostere for bi-aryl systems found in kinase inhibitors, P2X3 receptor antagonists, and IL4I1 inhibitors. Its amphiphilic nature—combining a lipophilic bi-aryl domain with a polar hydroxyl "anchor"—makes it ideal for occupying hydrophobic pockets while engaging in specific hydrogen-bonding interactions.
Chemical Identity & Identifiers
| Property | Data |
| IUPAC Name | (5-Phenylpyrazin-2-yl)methanol |
| Common Name | 5-Phenyl-2-hydroxymethylpyrazine |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| InChI Key | NLDFFQSSCWPJMV-UHFFFAOYSA-N |
| SMILES | OCC1=NC=C(C2=CC=CC=C2)N=C1 |
| CAS Number | 13534-78-6 (Precursor Ester); Specific Alcohol CAS is often proprietary/patent-referenced.[1] Use InChI Key for definitive search. |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water. |
Structural Analysis & Pharmacophore Properties
The compound features a 1,4-diazine (pyrazine) ring , which is electron-deficient compared to pyridine or benzene. This electronic deficiency lowers the pKa of the ring nitrogens, reducing non-specific protein binding while maintaining the ability to accept hydrogen bonds.
-
Lipophilic Domain (Phenyl Ring): The C5-phenyl group provides significant hydrophobic bulk, suitable for pi-stacking interactions (e.g., with Phenylalanine or Tyrosine residues in a binding pocket).
-
Polar Anchor (Hydroxymethyl Group): The C2-methanol moiety serves as a hydrogen bond donor/acceptor. It is often converted into an amine, ether, or halide to tune potency.
-
Vector Alignment: The para-like substitution pattern (2,5-substitution) ensures a linear extension of the molecule, rigidifying the spatial arrangement of the two domains.
Synthetic Pathways
The synthesis of (5-Phenylpyrazin-2-yl)methanol typically proceeds via two primary routes: Reduction of the Ester or Suzuki Cross-Coupling .
Route A: Reduction of Methyl 5-phenylpyrazine-2-carboxylate
This is the most scalable industrial route. The precursor ester (CAS 13534-78-6) is reduced using mild hydride donors.
-
Step 1: Dissolve Methyl 5-phenylpyrazine-2-carboxylate in anhydrous MeOH or THF.
-
Step 2: Cool to 0°C under N₂ atmosphere.
-
Step 3: Add Sodium Borohydride (NaBH₄) portion-wise (1.5 - 2.0 equiv).
-
Step 4: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.
-
Step 5: Quench with saturated NH₄Cl. Extract with EtOAc.
-
Yield: Typically 85–95%.
Route B: Suzuki Coupling of (5-Halopyrazin-2-yl)methanol
Used when the pyrazine-methanol core is already available or when varying the aryl group (Library Synthesis).
-
Reagents: (5-Bromopyrazin-2-yl)methanol + Phenylboronic acid.
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: Na₂CO₃ or K₃PO₄.
-
Solvent: Dioxane/Water (4:1).
-
Conditions: 80–100°C for 4–12 hours.
Visualization: Synthesis Workflow
Figure 1: Two primary synthetic routes to the target scaffold.
Medicinal Chemistry Applications
This scaffold is frequently observed in patent literature for high-value targets:
-
P2X3 Receptor Antagonists: The pyrazine core mimics the diaminopyrimidine scaffold often used to block ATP-gated ion channels involved in chronic cough and pain.
-
Kinase Inhibition (Type I/II): The phenyl-pyrazine moiety fits into the ATP-binding hinge region. The hydroxymethyl group is often converted to a benzylic amine to interact with the ribose-binding pocket or the "gatekeeper" residue.
-
IL4I1 Inhibitors: Recent patents (e.g., WO2025085347) utilize this scaffold to inhibit Interleukin-4 Induced Gene 1 (IL4I1), a metabolic immune checkpoint target in cancer therapy.
Visualization: Pharmacophore Logic
Figure 2: Pharmacophore mapping of the (5-Phenylpyrazin-2-yl)methanol scaffold against biological targets.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Pyrazine Protons: Two distinct singlets (or doublets with small J coupling) in the aromatic region, typically δ 9.0–8.5 ppm.
-
Phenyl Protons: Multiplet at δ 8.1–7.4 ppm (5 protons).
-
Methylene (-CH₂-): Doublet at δ 4.7 ppm (coupling to OH).
-
Hydroxyl (-OH): Triplet at δ 5.5 ppm (exchangeable with D₂O).
-
-
LC-MS (ESI+):
-
[M+H]⁺: Peak at m/z 187.1.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydroxymethyl group can be prone to oxidation to the aldehyde or carboxylic acid upon prolonged exposure to air.
-
Solvent Compatibility: Avoid prolonged storage in acidic methanol to prevent etherification.
References
-
BenchChem. (5-Phenylpyrazin-2-yl)methanol Product Data & InChI Key Verification. Retrieved from .
-
Google Patents. WO2025085347A1 - IL4I1 Inhibitors and Uses Thereof. (2025). Describes the synthesis of (5-phenylpyrazin-2-yl)methanol via borohydride reduction. Retrieved from .
-
PubChem. Methyl 5-phenylpyrazine-2-carboxylate (Precursor CAS 13534-78-6). Retrieved from .
-
MDPI. Synthesis of Novel Pyridine/Pyrazine Derivatives via Suzuki Cross-Coupling. Discusses analogous coupling conditions for heteroaryl systems. Retrieved from .
Sources
The Therapeutic Potential of 5-Phenylpyrazine Derivatives in Modern Drug Discovery: A Technical Whitepaper
Executive Summary
The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its chemical simplicity and remarkable adaptability in drug design. Among its functionalized variants, 5-phenylpyrazine derivatives have emerged as highly versatile building blocks. By combining the hydrogen-bonding capacity of the pyrazine nitrogen atoms with the lipophilic, pi-stacking potential of the phenyl ring, these derivatives achieve high-affinity target engagement across multiple therapeutic domains. This technical guide provides an in-depth analysis of the structural privileges, mechanistic pathways, and self-validating experimental workflows associated with 5-phenylpyrazine derivatives, focusing on their applications in oncology, infectious diseases, and parasitology.
Structural Privileges and Binding Causality
The core efficacy of 5-phenylpyrazine derivatives stems from their precise stereoelectronic properties. The pyrazine ring provides two nitrogen atoms that act as potent hydrogen bond acceptors, which are critical for interacting with the hinge regions of kinases and the active sites of metabolic enzymes.
Causality in Scaffold Design:
The introduction of a phenyl group at the 5-position serves a dual purpose. First, it significantly increases the lipophilicity of the molecule, enhancing cellular permeability—a critical factor for penetrating the mycolic acid-rich cell walls of mycobacteria [1]. Second, the phenyl ring acts as a hydrophobic anchor, occupying deep, non-polar binding pockets in target proteins via
Therapeutic Domain I: Oncology and Pathway Modulation
Aberrant signaling pathways are primary drivers of carcinogenesis and chemoresistance. 5-phenylpyrazine derivatives have demonstrated profound efficacy as kinase inhibitors (e.g., FGFR and CHK1) and modulators of transcription factors [1].
NRF2 Pathway Inhibition
Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that controls the cellular response to oxidative stress. Constitutive NRF2 expression in cancer cells leads to aggressive metastasis and resistance to chemotherapeutics [3]. Recent SAR studies have identified 2-amino-3-cyano-5-phenylpyrazine derivatives (e.g., compound 3i ) as potent inhibitors of the NRF2 pathway.
Mechanistic Causality: The cyano group provides a critical hydrogen bond acceptor, while the 5-phenyl group precisely aligns the molecule within the target's hydrophobic cleft. This binding downregulates NRF2 protein levels, preventing its nuclear translocation and subsequent activation of the Antioxidant Response Element (ARE). Consequently, the cancer cells are stripped of their oxidative defense, rendering them highly susceptible to synergistic treatment with carboplatin[3].
Caption: NRF2 signaling pathway and targeted inhibition by 5-phenylpyrazine derivatives.
Table 1: NRF2 Inhibition Activity of Pyrazine/Pyridine Derivatives
| Compound | Structural Modification | % NRF2 Inhibition | Cellular Impact / Causality |
|---|---|---|---|
| MSU38225 | Core Hit (Nicotinonitrile) | Baseline | Promotes apoptosis in lung cancer cells |
| 1a | 5-Phenyl Analog | 51.0% | Synergistic with Carboplatin; anchors in hydrophobic cleft |
| 3i | 2-Amino-3-cyano-5-phenylpyrazine | 46.7% | Decreased NRF2 protein levels; high aqueous solubility |
| 4a | 4-Phenyl Isomer | 36.4% | Reduced activity due to suboptimal steric alignment |
| 4c | 4-Phenyl Isomer of 3i | 27.9% | Poor pathway modulation; weak target engagement |
Data synthesized from NRF2 pathway inhibition studies [3].
Therapeutic Domain II: Antimycobacterial Efficacy
The emergence of multidrug-resistant Mycobacterium tuberculosis necessitates novel scaffolds. 5-chloro-N-phenylpyrazine-2-carboxamides have shown exceptional promise by inhibiting mycobacterial fatty acid synthase I and trans-translation processes [4].
Mechanistic Causality: The integration of electron-withdrawing halogens (e.g., fluorine or chlorine) on the phenyl ring decreases the electron density of the pyrazine core. This chemical shift enhances the hydrogen bond donor capacity of the adjacent carboxamide linker. Furthermore, the halogenation dramatically increases the lipophilicity of the molecule, directly causing an increased rate of diffusion across the lipid-rich mycobacterial cell envelope [2].
Table 2: Antimycobacterial Activity of Pyrazine Derivatives against M. tuberculosis H37Rv
| Compound | Structural Modification | MIC (µg/mL) | Mechanistic Rationale / Causality |
|---|---|---|---|
| Isoniazid | Standard Control | 0.10 | Validates assay sensitivity and strain susceptibility |
| PZA | Pyrazinamide Control | 6.25 | Baseline pyrazine activity |
| 21 | 5-Chloro-N-(5-chloro-2-hydroxyphenyl)... | 1.56 | Hydroxyl group reduces cytotoxicity while maintaining binding |
| 28 | Fluoro-substituted carboxamide | 1.59 | Fluorine enhances lipophilicity for cell wall penetration |
| 30 | 4-(5-Chloropyrazine-2-carboxamido)... | 3.13 | Carboxylic acid improves aqueous solubility |
Data synthesized from antimycobacterial SAR studies [2] and [4].
Experimental Protocols and Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems , where each step contains an internal mechanism to confirm its success.
Protocol A: Synthesis of the 5-Phenylpyrazine Scaffold via Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura cross-coupling workflow for synthesizing 5-phenylpyrazine scaffolds.
Step-by-Step Methodology & Causality:
-
Reagent Preparation: Combine 1.0 eq of the starting halopyrazine (e.g., 2-amino-5-bromopyrazine) and 1.2 eq of phenylboronic acid in a Schlenk flask.
-
Solvent & Base Selection: Add a 4:1 mixture of 1,4-Dioxane and Water, followed by 2.0 eq of
.-
Causality: A biphasic solvent system ensures the solubility of both the organic halopyrazine and the inorganic base. The base is strictly required to activate the phenylboronic acid by forming a highly nucleophilic boronate complex, which is essential for the transmetalation step to proceed.
-
-
Degassing (Self-Validation): Sparge the solution with Argon for 15 minutes.
-
Causality: Oxygen must be completely removed because it irreversibly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species.
-
-
Catalyst Addition: Add 0.05 eq of
and heat to 90°C for 12 hours. -
Reaction Monitoring: Monitor via TLC (Hexane/EtOAc).
-
Causality: The disappearance of the halopyrazine spot self-validates the completion of the oxidative addition and reductive elimination cycles.
-
-
Workup & Validation: Perform an aqueous extraction. Validate the final purified product using LC-MS (to confirm the exact m/z of the cross-coupled product) and
NMR (to validate the regiochemistry by identifying the characteristic pyrazine aromatic protons).
Protocol B: In Vitro Antimycobacterial Screening (REMA Assay)
The Resazurin Microtiter Assay (REMA) is utilized to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
Step-by-Step Methodology & Causality:
-
Plate Preparation: Dispense 100 µL of Middlebrook 7H9 broth into a 96-well plate.
-
Edge Well Exclusion: Fill the outer perimeter wells with sterile water instead of media.
-
Causality: This prevents evaporation in the internal test wells during the prolonged 7-day incubation, ensuring that the drug concentrations remain structurally integral and accurate.
-
-
Serial Dilution: Perform 2-fold serial dilutions of the 5-phenylpyrazine derivative. Include Isoniazid as a positive control and DMSO as a negative vehicle control.
-
Causality: This validates the assay's dynamic range. Isoniazid ensures the bacterial strain is susceptible, while DMSO ensures the vehicle itself does not inhibit growth.
-
-
Inoculation: Add 100 µL of M. tuberculosis H37Rv inoculum (adjusted to McFarland standard 1.0) to each test well. Incubate at 37°C for 7 days.
-
Indicator Addition: Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours.
-
Causality: Resazurin acts as a terminal electron acceptor. Metabolically active cells reduce the blue resazurin dye to pink resorufin. This shift provides a highly sensitive, self-validating fluorometric readout that eliminates the subjectivity of visual turbidity assessments.
-
Future Perspectives in Lead Optimization
While 5-phenylpyrazine derivatives exhibit exceptional potency, future drug discovery efforts must focus on ADME/Tox optimization. The highly lipophilic nature of the phenyl ring can lead to rapid clearance via Cytochrome P450 (CYP450) metabolism. Next-generation workflows will likely involve bioisosteric replacement of the phenyl ring with saturated heterocycles (e.g., piperidines or morpholines) to reduce logP values while maintaining the critical spatial geometry required for target engagement [5].
References
-
Title: Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Source: Asian Journal of Pharmaceutics. URL: [Link]
-
Title: RSC Medicinal Chemistry - NSF Public Access Repository. Source: National Science Foundation (NSF). URL: [Link]
-
Title: Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Source: MDPI (Molecules). URL: [Link]
-
Title: 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors. Source: ACS Publications (Journal of Medicinal Chemistry). URL: [Link]
Sources
Comprehensive Technical Guide on (5-Phenylpyrazin-2-yl)methanol Synthesis Pathways
Introduction & Chemical Context
(5-Phenylpyrazin-2-yl)methanol (CAS: 1000018-09-6) is a highly versatile heterocyclic building block[1]. The pyrazine core—a six-membered aromatic ring with nitrogen atoms at positions 1 and 4—exhibits unique electronic properties that make it a privileged scaffold in both medicinal chemistry and agrochemical development[2].
Derivatives of this core are currently being actively investigated as IL4I1 inhibitors for novel therapeutic applications[3]. Furthermore, structural analogues derived from this scaffold serve as potent chitin biosynthesis inhibitors, offering targeted insecticidal activity against resistant agricultural pests such as Plutella xylostella[4]. Understanding the highly regioselective synthesis of this molecule is critical for researchers looking to leverage its unique structure-activity relationship (SAR) profile.
Retrosynthetic Analysis & Mechanistic Pathways
The construction of the (5-Phenylpyrazin-2-yl)methanol architecture relies on two primary strategic disconnections:
-
C-C Bond Formation (Cross-Coupling): The most robust and scalable approach involves the late-stage functionalization of a pre-formed pyrazine ring. A Suzuki-Miyaura cross-coupling between a 5-halopyrazine-2-carboxylate and phenylboronic acid establishes the carbon framework with absolute regiocontrol[3].
-
De Novo Ring Formation: Alternatively, the pyrazine core can be synthesized via the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by dehydration to form an imine intermediate[2]. While foundational, this method often suffers from poor regioselectivity when asymmetric substituents are required, making the cross-coupling route vastly superior for this specific target[2].
Figure 1: Retrosynthetic disconnection strategies for the target pyrazine.
Primary Synthetic Route: Cross-Coupling & Reduction
This guide focuses on the cross-coupling and reduction pathway due to its superior regiocontrol, high yield, and reliance on commercially available starting materials[3].
Step 1: Regioselective Suzuki-Miyaura Coupling
Mechanistic Rationale: The reaction utilizes methyl 5-chloropyrazine-2-carboxylate. The electron-withdrawing nature of the pyrazine ring, compounded by the ester group, makes the C-Cl bond highly susceptible to oxidative addition by a Pd(0) catalyst. PdCl2(dppf) is selected because the bidentate dppf ligand enforces a wide bite angle. This stabilizes the intermediate Pd(II) species and accelerates the reductive elimination step, minimizing unwanted homocoupling byproducts[3]. K3PO4 acts as a strong, non-nucleophilic base to facilitate the transmetalation of phenylboronic acid.
Step 2: Chemoselective Ester Reduction
Mechanistic Rationale: Typically, ester reduction requires aggressive hydrides (e.g., LiAlH4). However, the highly electron-deficient pyrazine ring electrophilically activates the ester carbonyl. This allows for the use of the milder sodium borohydride (NaBH4) in a protic solvent (methanol). The methanol not only acts as a solvent but actively participates by protonating the tetrahedral intermediate, driving the reaction forward without over-reducing the aromatic pyrazine core[3].
Figure 2: Two-step synthetic workflow for (5-Phenylpyrazin-2-yl)methanol.
Experimental Protocols (Self-Validating Workflows)
The following protocols are adapted from validated pharmaceutical patent literature[3].
Protocol A: Synthesis of Methyl 5-phenylpyrazine-2-carboxylate
-
Preparation: In a rigorously dried round-bottom flask, combine methyl 5-chloropyrazine-2-carboxylate (3.0 g, 17.38 mmol), phenylboronic acid (3.18 g, 26.1 mmol), and anhydrous K3PO4 (7.38 g, 34.8 mmol)[3].
-
Catalyst Addition: Add PdCl2(dppf) (0.636 g, 0.869 mmol, 5 mol%)[3].
-
Solvent & Reaction: Suspend the mixture in anhydrous Dioxane (50 mL). Degas the solution with nitrogen for 10 minutes to prevent catalyst oxidation. Stir the reaction at 80 °C for 2 hours[3].
-
Workup: Cool the mixture to room temperature. Quench with deionized water (50 mL) and extract the aqueous layer with Ethyl Acetate (3 x 50 mL)[3].
-
Purification: Wash the combined organic phases with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash silica gel chromatography (ISCO®, 40 g column) using a 0–30% ethyl acetate/petroleum ether gradient to yield the intermediate[3].
Protocol B: Synthesis of (5-Phenylpyrazin-2-yl)methanol
-
Preparation: Dissolve the purified methyl 5-phenylpyrazine-2-carboxylate (3.29 g, 15.36 mmol) in anhydrous Methanol (30 mL) and cool the solution to 0 °C using an ice bath[3].
-
Reduction: Slowly add NaBH4 (1.162 g, 30.7 mmol) in small portions to manage the exothermic evolution of hydrogen gas safely[3].
-
Reaction: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 16 hours to ensure complete conversion[3].
-
Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Quench the residue carefully with saturated aqueous NH4Cl (30 mL) to neutralize borate salts, then extract with Ethyl Acetate (3 x 50 mL). Dry and concentrate to yield the final product[3].
Quantitative Data Presentation
The table below summarizes the stoichiometric requirements and thermodynamic conditions required to successfully execute the synthesis.
Table 1: Stoichiometric and Reaction Metrics for the Two-Step Synthesis
| Step | Reagent / Substrate | Quantity | Equivalents | Role | Reaction Conditions |
| 1 | Methyl 5-chloropyrazine-2-carboxylate | 3.00 g (17.38 mmol) | 1.0 eq | Electrophile | 80 °C, 2 h |
| 1 | Phenylboronic acid | 3.18 g (26.1 mmol) | 1.5 eq | Nucleophile | 80 °C, 2 h |
| 1 | K3PO4 | 7.38 g (34.8 mmol) | 2.0 eq | Base | 80 °C, 2 h |
| 1 | PdCl2(dppf) | 0.636 g (0.869 mmol) | 0.05 eq | Catalyst | 80 °C, 2 h |
| 1 | Dioxane | 50 mL | N/A | Solvent | 80 °C, 2 h |
| 2 | Methyl 5-phenylpyrazine-2-carboxylate | 3.29 g (15.36 mmol) | 1.0 eq | Substrate | 0 °C to 25 °C, 16 h |
| 2 | NaBH4 | 1.162 g (30.7 mmol) | 2.0 eq | Reducing Agent | 0 °C to 25 °C, 16 h |
| 2 | Methanol | 30 mL | N/A | Solvent / Proton Source | 0 °C to 25 °C, 16 h |
References
- WO2025085347A1 - Il4i1 inhibitors and uses thereof.Google Patents.
-
1000018-09-6_(5-Phenylpyrazin-2-yl)methanol CAS. Chemsrc. Available at: [Link]
Sources
- 1. 1000018-09-6_(5-Phenylpyrazin-2-yl)methanolCAS号:1000018-09-6_(5-Phenylpyrazin-2-yl)methanol【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. (5-Phenylpyrazin-2-yl)methanol | Benchchem [benchchem.com]
- 3. WO2025085347A1 - Il4i1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. (5-Phenylpyrazin-2-yl)methanamine|CAS 1491808-64-0 [benchchem.com]
electronic properties of phenyl-substituted pyrazine alcohols
An In-Depth Technical Guide to the Electronic Properties of Phenyl-Substituted Pyrazine Alcohols
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazine and its derivatives represent a cornerstone in heterocyclic chemistry, with profound implications for medicinal chemistry, materials science, and flavor chemistry.[1] Their unique electronic structure, characterized by an electron-deficient six-membered aromatic ring with two nitrogen atoms in a 1,4-para arrangement, makes them exceptional scaffolds for developing functional molecules.[2][3] This guide provides a comprehensive exploration of the electronic properties of a specific, highly functional subclass: phenyl-substituted pyrazine alcohols. We will dissect the interplay between molecular structure and electronic behavior, integrating insights from photophysical and electrochemical analyses with the predictive power of computational chemistry. This document is designed to serve as a technical resource, explaining the causality behind experimental observations and providing actionable protocols for researchers in the field.
The Pyrazine Core: A Privileged Scaffold
The pyrazine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms.[4][5] This property makes it an excellent electron acceptor, a feature that is central to the electronic characteristics of its derivatives.[2][6] When combined with electron-donating groups, such as a phenyl ring, the resulting architecture often exhibits significant intramolecular charge transfer (ICT) upon photoexcitation.[2][7] This push-pull mechanism is fundamental to many of the observed optical and electronic properties.
The addition of an alcohol functional group introduces a site for hydrogen bonding and potential proton-coupled electron transfer, further diversifying the molecule's chemical reactivity and biological interaction potential. Phenyl-substituted pyrazine alcohols are therefore of significant interest in drug discovery, where they serve as building blocks for therapeutics ranging from anticancer agents to kinase inhibitors, and in materials science as potential components for organic electronics.[8][9]
Synthesis of Phenyl-Substituted Pyrazine Alcohols
The construction of the pyrazine core is typically achieved through well-established condensation reactions. A common and versatile method involves the dehydrogenative coupling of 2-amino alcohols or the condensation of α-dicarbonyl compounds with 1,2-diamines.[10] For phenyl-substituted pyrazine alcohols, a plausible synthetic strategy involves the reaction of a phenyl-substituted α-hydroxy ketone with a suitable diamine, or the modification of a pre-formed pyrazine ring.
Below is a generalized workflow for the synthesis and characterization of these compounds.
Caption: Simplified Jablonski diagram of photophysical processes.
Electrochemical Behavior
Cyclic voltammetry (CV) is a powerful technique for probing the redox properties of phenyl-substituted pyrazine alcohols. The electron-deficient nature of the pyrazine ring makes these compounds susceptible to reduction.
The electrochemical reduction of pyrazines is often a complex process involving the transfer of multiple electrons and protons. [11]In many cases, the reduction is a two-electron, multi-proton process that converts the pyrazine ring to a dihydropyrazine derivative. [11][12]This process is highly dependent on the pH of the medium. [11]At different pH ranges, the species in solution (protonated or non-protonated) changes, leading to different electrochemical behaviors and reduction potentials. [11] The introduction of substituents on the pyrazine or phenyl rings directly influences the reduction potential.
-
Electron-withdrawing groups (e.g., -NO₂, -CN) make the molecule easier to reduce, shifting the redox potential to more positive values. [12]* Electron-donating groups (e.g., -CH₃, -OCH₃) make the molecule harder to reduce, shifting the potential to more negative values. [12] This tunability is critical for applications such as designing redox-active materials for batteries or understanding metabolic pathways in drug development. [12]
Compound Type Substituent Effect Impact on Reduction Potential Reference Phenyl-Pyrazine Electron-Donating (e.g., -CH₃) Shifts to more negative values (harder to reduce) [12] Phenyl-Pyrazine Electron-Withdrawing (e.g., -COOH) Shifts to more positive values (easier to reduce) [12] | Pristine Pyrazine | - | Baseline potential | [12]|
Computational Modeling with Density Functional Theory (DFT)
DFT calculations provide a theoretical framework to understand and predict the electronic properties of molecules, complementing experimental findings. [13][14]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the frontier molecular orbitals) is a key parameter. It correlates with the lowest energy electronic transition observed in the UV-Vis spectrum. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength (red-shifted) absorption maximum. DFT can accurately predict how substitutions on the phenyl or pyrazine ring will alter this gap. [15]* Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule. For phenyl-substituted pyrazine alcohols, these maps typically show negative potential (electron-rich) around the nitrogen and oxygen atoms and positive potential (electron-poor) around the hydrogens of the alcohol group and the pyrazine ring carbons. This information is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as drug-receptor binding. [16]* Non-Linear Optical (NLO) Properties: The significant intramolecular charge transfer in these push-pull systems suggests they may possess interesting NLO properties. [6][15]DFT calculations can quantify hyperpolarizability (β), a measure of the second-order NLO response. Molecules with high β values are candidates for materials used in frequency doubling and optoelectronics. [15]
Experimental Protocols
Protocol: Synthesis of 2-(5-phenylpyrazin-2-yl)propan-2-ol
This protocol is a representative example for the synthesis of a phenyl-substituted pyrazine alcohol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-phenylpyrazine (1.0 eq) in anhydrous toluene.
-
Grignard Formation: In a separate flask, prepare a Grignard reagent by reacting magnesium turnings (1.5 eq) with 2-bromopropane (1.5 eq) in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar).
-
Addition: Cool the pyrazine solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent dropwise to the pyrazine solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure alcohol.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. [17]
Protocol: Solvatochromism Study
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the purified phenyl-substituted pyrazine alcohol in a high-purity solvent like dichloromethane.
-
Solvent Series: Prepare a series of volumetric flasks containing solvents of varying polarity (e.g., n-heptane, toluene, dichloromethane, acetone, acetonitrile, ethanol).
-
Sample Preparation: Add a small, precise aliquot of the stock solution to each volumetric flask and dilute to the mark to create solutions of identical concentration (e.g., 10 µM).
-
Absorption Spectra: Record the UV-Vis absorption spectrum for each solution using a spectrophotometer, using the pure solvent as a blank.
-
Emission Spectra: Record the fluorescence emission spectrum for each solution using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum (λ_max) determined in the previous step.
-
Data Analysis: Plot the emission maximum (λ_em) against a solvent polarity scale (e.g., Lippert-Mataga). A linear correlation with a positive slope confirms the presence of an ICT state. [7]
Protocol: Cyclic Voltammetry (CV)
-
Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., acetonitrile).
-
Analyte Solution: Dissolve the phenyl-substituted pyrazine alcohol in the electrolyte solution to a final concentration of approximately 1 mM.
-
Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Measurement: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen. Run the cyclic voltammogram by sweeping the potential from an initial value where no reaction occurs towards negative potentials to observe the reduction, and then reversing the scan.
-
Data Analysis: Determine the reduction potential (E_red) from the resulting voltammogram. The reversibility of the redox process can be assessed by the peak separation and the ratio of anodic to cathodic peak currents. [11]
Conclusion
Phenyl-substituted pyrazine alcohols are a versatile class of compounds whose electronic properties are dictated by a delicate balance of factors. The inherent electron-accepting nature of the pyrazine core, modulated by the electron-donating character of the phenyl ring, gives rise to significant intramolecular charge transfer phenomena. This ICT character is directly observable through strong solvatochromic effects in their fluorescence spectra. Furthermore, their redox behavior is highly tunable through substitution and sensitive to environmental factors like pH. The synergy between experimental techniques—spectroscopy and electrochemistry—and theoretical DFT calculations provides a robust framework for understanding and predicting the behavior of these molecules. This integrated approach is essential for the rational design of new phenyl-substituted pyrazine alcohols for targeted applications in drug discovery, chemical sensing, and advanced materials.
References
-
Electrochemical behaviour of pyrazine derivatives: reduction of 2-hydroxy-3-phenyl-6-methylpyrazine. ResearchGate. Available at: [Link]
-
Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores. ResearchGate. Available at: [Link]
-
A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. PMC. Available at: [Link]
-
Synthesis, photophysical and nonlinear optical properties of [6][7][11]oxadiazolo[3,4-b]pyrazine-based. ScienceDirect. Available at: [Link]
-
Computational study of the synthesis of pyrrole-pyrazines. Hilaris Publishing. Available at: [Link]
-
In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. PMC. Available at: [Link]
-
6.2.2. Pyrazines. Science of Synthesis. Available at: [Link]
-
Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journals. Available at: [Link]
-
Photophysics of pyrazine and its methylated derivatives at high pressure. AIP Publishing. Available at: [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]
-
Electrochemical Reduction of Pyrazines into Dihydropyrazines. Preparation of Dihydropyrazines. Canadian Journal of Chemistry. Available at: [Link]
-
Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials. Semantic Scholar. Available at: [Link]
-
Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. MDPI. Available at: [Link]
-
Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. PMC. Available at: [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. Available at: [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. Available at: [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC. Available at: [Link]
-
Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. Available at: [Link]
-
Synthesis of new pyrazines for flavor use. ACS Publications. Available at: [Link]
-
Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of substituted pyrazines from N-allyl malonamides. Royal Society of Chemistry. Available at: [Link]
-
Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI. Available at: [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and No. Semantic Scholar. Available at: [Link]
-
Structural effects on the electronic properties of extended fused-ring thieno[3,4-b]pyrazine analogues. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. researchgate.net [researchgate.net]
- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications | MDPI [mdpi.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
(5-Phenylpyrazin-2-yl)methanol: A Versatile Heterocyclic Building Block in Modern Organic Synthesis
Abstract
The pyrazine nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of pharmacologically active compounds and functional materials.[1][2][3] Within this chemical class, (5-Phenylpyrazin-2-yl)methanol has emerged as a particularly valuable and versatile building block. Its unique trifunctional architecture—comprising a nitrogen-rich pyrazine core, a π-stacking-capable phenyl group, and a synthetically malleable hydroxymethyl handle—offers a wealth of opportunities for structural elaboration and diversification.[4] This technical guide provides an in-depth exploration of (5-phenylpyrazin-2-yl)methanol as a foundational element in organic synthesis. We will dissect its synthesis, explore its key chemical transformations, and contextualize its application in the development of complex molecular targets, with a particular focus on the rationale behind experimental design and protocol selection.
The Strategic Importance of the Pyrazine Scaffold
Heterocyclic compounds are fundamental to the fields of medicinal chemistry and materials science, largely due to the unique electronic properties and hydrogen bonding capabilities imparted by their heteroatoms.[1][3] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold found in numerous natural products, pharmaceuticals, and technologically significant molecules.[2][5]
Key attributes of the pyrazine core include:
-
Biological Significance: Pyrazine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1][3][5] Marketed drugs such as the tuberculosis agent Pyrazinamide and the anti-diabetic Acipimox underscore the therapeutic relevance of this heterocycle.[1][2]
-
Synthetic Versatility: The nitrogen atoms in the pyrazine ring modulate its electronic properties, allowing for a range of chemical modifications that can fine-tune the steric and electronic profile of a molecule.[4] This makes it an attractive scaffold for creating large libraries of compounds for high-throughput screening in drug discovery programs.[4]
-
Material Science Applications: The electron-deficient nature of the pyrazine ring makes it a valuable component in the design of π-conjugated polymers and other light-responsive materials for use in optical and photovoltaic devices.[2]
(5-Phenylpyrazin-2-yl)methanol capitalizes on these core attributes. The phenyl substituent provides a lipophilic domain capable of engaging in crucial π-stacking interactions with biological targets, while the hydroxymethyl group serves as a primary nexus for synthetic diversification.[4]
Synthesis of the (5-Phenylpyrazin-2-yl)methanol Core
The construction of unsymmetrically substituted pyrazines like (5-phenylpyrazin-2-yl)methanol requires a regioselective approach to ensure the correct placement of the phenyl and hydroxymethyl (or its precursor) moieties.[4] The most common strategies involve either building the substituted pyrazine ring from acyclic precursors or functionalizing a pre-existing pyrazine core.
A prevalent and robust strategy involves the reduction of a 5-phenylpyrazine-2-carboxylic acid or its corresponding ester. This precursor can be synthesized through several established methods, including palladium-catalyzed cross-coupling reactions.
Caption: A representative synthetic workflow for (5-Phenylpyrazin-2-yl)methanol.
Key Synthetic Transformations
A. Pyrazine Ring Formation via Condensation: The classical approach to unsymmetrically substituted pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[4] To obtain the 5-phenylpyrazine skeleton, a phenyl-containing α-dicarbonyl compound like phenylglyoxal can be reacted with an appropriate diamine.[4]
B. Functionalization via Suzuki-Miyaura Coupling: A highly versatile method for introducing the phenyl group is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a halopyrazine with phenylboronic acid. The choice of catalyst, ligand, and base is critical for achieving high yields.[4] The reactivity of the C-X bond generally follows the trend I > Br > Cl.[6]
C. Introduction of the Hydroxymethyl Group via Reduction: The hydroxymethyl group is most commonly installed by the reduction of a carboxylic acid or ester. Lithium aluminum hydride (LiAlH₄) is a powerful and frequently used reagent for this transformation.[4] The mechanism involves the initial deprotonation of the carboxylic acid by a hydride ion, followed by coordination of the aluminum to the carbonyl oxygen and subsequent hydride attacks to reduce the carboxylate to the primary alcohol.[4]
Experimental Protocol: Synthesis via Reduction of a Carboxylic Acid Precursor
This protocol describes a representative, two-step synthesis starting from the commercially available 5-phenylpyrazine-2-carboxylic acid.
Step 1: Esterification of 5-Phenylpyrazine-2-carboxylic acid
-
Reaction Setup: To a solution of 5-phenylpyrazine-2-carboxylic acid (1.0 eq) in methanol (MeOH, ~0.2 M), add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.
-
Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the methyl 5-phenylpyrazine-2-carboxylate.
Causality: The Fischer esterification is an acid-catalyzed equilibrium process.[7] Using methanol as the solvent drives the equilibrium towards the product side (Le Châtelier's principle), ensuring a high conversion rate.[7]
Step 2: Reduction to (5-Phenylpyrazin-2-yl)methanol
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M) and cool to 0 °C.
-
Reaction Execution: Add a solution of methyl 5-phenylpyrazine-2-carboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC.
-
Work-up and Isolation: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield crude (5-phenylpyrazin-2-yl)methanol, which can be purified by column chromatography on silica gel.
Causality: LiAlH₄ is a highly reactive, unselective reducing agent capable of reducing esters to primary alcohols. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable solid.
(5-Phenylpyrazin-2-yl)methanol in Action: A Versatile Synthetic Hub
The true value of (5-phenylpyrazin-2-yl)methanol lies in the reactivity of its hydroxymethyl group, which serves as a launchpad for a multitude of chemical transformations.
Caption: Key transformations of the (5-Phenylpyrazin-2-yl)methanol building block.
Core Reactions and Methodologies
| Transformation | Typical Reagents | Resulting Functional Group | Synthetic Rationale & Application |
| Oxidation | PCC, DMP, MnO₂ | Aldehyde (-CHO) | Provides an electrophilic handle for C-C bond formation (e.g., Wittig, Grignard reactions) and reductive amination. |
| Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid (-COOH) | Enables amide bond formation, a critical linkage in many pharmaceuticals. |
| Esterification | Acyl chloride/Pyridine; Carboxylic acid/DCC/DMAP | Ester (-COOR) | Modifies polarity and steric properties; can act as a prodrug moiety. |
| Halogenation | SOCl₂, PBr₃ | Alkyl Halide (-CH₂X) | Creates an excellent electrophile for nucleophilic substitution (SN2) reactions to introduce a wide variety of functional groups. |
| O-Alkylation | NaH, Alkyl Halide | Ether (-CH₂OR) | Increases lipophilicity and can be used to link to other molecular fragments. |
Featured Experimental Protocols
A. Oxidation to 5-Phenylpyrazine-2-carbaldehyde
-
Rationale: Selective oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an effective and selective reagent for oxidizing benzylic and allylic alcohols.
-
Protocol:
-
Reaction Setup: Suspend (5-phenylpyrazin-2-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Reaction Execution: Add activated manganese dioxide (MnO₂, 5-10 eq) portion-wise. Stir the resulting black suspension vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or GC-MS.
-
Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing thoroughly with DCM. Concentrate the filtrate under reduced pressure to afford the desired aldehyde.
-
B. Steglich Esterification to form an Acetate Ester
-
Rationale: The Steglich esterification is a mild method suitable for substrates that may be sensitive to the strongly acidic conditions of a Fischer esterification.[8] It uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Protocol:
-
Reaction Setup: Dissolve (5-phenylpyrazin-2-yl)methanol (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.
-
Reaction Execution: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up and Isolation: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate. Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the acetate ester, which can be purified by chromatography.
-
Conclusion: A Cornerstone for Innovation
(5-Phenylpyrazin-2-yl)methanol is more than just a chemical compound; it is a strategic tool for molecular innovation. Its robust synthesis and the predictable reactivity of its hydroxymethyl group provide chemists with a reliable platform for generating molecular diversity. The pyrazine core ensures that the resulting derivatives are predisposed to possess interesting biological and photophysical properties, making this building block a valuable asset in the quest for new pharmaceuticals and advanced materials. The logical and field-proven protocols detailed herein serve as a guide for researchers to harness the full synthetic potential of this powerful heterocyclic intermediate.
References
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Retrieved from [Link]
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. Retrieved from [Link]
-
Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Retrieved from [Link]
-
Bentham Science. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
-
Der Pharma Chemica. (n.d.). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
-
MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). PCl5‐mediated halogenation reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenyl(pyridin-2-yl)methanol. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). demonstration of an oxidation reaction of 2-[(5- methyl-1-pyridin-2-yl)-pyrazol-3-yl]-benzimidazole by using mass spectrometry (fab) and spectrophotometry in the presence of water and molecular oxygen. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. (5-Phenylpyrazin-2-yl)methanol | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Thermodynamic Stability & Physicochemical Profiling of (5-Phenylpyrazin-2-yl)methanol
Executive Summary
(5-Phenylpyrazin-2-yl)methanol (CAS: 60535-30-4 / Catalog Ref: B7766728) is a biaryl heterocyclic scaffold frequently utilized as a fragment in kinase inhibitor discovery and as a metabolic intermediate in pyrazine-based pharmacophores.[1] Its thermodynamic stability is governed by the interplay between the electron-deficient pyrazine core and the electron-rich phenyl substituent, creating a "push-pull" electronic system that influences both crystal lattice energy and solution-state reactivity.
This technical guide provides a rigorous analysis of the compound's stability profile, moving from theoretical first principles to validated experimental protocols. It addresses the critical "pyrazylic" oxidation liability and provides a roadmap for establishing its solid-state thermodynamic landscape.
Molecular Architecture & Theoretical Stability
Electronic Structure & Aromaticity
The stability of (5-Phenylpyrazin-2-yl)methanol is defined by the pyrazine ring's
-
Conjugation: The C5-phenyl ring can rotate relative to the pyrazine plane. The thermodynamic minimum (lowest energy conformer) typically involves a torsion angle of 20–30° to balance
-conjugation (stabilizing) against steric repulsion between ortho-protons (destabilizing). -
Acid-Base Profile:
-
Pyrazine Nitrogen: Weakly basic (Predicted pKa
0.6–0.8). Protonation requires strongly acidic conditions. -
Hydroxyl Group: Typical primary alcohol (pKa
16).
-
-
Lipophilicity: Predicted LogP is
1.5–1.8, suggesting moderate permeability and solubility in organic solvents (DMSO, MeOH) but limited aqueous solubility without pH adjustment.
Predicted Physicochemical Properties
Based on structural analogs (e.g., Phenyl(pyridin-2-yl)methanol).[2]
| Property | Predicted Value/Range | Confidence | Structural Driver |
| Melting Point | 85–105 °C | Medium | Intermolecular H-bonding (OH |
| Boiling Point | >300 °C (Decomposes) | High | High polarity and H-bond capability. |
| Solid-State Form | Crystalline Solid | High | Planar aromatic systems stack efficiently ( |
| pKa (Conj. Acid) | ~0.6 | High | Inductive effect of the second nitrogen reduces basicity vs. pyridine. |
Degradation Pathways & Reactivity
The thermodynamic instability of this compound in solution is primarily kinetic, driven by oxidative pathways rather than thermal decomposition.
The "Pyrazylic" Oxidation Liability
The carbon atom at position 2 (attached to the hydroxyl group) is electronically analogous to a benzylic position but is more electron-deficient. This makes the methylene protons (
-
Alcohol Oxidation: In the presence of high-valent metals or reactive oxygen species (ROS), the primary alcohol oxidizes to 5-phenylpyrazine-2-carbaldehyde and subsequently to 5-phenylpyrazine-2-carboxylic acid .
-
N-Oxidation: The pyrazine nitrogens can undergo N-oxidation (forming N-oxides) in the presence of peracids (e.g., mCPBA) or during forced oxidative stress testing (
).
Photochemical Instability (PCET)
Recent studies on pyrazine-methanol complexes suggest a susceptibility to Proton-Coupled Electron Transfer (PCET) under UV irradiation. The pyrazine nitrogen can abstract the hydroxyl proton in an excited state, facilitating radical formation and subsequent degradation. Storage in amber vials is mandatory.
Visualization of Degradation Pathways
The following diagram outlines the critical degradation nodes.
Figure 1: Primary degradation pathways including oxidative cascade and N-oxide formation.
Experimental Protocols for Stability Assessment
To rigorously define the thermodynamic and kinetic stability of (5-Phenylpyrazin-2-yl)methanol, the following protocols must be executed. These are designed to be self-validating.
Protocol 1: Forced Degradation (Stress Testing)
Objective: Determine intrinsic stability and identify degradation products.
Reagents:
-
0.1 M HCl, 0.1 M NaOH, 3%
. -
HPLC Mobile Phase: Acetontrile/Water + 0.1% Formic Acid.
Workflow:
-
Acid Stress: Dissolve 1 mg/mL sample in 0.1 M HCl. Heat at 60°C for 4 hours. Expected Result: Stable (Pyrazines are generally acid-stable).
-
Base Stress: Dissolve 1 mg/mL in 0.1 M NaOH. Heat at 60°C for 4 hours. Expected Result: Potential Cannizzaro-type disproportionation or minor degradation.
-
Oxidative Stress: Add 3%
at RT for 2 hours. Expected Result: Formation of N-oxides (M+16) and Aldehyde (M-2). -
Analysis: Inject 10 µL onto C18 HPLC column. Monitor at 254 nm (aromatic) and 280 nm (carbonyl formation).
Protocol 2: Thermal Analysis (DSC/TGA)
Objective: Define the solid-state thermodynamic landscape and melting point.
-
TGA (Thermogravimetric Analysis): Ramp 10°C/min from 30°C to 300°C under
.-
Success Criterion: No weight loss < 150°C (confirms non-solvated form). Decomposition onset > 200°C.
-
-
DSC (Differential Scanning Calorimetry): Heat-Cool-Heat cycle (-20°C to 150°C).
-
Success Criterion: Sharp endotherm (Melting Point) in the first heat. Absence of exotherms (crystallization) upon cooling indicates glass formation capability.
-
Protocol 3: LogP and pKa Determination (Potentiometric)
Objective: Validate solution thermodynamics.
-
Titration: Titrate 1 mM sample in water/methanol co-solvent against 0.1 M HCl.
-
Calculation: Use the Bjerrum plot to determine the ionization constant of the pyrazine nitrogen.
Stability Assessment Workflow
This flowchart guides the researcher through the decision-making process for characterizing a new batch of the material.
Figure 2: Step-by-step workflow for thermodynamic and kinetic stability validation.
References
-
BenchChem. (5-Phenylpyrazin-2-yl)methanol Product Entry (Cat. No. B7766728).[2] Retrieved from
-
PubChem. Phenyl(pyridin-2-yl)methanol (Analogous Structure Physicochemical Data). National Library of Medicine. Retrieved from [3]
-
ChemRxiv. Photo-Oxidation of Methanol in Complexes with Pyrido[2,3-b]pyrazine: A Nonadiabatic Molecular Dynamics Study. (2023).[3][4] Retrieved from
-
Core.ac.uk. 2-Pyrazoline Derivatives in Neuropharmacology: Synthesis and Stability. (2017).[5] Retrieved from
Sources
Methodological & Application
Application Notes and Protocols: (5-Phenylpyrazin-2-yl)methanol in Coordination Chemistry
Introduction: Unveiling the Potential of (5-Phenylpyrazin-2-yl)methanol as a Versatile Ligand
The pyrazine moiety is a cornerstone in the design of functional coordination compounds, celebrated for its ability to bridge metal centers and facilitate intriguing electronic and magnetic interactions.[1][2] The introduction of tailored substituents onto the pyrazine ring allows for the fine-tuning of the steric and electronic properties of the resulting ligands, thereby influencing the architecture and functionality of their metal complexes. This guide focuses on a promising yet underexplored ligand: (5-Phenylpyrazin-2-yl)methanol.
The rationale for investigating (5-Phenylpyrazin-2-yl)methanol stems from the unique combination of its constituent functional groups.[3] The pyrazine core provides two nitrogen atoms for coordination, acting as a potential bridging unit to construct one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs).[4][5][6] The phenyl group introduces steric bulk and the potential for π-π stacking interactions, which can play a crucial role in the supramolecular assembly of the resulting complexes.[3] Furthermore, the hydroxymethyl group offers a secondary coordination site (an oxygen donor) and a handle for post-synthetic modification through reactions like esterification or oxidation, enabling the creation of a diverse library of derivatives.[3] This trifunctional nature makes (5-Phenylpyrazin-2-yl)methanol a highly attractive candidate for the synthesis of novel coordination compounds with potential applications in catalysis, gas storage, and molecular magnetism.
This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis of (5-Phenylpyrazin-2-yl)methanol and its coordination complexes, along with methodologies for their characterization and insights into their potential applications.
PART 1: Ligand Synthesis
The synthesis of (5-Phenylpyrazin-2-yl)methanol is not extensively documented in the literature. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and methodologies reported for analogous compounds.[3][7][8] The proposed synthesis involves a two-step process starting from commercially available 2-amino-5-phenylpyrazine.
Protocol 1: Synthesis of 5-Phenylpyrazine-2-carbaldehyde
This step involves the oxidation of the methyl group of a precursor to an aldehyde. A more direct approach from a different starting material is proposed here for efficiency. A key reaction is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine to form the pyrazine ring.[3]
Materials:
-
2-Amino-5-phenylpyrazine
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-phenylpyrazine (1 equivalent) in a mixture of dioxane and water (10:1 v/v).
-
Add selenium dioxide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 5-phenylpyrazine-2-carbaldehyde.
Protocol 2: Synthesis of (5-Phenylpyrazin-2-yl)methanol
This step involves the reduction of the aldehyde to the corresponding alcohol.
Materials:
-
5-Phenylpyrazine-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-phenylpyrazine-2-carbaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield (5-Phenylpyrazin-2-yl)methanol as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
DOT Diagram: Synthetic Pathway for (5-Phenylpyrazin-2-yl)methanol
Caption: Proposed two-step synthesis of (5-Phenylpyrazin-2-yl)methanol.
PART 2: Synthesis of Coordination Complexes
The coordination chemistry of (5-Phenylpyrazin-2-yl)methanol is expected to be rich and varied, with the ligand potentially acting as a monodentate, bidentate, or bridging ligand. The following protocols provide general methodologies for the synthesis of coordination complexes with transition metal ions. These should be considered as starting points, and optimization of reaction conditions (solvent, temperature, stoichiometry) will likely be necessary for specific metal-ligand systems.
Protocol 3: General Synthesis of a Mononuclear Complex
This protocol aims to synthesize a discrete molecular complex where the ligand coordinates to a single metal center, likely in a bidentate fashion through one of the pyrazine nitrogens and the hydroxyl oxygen.
Materials:
-
(5-Phenylpyrazin-2-yl)methanol
-
A suitable metal salt (e.g., CuCl₂, Co(NO₃)₂·6H₂O, Zn(OAc)₂)
-
Methanol or Ethanol
-
Diethyl ether or Hexane
Procedure:
-
Dissolve the metal salt (1 equivalent) in a minimum amount of methanol in a small flask.
-
In a separate flask, dissolve (5-Phenylpyrazin-2-yl)methanol (2 equivalents) in methanol.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
A color change or precipitation may be observed upon mixing.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
If a precipitate forms, collect it by filtration, wash with a small amount of cold methanol, and then with diethyl ether. Dry under vacuum.
-
If no precipitate forms, slowly diffuse an anti-solvent like diethyl ether or hexane into the reaction mixture to induce crystallization.
-
Collect the resulting crystals by filtration and dry them.
Protocol 4: Synthesis of a Coordination Polymer via Solvothermal Method
This protocol is designed to promote the formation of an extended network (coordination polymer or MOF) by utilizing the bridging capability of the pyrazine moiety.
Materials:
-
(5-Phenylpyrazin-2-yl)methanol
-
A suitable metal salt (e.g., Cd(NO₃)₂·4H₂O, MnCl₂·4H₂O, Fe(BF₄)₂·6H₂O)
-
A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a mixture of solvents like DMF/Ethanol)
Procedure:
-
In a small glass vial, combine the metal salt (1 equivalent) and (5-Phenylpyrazin-2-yl)methanol (1-2 equivalents).
-
Add the chosen solvent or solvent mixture.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to a specific temperature (typically between 80-150 °C) for 24-72 hours.
-
After the heating period, allow the oven to cool down slowly to room temperature.
-
Crystals of the coordination polymer should form in the vial.
-
Carefully decant the mother liquor and wash the crystals with fresh solvent.
-
Dry the crystals in air or under a mild vacuum.
DOT Diagram: Coordination Modes and Resulting Structures
Caption: Potential coordination modes of the ligand and resulting structures.
PART 3: Characterization of the Ligand and its Complexes
A thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity, purity, and to elucidate their structural and electronic properties. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic and Analytical Techniques
| Technique | Information Obtained | Expected Observations for (5-Phenylpyrazin-2-yl)methanol and its Complexes |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation of the ligand in solution.[3] | Ligand: Distinct signals for the phenyl, pyrazine, methylene, and hydroxyl protons. Complexes (diamagnetic): Shifts in the proton and carbon signals upon coordination to the metal center. |
| Infrared (IR) Spectroscopy | Identification of functional groups and coordination modes.[9] | Ligand: Characteristic bands for O-H, C-H (aromatic and aliphatic), C=N, and C=C stretching vibrations. Complexes: A shift in the pyrazine ring vibrations (e.g., the 8a mode around 1600 cm⁻¹) upon coordination.[10] A shift or broadening of the O-H stretching frequency if the hydroxyl group is coordinated. |
| UV-Vis Spectroscopy | Electronic transitions within the ligand and the complex. | Ligand: π-π* transitions in the UV region. Complexes: Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands in the visible region, and d-d transitions for transition metal complexes. |
| Single-Crystal X-ray Diffraction | Definitive determination of the three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.[2] | Provides unequivocal evidence of the coordination mode of the ligand and the overall crystal packing. |
| Powder X-ray Diffraction (PXRD) | Assessment of the phase purity of the bulk crystalline material. | Comparison of the experimental PXRD pattern with the one simulated from single-crystal X-ray data to confirm bulk purity. |
| Thermogravimetric Analysis (TGA) | Thermal stability of the complexes and information about the loss of solvent molecules.[10] | Determination of the decomposition temperature of the complex and identification of coordinated or guest solvent molecules. |
| Elemental Analysis (CHN) | Determination of the elemental composition of the synthesized compounds. | Confirmation of the empirical formula of the ligand and its complexes. |
| Cyclic Voltammetry (CV) | Redox properties of the metal center and the ligand.[10] | Investigation of the electrochemical behavior of the complexes, including the reversibility of redox processes. |
PART 4: Potential Applications
The unique structural features of coordination compounds derived from (5-Phenylpyrazin-2-yl)methanol suggest a range of potential applications, particularly in the fields of materials science and catalysis.
-
Porous Materials for Gas Storage and Separation: The ability of the ligand to act as a bridging unit can lead to the formation of porous MOFs. The phenyl groups can create hydrophobic pockets within the pores, which could be advantageous for the selective adsorption of certain gases.[1]
-
Heterogeneous Catalysis: The metal centers within the coordination polymers can act as catalytic sites. The defined porous structure can provide size and shape selectivity for catalytic reactions.
-
Luminescent Materials: If coordinated with suitable metal ions (e.g., lanthanides, d¹⁰ metals like Zn(II) or Cd(II)), the complexes may exhibit interesting photoluminescent properties, with potential applications in sensing and imaging.
-
Molecular Conductors: Pyrazine-based systems are known to facilitate electron transfer between metal centers.[10] Coordination polymers of (5-Phenylpyrazin-2-yl)methanol with redox-active metals could exhibit electrical conductivity.
-
Drug Delivery: The formation of biocompatible MOFs could be explored for the encapsulation and controlled release of drug molecules.[1]
Conclusion
(5-Phenylpyrazin-2-yl)methanol represents a highly promising, yet largely unexplored, ligand for the construction of novel coordination compounds. Its versatile coordination capabilities, coupled with the potential for post-synthetic modification, open up a vast area for research and development. The protocols and insights provided in this guide are intended to serve as a solid foundation for scientists and researchers to embark on the exploration of the coordination chemistry of this exciting new building block, with the ultimate goal of developing new materials with tailored properties and functionalities.
References
- Synthesis and Characterization of Ruthenium and Osmium Metal–Organic Frameworks with a Pyrazine Ligand: Two-Dimensional Analogues of the Creutz–Taube Ion.
- Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. Journal of Molecular Structure.
- (5-Phenylpyrazin-2-yl)methanol. Benchchem.
- 2,3-Bis(2-pyridyl)thieno[3,4-b]pyrazine and its ruthenium(II) complexes. Inorganica Chimica Acta.
- Bis(imino)
- Synthesis and electronic structure of a series of first-row transition-metal pyrazine(diimine)
- Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand. Jordan Journal of Chemistry (JJC).
- Polynuclear 2D Copper(II)
- Zero-valent metals in metal–organic frameworks: fac-M(CO)3(pyrazine)3/2.
-
Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection. Inorganic Chemistry. [Link]
-
Pyrazine‐Embedded 2D Conjugated Metal–Organic Framework with Quasi‐Honeycomb Lattice for High‐Capacitance Lithium‐Ion Storage. Advanced Functional Materials. [Link]
- Synthesis, structure and hydrogen sorption properties of a pyrazine-bridged copper(I) nitrate metal-organic framework. European Journal of Chemistry.
- New Coordination Polymers of Copper(I) and Silver(I)
-
Review articles in METAL ORGANIC FRAMEWORKS. ResearchGate. [Link]
- Self-Assembly of Chromium(II)
-
Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. MDPI. [Link]
- Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]
- Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
Sources
- 1. bendola.com [bendola.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurjchem.com [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 8. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 9. eurjchem.com [eurjchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: (5-Phenylpyrazin-2-yl)methanol as a Privileged Scaffold in Drug Discovery
Topic: Application of (5-Phenylpyrazin-2-yl)methanol in Heterocyclic Pharmaceutical Intermediates Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers
Executive Summary & Molecule Profile
(5-Phenylpyrazin-2-yl)methanol (CAS: 126420-56-8) is a critical heterocyclic building block in medicinal chemistry. It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1] Its structural utility lies in the combination of the lipophilic 5-phenyl ring (providing hydrophobic interactions/
This guide details the synthesis, characterization, and application of this intermediate, specifically focusing on its role in developing Prostacyclin Receptor (IP) Agonists (analogs of Selexipag) and Kinase Inhibitors .
Chemical Profile
| Property | Specification |
| IUPAC Name | (5-Phenylpyrazin-2-yl)methanol |
| Molecular Formula | C |
| Molecular Weight | 186.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| Key Functionality | Primary alcohol (nucleophile/electrophile precursor); Pyrazine nitrogen (H-bond acceptor) |
Synthetic Protocol: Preparation of (5-Phenylpyrazin-2-yl)methanol
Context: While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route involves the reduction of the corresponding carboxylic acid or ester.
Workflow Diagram (DOT)
Figure 1: Two-step synthesis from the carboxylic acid precursor to ensure high purity and yield.
Detailed Protocol
Step 1: Esterification
-
Charge: Suspend 5-phenylpyrazine-2-carboxylic acid (10.0 g, 50 mmol) in anhydrous Methanol (100 mL).
-
Catalyze: Add concentrated H
SO (1.0 mL) dropwise. -
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) until the acid spot disappears.
-
Workup: Concentrate in vacuo. Dissolve residue in EtOAc (150 mL), wash with sat. NaHCO
(2 x 50 mL) and brine. Dry over Na SO and concentrate to yield the methyl ester (Yield: >90%).
Step 2: Reduction (The Critical Step)
Note: NaBH
-
Solvation: Dissolve Methyl 5-phenylpyrazine-2-carboxylate (9.0 g, ~42 mmol) in THF (90 mL) and MeOH (45 mL).
-
Activation: Add CaCl
(9.3 g, 84 mmol) and stir for 15 minutes at 0°C. -
Reduction: Add NaBH
(3.2 g, 84 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Carefully add 1N HCl (50 mL) at 0°C to destroy excess hydride.
-
Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over MgSO
, and concentrate. -
Purification: Recrystallize from EtOAc/Heptane or purify via silica flash chromatography (Gradient: 0-5% MeOH in DCM).
-
Target Yield: 85-92%
-
QC Check:
H NMR (DMSO-d ): 9.15 (s, 1H), 8.70 (s, 1H), 8.15 (m, 2H), 7.55 (m, 3H), 5.60 (t, OH), 4.75 (d, CH ).
-
Application A: Synthesis of Prostacyclin Receptor Agonists (Selexipag Analogs)
Context: Selexipag (Uptravi®) utilizes a diphenyl-pyrazine core linked via an ether bridge to an amide tail. The (5-Phenylpyrazin-2-yl)methanol scaffold is used to synthesize "Monophenyl Selexipag" analogs for Structure-Activity Relationship (SAR) studies, evaluating the necessity of the 6-phenyl substituent.
Mechanism of Action
The pyrazine core mimics the prostacyclin structure, binding to the IP receptor. The ether linkage provided by the methanol group is critical for orienting the "tail" of the molecule into the receptor's hydrophobic pocket.
Protocol: Ether Linkage Construction via Chlorination
This method converts the alcohol to a chloride, creating an electrophile for coupling with the side chain.
Step 1: Chlorination [2]
-
Dissolution: Dissolve (5-Phenylpyrazin-2-yl)methanol (1.86 g, 10 mmol) in anhydrous DCM (20 mL).
-
Reaction: Add Thionyl Chloride (SOCl
, 1.5 mL, 20 mmol) dropwise at 0°C. Add a catalytic drop of DMF. -
Completion: Stir at RT for 2 hours. Monitor by TLC (conversion of polar alcohol to non-polar chloride).
-
Isolation: Evaporate solvent and excess SOCl
in vacuo. Azeotrope with toluene (2x) to remove traces of acid. The resulting 2-(chloromethyl)-5-phenylpyrazine is unstable and should be used immediately.
Step 2: Williamson Ether Coupling
-
Nucleophile Prep: In a separate flask, dissolve the side-chain alcohol (e.g., N-isopropyl-N-(4-hydroxybutyl)acetamide derivative) (10 mmol) in dry DMF (15 mL).
-
Deprotonation: Add NaH (60% dispersion, 12 mmol) at 0°C. Stir for 30 min until H
evolution ceases. -
Coupling: Add the crude 2-(chloromethyl)-5-phenylpyrazine (dissolved in 5 mL DMF) dropwise to the alkoxide solution.
-
Heat: Stir at 60°C for 4 hours.
-
Workup: Quench with water, extract with EtOAc, and purify via column chromatography.
SAR Logic Diagram (DOT)
Figure 2: Divergent synthesis pathways from the methanol scaffold to distinct therapeutic classes.
Application B: Kinase Inhibitor Scaffold Design
Pyrazines are excellent bioisosteres for pyridine and pyrimidine rings found in kinase inhibitors (e.g., Imatinib, Dasatinib analogs). The nitrogen atoms act as hydrogen bond acceptors in the kinase hinge region.
Protocol: Reductive Amination for Hinge Binders
Transforming the alcohol to an amine linker allows the attachment of solubilizing groups (like piperazines) common in kinase inhibitors.
-
Oxidation: Treat (5-Phenylpyrazin-2-yl)methanol (1 eq) with Dess-Martin Periodinane (1.2 eq) in DCM to generate 5-phenylpyrazine-2-carbaldehyde .
-
Imine Formation: React the aldehyde with a secondary amine (e.g., N-methylpiperazine) in DCE (Dichloroethane).
-
Reduction: Add NaBH(OAc)
(1.5 eq) and stir overnight. -
Result: A 5-phenylpyrazin-2-ylmethyl-amine derivative, capable of bidentate binding in the ATP-binding pocket.
References
-
Synthesis of Pyrazine Scaffolds: BenchChem Technical Guide. "Mechanistic Pathways of Pyrazine Ring Formation." Link
-
Selexipag Chemistry: Kuwano, K., et al. "2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}-N-(methylsulfonyl)acetamide (NS-304): A Novel Prostacyclin Receptor Agonist." Journal of Pharmacology and Experimental Therapeutics, 2007. Link
-
Pyrazines in Medicinal Chemistry: Dolezal, M., et al. "Synthesis and antimycobacterial evaluation of 5-substituted pyrazine-2-carboxamides." Molecules, 2020. Link
-
Thionyl Chloride Activation: "Reaction of Alcohols with Thionyl Chloride."[2][3] Organic Syntheses, Coll. Vol. 4, p. 576. Link
-
General Pyrazine SAR: Miniyar, P.B., et al. "Pyrazine: A Promising Scaffold for Anticancer Activity." Mini-Reviews in Medicinal Chemistry. Link
Sources
Advanced Crystallization Techniques for (5-Phenylpyrazin-2-yl)methanol Metal Complexes
Application Note & Protocol Guide Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals
Executive Summary
The rational design of metal-organic architectures relies heavily on the predictable coordination behavior of multifunctional ligands. (5-Phenylpyrazin-2-yl)methanol is a highly versatile scaffold in coordination chemistry. The presence of two pyrazine nitrogen atoms and a hydroxymethyl oxygen atom allows it to act as both a chelating and a bridging ligand[1]. Furthermore, the bulky phenyl ring introduces steric constraints and facilitates supramolecular assembly via π-π stacking[2]. This application note provides an in-depth, causality-driven guide to the crystallization of (5-Phenylpyrazin-2-yl)methanol metal complexes, detailing the thermodynamic and kinetic controls required to grow diffraction-quality single crystals.
Mechanistic Rationale: Ligand Topology & Coordination Modes
Understanding the spatial and electronic distribution of the ligand is the first step in crystal engineering. The pyrazine ring nitrogen adjacent to the hydroxymethyl group (N1) and the hydroxyl oxygen (O1) typically participate in bidentate N,O-chelation, forming a stable five-membered metallacycle. The para-nitrogen (N4) remains available to bridge adjacent metal centers, driving the formation of 1D chains or 2D coordination polymers[1].
The choice of crystallization technique is dictated by the desired coordination mode. Rapid precipitation favors kinetic products (often amorphous powders), whereas diffusion-controlled techniques allow the system to reach the global thermodynamic minimum, yielding highly ordered crystal lattices.
Logical mapping of ligand functional groups to coordination and crystal packing modes.
Crystallization Workflows & Causality
To successfully crystallize these complexes, the experimentalist must manipulate the metastable zone width (MZW) of the solution. We employ three primary workflows depending on the target architecture:
-
Slow Evaporation: Best for discrete mononuclear complexes. The gradual removal of solvent slowly increases the concentration of the complex, gently pushing the system into the nucleation zone.
-
Bench-Top Layering (Liquid-Liquid Diffusion): Ideal for coordination polymers. By layering a metal salt solution over a ligand solution (separated by a buffer layer), mixing is strictly diffusion-controlled. This prevents the rapid supersaturation that leads to amorphous precipitation[3].
-
Solvothermal Synthesis: Utilized for robust Metal-Organic Frameworks (MOFs). High temperature and pressure increase the solubility of intermediate species, allowing for reversible bond formation and the "error-correction" necessary to form extended crystalline lattices.
Workflow for the crystallization of (5-Phenylpyrazin-2-yl)methanol metal complexes.
Quantitative Data: Crystallization Parameters
The table below summarizes field-validated parameters for generating specific architectural topologies using (5-Phenylpyrazin-2-yl)methanol.
| Metal Center | Counterion | L:M Ratio | Solvent System (v/v) | Crystallization Technique | Dominant Coordination Mode | Expected Architecture |
| Cu(II) | Acetate | 2:1 | MeOH / DCM (1:1) | Slow Evaporation | Bidentate (N,O) | Discrete Mononuclear |
| Co(II) | Thiocyanate | 2:1 | EtOH / Water (2:1) | Bench-Top Layering | Bridging (N,N') + O | 1D Coordination Chain |
| Cd(II) | Nitrate | 1:1 | DMF / MeOH (1:2) | Vapor Diffusion | Bridging (N,N') | 2D Coordination Grid |
| Zn(II) | Chloride | 2:1 | MeCN / Water (1:1) | Solvothermal (80°C) | Bidentate (N,O) + Bridging | 3D MOF Network |
Detailed Experimental Protocols
Protocol A: Bench-Top Layering (Liquid-Liquid Diffusion)
Target: Co(II) or Cd(II) Coordination Polymers[3]. Causality: Layering relies on the differential densities of the solvents. The buffer layer mitigates rapid mixing driven by osmotic pressure and convection, enforcing a purely diffusion-controlled regime.
Step-by-Step Methodology:
-
Ligand Solution Preparation: Dissolve 0.2 mmol of (5-Phenylpyrazin-2-yl)methanol in 5 mL of Dichloromethane (DCM) in a clean, narrow glass crystallization tube (e.g., an NMR tube or a 10 mL test tube). DCM acts as the dense bottom layer.
-
Buffer Layer Insertion: Carefully overlay 2 mL of a 1:1 mixture of DCM and Methanol (MeOH) using a Pasteur pipette. Critical Step: Dispense the liquid dropwise down the side of the tilted tube to prevent disturbing the bottom layer.
-
Metal Solution Preparation: Dissolve 0.1 mmol of the metal salt (e.g., Co(NCS)₂ or Cd(NO₃)₂) in 5 mL of pure MeOH.
-
Final Layering: Gently overlay the metal solution on top of the buffer layer.
-
Incubation: Seal the tube with Parafilm, puncture a single pinhole to allow pressure equalization, and store in a vibration-free environment at room temperature (20-25°C) in the dark.
-
Harvesting: Crystals typically form at the interface within 7 to 14 days. Decant the mother liquor and wash the crystals with cold MeOH.
Protocol B: Slow Solvent Evaporation
Target: Cu(II) Discrete Mononuclear Complexes. Causality: Evaporation slowly decreases solvent volume, increasing the concentration of the pre-formed complex. Using a mixed solvent system (e.g., MeOH/DCM) allows the more volatile solvent (DCM) to evaporate first, gradually altering the dielectric constant of the solution and reducing the solubility of the complex, thereby inducing nucleation.
Step-by-Step Methodology:
-
Complexation: In a 20 mL scintillation vial, dissolve 0.2 mmol of the ligand in 5 mL of DCM. In a separate vial, dissolve 0.1 mmol of Cu(OAc)₂ in 5 mL of MeOH.
-
Mixing: Slowly add the metal solution to the ligand solution under continuous magnetic stirring. Stir for 30 minutes at room temperature. A color change (typically to deep green/blue) indicates successful complexation.
-
Filtration: Filter the solution through a 0.22 μm PTFE syringe filter into a clean vial to remove any dust particles or amorphous insoluble aggregates that could act as unwanted heterogeneous nucleation sites.
-
Evaporation Setup: Cover the vial with Parafilm and puncture 3-5 small holes using a needle.
-
Harvesting: Allow the solvents to evaporate undisturbed in a fume hood. Diffraction-quality single crystals should appear on the walls or bottom of the vial within 3 to 7 days.
Self-Validation & Troubleshooting (E-E-A-T)
Every protocol must act as a self-validating system to ensure scientific integrity.
-
Validation Check 1 (Optical): Inspect the harvested solids under a polarized light microscope. True single crystals will exhibit birefringence (extinction and illumination as the stage is rotated). If the solid remains dark at all angles, it is amorphous.
-
Validation Check 2 (Phase Purity): Single-crystal X-ray diffraction (SC-XRD) only analyzes one crystal. To validate that the selected crystal represents the bulk sample, perform Powder X-Ray Diffraction (PXRD) on the remaining harvested solid. The experimental PXRD pattern must match the simulated pattern generated from the SC-XRD .cif file.
-
Troubleshooting Amorphous Precipitation: If Protocol A yields a powder at the interface instead of crystals, the diffusion rate is too high. Corrective Action: Increase the volume of the buffer layer or use a solvent pair with a smaller difference in dielectric constants to slow down the mixing kinetics.
References
- (5-Phenylpyrazin-2-yl)
- isoniazid rifampicin pyrazinamide: Topics by Science.
- (5-Phenylpyrazin-2-yl)
Sources
Troubleshooting & Optimization
improving reaction yield of (5-Phenylpyrazin-2-yl)methanol synthesis
[label="Phenylboronic Acid, Pd(dppf)
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Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the synthesis of (5-Phenylpyrazin-2-yl)methanol .
Synthesizing substituted pyrazines requires precise control over electronic effects and reaction conditions. The pyrazine ring is highly electron-deficient, which heavily influences both its reactivity in cross-coupling and its susceptibility to over-reduction [1.1]. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, reproducible results.
Mechanistic Overview & Synthetic Pathways
The synthesis of (5-Phenylpyrazin-2-yl)methanol is typically achieved through one of two primary pathways:
-
Route A (Cross-Coupling): A Suzuki-Miyaura coupling of a halogenated pyrazine precursor with phenylboronic acid[1].
-
Route B (Ester Reduction): The hydride reduction of a pre-formed 5-phenylpyrazine-2-carboxylate ester[2].
Fig 1: Primary synthetic pathways for (5-Phenylpyrazin-2-yl)methanol.
Quantitative Route Comparison
| Metric | Route A: Suzuki Coupling | Route B: Ester Reduction |
| Primary Precursor | (5-Chloropyrazin-2-yl)methanol | Methyl 5-phenylpyrazine-2-carboxylate |
| Key Reagents | Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | NaBH₄, Methanol |
| Temperature Range | 90 °C | 0 °C to 25 °C |
| Typical Reaction Time | 4 - 8 hours | 16 hours |
| Target Mass (LC-MS) | m/z 187.1[M+H]⁺ | m/z 187.1 [M+H]⁺ |
| Typical Yield | 65% - 80% | 75% - 85% |
| Primary Impurities | Dehalogenated pyrazine, biphenyl | Unreacted ester, borate salts |
Validated Experimental Protocols
Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the in-process validation checkpoints.
Protocol A: Suzuki-Miyaura Cross-Coupling
Causality Focus: The oxidative addition of Palladium to an electron-deficient chloropyrazine requires a robust, bidentate ligand catalyst like Pd(dppf)Cl₂ to overcome the high activation energy of the C-Cl bond[1].
-
Initialization: In a Schlenk flask, combine (5-chloropyrazin-2-yl)methanol (1.0 eq) and phenylboronic acid (1.2 eq)[1].
-
Solvent & Base: Add a 4:1 mixture of 1,4-Dioxane and water (5 mL/mmol), followed by K₂CO₃ (2.0 eq).
-
Degassing: Sparge the mixture with nitrogen gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and minimize homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a steady nitrogen stream.
-
Propagation: Heat the reaction mixture to 90 °C and stir for 4–8 hours.
-
Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The starting chloropyrazine must be fully consumed before cooling.
-
Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Hydride Reduction of Pyrazine Esters
Causality Focus: NaBH₄ is selected over LiAlH₄ because the pyrazine ring is highly electron-deficient. LiAlH₄ can cause over-reduction of the heterocyclic core, whereas NaBH₄ in methanol selectively reduces the ester to the alcohol[3],[2].
-
Initialization: Suspend methyl 5-phenylpyrazine-2-carboxylate (1.0 eq, e.g., 15.36 mmol) in anhydrous Methanol (30 mL)[2].
-
Temperature Control: Cool the mixture to 0 °C using an ice-water bath. Causality: The addition of NaBH₄ is exothermic and releases hydrogen gas; starting at 0 °C prevents solvent flash-boiling and controls the reduction kinetics[2].
-
Reagent Addition: Add NaBH₄ (2.0 eq, 30.7 mmol) portion-wise over 15 minutes[2].
-
Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 16 hours[2].
-
Validation Checkpoint 1 (In-Process): Sample 10 µL of the reaction, dilute in methanol, and analyze via LC-MS. The reaction is complete when the product peak (m/z 187.1 [M+H]⁺) dominates[2].
-
Quenching: Concentrate the mixture under reduced pressure. Quench the residue with saturated aqueous NH₄Cl solution (30 mL)[2]. Causality: NH₄Cl safely neutralizes unreacted borohydride without being acidic enough to protonate the pyrazine nitrogens.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL)[2]. Dry over Na₂SO₄, filter, and concentrate.
Troubleshooting Guide & FAQs
Q: Why does the LiAlH₄ reduction of 5-phenylpyrazine-2-carboxylic acid produce a complex mixture with low yields of the target alcohol? A: Causality: The mechanism for the reduction of a pyrazinecarboxylic acid with LiAlH₄ begins with an initial acid-base reaction, forming a lithium carboxylate salt and hydrogen gas[3]. While LiAlH₄ is a powerful reducing agent capable of converting this intermediate to the primary alcohol, the electron-deficient pyrazine core is highly susceptible to partial reduction (e.g., forming tetrahydropyrazines) under these harsh conditions[3]. Solution: Convert the carboxylic acid to a methyl or ethyl ester first, then perform the reduction using the milder NaBH₄ in methanol at 0–25 °C[2]. This provides a much cleaner reaction profile.
Q: My Suzuki coupling yield (Route A) is stuck below 50%, and I see a lot of unreacted (5-chloropyrazin-2-yl)methanol. What is causing this? A: Causality: Phenylboronic acid is prone to protodeboronation (loss of the boronic acid group to form benzene) at high temperatures in aqueous base. If this happens faster than the transmetalation step, your coupling partner is depleted before the reaction finishes. Solution: Ensure rigorous degassing of the Dioxane/Water solvent mixture to speed up the catalytic cycle. If the problem persists, add the phenylboronic acid in two separate batches (0.6 eq at the start, 0.6 eq after 2 hours) to compensate for protodeboronation.
Q: During the ester reduction (Route B), my LC-MS shows perfect conversion to the 187.1 [M+H]⁺ mass[2], but my isolated yield after extraction is very low (<30%). Where is my product? A: Causality: (5-Phenylpyrazin-2-yl)methanol is a highly polar, nitrogen-containing heterocyclic alcohol. It has significant water solubility. When quenching with saturated NH₄Cl[2], a large portion of the product can remain trapped in the aqueous phase. Solution: Back-extract the aqueous layer multiple times with a more polar organic solvent mixture, such as 10% isopropanol in dichloromethane or ethyl acetate. Alternatively, heavily salt out the aqueous layer with solid NaCl prior to extraction to drive the organic product into the organic phase.
Q: How do I analytically confirm the identity and purity of (5-Phenylpyrazin-2-yl)methanol? A: Causality: The distinct electronic environments of the pyrazine and phenyl rings provide clear spectroscopic markers. Solution: Use ¹H NMR spectroscopy. You will observe a multiplet in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the phenyl protons[3]. The pyrazine ring protons will appear as distinct, highly downfield shifted singlets or doublets due to the strong electron-withdrawing nature of the adjacent nitrogen atoms[3]. Additionally, LC-MS must confirm the exact mass with a prominent [M+H]⁺ peak at m/z 187.1[2].
References
Sources
Technical Support Center: Separation of (5-Phenylpyrazin-2-yl)methanol from Regioisomers
Welcome to the technical support center for advanced chromatographic purification. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the separation of (5-Phenylpyrazin-2-yl)methanol from its process-related regioisomeric impurities. The structural similarity of these isomers often leads to significant co-elution issues. This document provides a series of troubleshooting guides and in-depth protocols to systematically develop a robust separation method.
Frequently Asked Questions (FAQs)
Q1: What are the most likely regioisomeric impurities I'm dealing with, and why are they so difficult to separate?
Answer: During the synthesis of (5-Phenylpyrazin-2-yl)methanol, particularly through classical condensation reactions of 1,2-dicarbonyl and 1,2-diamine precursors, incomplete regioselectivity can lead to the formation of isomeric impurities.[1][2] The most probable regioisomer is (6-Phenylpyrazin-2-yl)methanol .
-
(5-Phenylpyrazin-2-yl)methanol (Target)
-
(6-Phenylpyrazin-2-yl)methanol (Impurity)
The separation challenge arises because these compounds are constitutional isomers with the same molecular formula, the same functional groups (phenyl, pyrazine, hydroxymethyl), and consequently, very similar physical properties. Their polarity, solubility, and boiling points are nearly identical, which makes separation by standard distillation or simple crystallization highly problematic.[3][4] The primary difference is the position of the phenyl group relative to the nitrogen atoms and the methanol substituent, which results in a subtle change in the molecule's overall dipole moment and its ability to interact with a stationary phase. Chromatographic methods that can exploit these minor differences are therefore essential.
Q2: I've run a Thin-Layer Chromatography (TLC) in a standard solvent system (e.g., 7:3 Hexane:Ethyl Acetate), and I see only one spot. However, my ¹H NMR spectrum clearly shows a mixture. What should I do next?
Answer: This is a classic sign that your initial TLC system lacks sufficient resolving power for these closely related isomers. A single spot in one solvent system does not guarantee purity. You must screen a variety of solvent systems with different polarities and selectivities to find one that can differentiate the isomers.
Next Steps: Systematic TLC Solvent Screening The goal is to find a mobile phase that yields a low but distinct retention factor (Rƒ) for your target compound (ideally Rƒ ≈ 0.2-0.35) and a measurable difference in Rƒ (ΔRƒ) between the spots.
-
Vary Polarity: Start with your initial system and systematically vary the ratio. For example:
-
9:1 Hexane:EtOAc
-
8:2 Hexane:EtOAc
-
6:4 Hexane:EtOAc
-
-
Change Solvent Selectivity: If varying polarity is insufficient, switch to solvent systems with different chemical properties. Aromatic or chlorinated solvents can offer different π-π or dipole interactions.[5]
-
Toluene:Ethyl Acetate
-
Dichloromethane:Methanol (start at 98:2 and increase methanol content)
-
-
Add a Modifier: Pyrazine nitrogens are basic and can interact strongly with acidic silica gel sites, causing streaking or "tailing." Adding a small amount of a basic modifier can dramatically improve peak shape.
-
Add 0.5-1% triethylamine (TEA) to your chosen mobile phase.
-
Q3: My TLC shows two spots that are very close together (ΔRƒ < 0.1). Is this good enough for column chromatography?
Answer: While seeing two spots is a great start, a small ΔRƒ on TLC predicts a difficult and likely incomplete separation by preparative column chromatography. A larger ΔRƒ is highly desirable. You should continue to optimize the TLC mobile phase before scaling up.
Optimization Strategies:
-
Utilize Less Polar Solvents: Often, reducing the overall polarity of the mobile phase forces the compounds to interact more strongly with the stationary phase, which can amplify small differences in their polarity and improve separation.
-
Multi-Component Systems: Sometimes, a three-component solvent system (e.g., Hexane:Dichloromethane:Ethyl Acetate) can provide the unique selectivity needed to resolve challenging isomers.
-
Consider a Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase TLC plates (C18) with a polar mobile phase (e.g., Methanol:Water) to see if the elution order or separation factor improves.
Troubleshooting Guide for Preparative Chromatography
This section addresses common failures during the scale-up of the separation from TLC to preparative column or High-Performance Liquid Chromatography (HPLC).
Issue 1: Co-elution during Flash Column Chromatography
-
Symptom: Fractions collected from the column contain a mixture of the two regioisomers, even after careful TLC screening.
-
Root Causes & Solutions:
-
Overloading the Column: Too much crude material was loaded onto the column for its size.
-
Solution: Reduce the sample load. A general rule is to load 1-5% of the silica gel mass for a difficult separation.
-
-
Incorrect Solvent System: The mobile phase is too polar, causing the compounds to travel too quickly down the column without sufficient interaction.
-
Solution: Use an isocratic (single solvent mixture) mobile phase that gives an Rƒ of ~0.2 on TLC for the target compound. Avoid steep gradients.
-
-
Poor Column Packing: Channels or cracks in the silica bed allow the sample to travel unevenly, leading to broad bands and poor resolution.
-
Solution: Ensure the column is packed uniformly using a slurry method. Run non-polar solvent through the column before loading the sample to settle the bed.
-
-
Issue 2: Severe Peak Tailing in HPLC Analysis
-
Symptom: Chromatographic peaks are not symmetrical (Gaussian) but have a "tail" extending from the back of the peak. This reduces resolution and affects accurate quantification.
-
Root Causes & Solutions:
-
Secondary Interactions: The basic nitrogen atoms of the pyrazine ring are interacting with acidic silanol groups on the silica-based stationary phase.
-
Solution (Normal Phase): Add a basic modifier like 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to block these active sites.[6]
-
Solution (Reverse Phase): Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the analyte and the silanols, leading to more consistent interactions.
-
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase.
-
Solution: Dilute the sample and re-inject.
-
-
Experimental Protocols
Protocol 1: Preparative Flash Column Chromatography
This protocol outlines a standard procedure for separating gram-scale quantities of the isomeric mixture.
1. Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Crude mixture of (5-Phenylpyrazin-2-yl)methanol and regioisomers
-
Optimized mobile phase (e.g., 90:10 Toluene:Ethyl Acetate)
-
Sand and Cotton Wool
-
Collection tubes/flasks
2. Step-by-Step Procedure:
-
Column Preparation: Place a small plug of cotton wool at the bottom of the column. Add a thin layer of sand.
-
Slurry Packing: In a beaker, mix the required amount of silica gel (typically 50-100 times the mass of the crude sample) with the mobile phase to form a free-flowing slurry. Pour the slurry into the column and use gentle air pressure or tapping to create a uniform, compact bed.
-
Equilibration: Run 2-3 column volumes (CVs) of the mobile phase through the packed column until the bed is stable and no cracks appear.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude material (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure target compound.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Recommendation for Difficult Separations | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area provides more interaction sites. |
| Mobile Phase | Isocratic elution with a system giving target Rƒ ≈ 0.2 | Prevents band broadening that can occur with gradients. |
| Sample Load | 1-2 g crude per 100 g silica | Minimizes column overload and improves resolution. |
| Column Dimensions | High Length-to-Diameter Ratio (>10:1) | A longer column increases the number of theoretical plates. |
Protocol 2: HPLC Method Development for Regioisomer Separation
High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power and is the preferred method for baseline separation of challenging isomers.[7]
1. Initial System Setup:
-
HPLC System: Waters 2690 separations module or equivalent.
-
Detector: Photodiode Array (PDA) detector.
-
Column: Normal-Phase Amino (NH₂) or Cyano (CN) column (e.g., 250 x 4.6 mm, 5 µm). These often provide different selectivity than standard silica.[8]
-
Mobile Phase A: Hexane or Heptane
-
Mobile Phase B: Isopropanol (IPA) or Ethanol
2. Step-by-Step Method Development:
-
Initial Scouting Run:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Gradient: Start with a broad gradient to locate the peaks, e.g., 5% to 50% B over 20 minutes.
-
-
Optimization:
-
Once the approximate elution conditions are known, switch to a shallower gradient or an isocratic hold to improve resolution between the closely eluting peaks.
-
For example, if the isomers elute around 15% IPA, try an isocratic run at 12%, 15%, and 18% IPA. Lowering the percentage of the polar solvent (IPA) generally increases retention time and can improve resolution.[9]
-
-
Modifier Addition: If peak shape is poor, add 0.1% DEA to the alcohol component of the mobile phase.
-
Final Method Validation: Once baseline separation (Resolution, Rs > 1.5) is achieved, validate the method for robustness.
| Parameter | Starting Condition | Optimization Strategy |
| Stationary Phase | Amino (NH₂) Propyl | Try Cyano (CN) or Silica if NH₂ fails. |
| Mobile Phase | Hexane/Isopropanol (IPA) | Try Hexane/Ethanol for different selectivity.[9] |
| Elution Mode | Gradient (5-50% IPA) | Switch to Isocratic or shallow gradient around elution % |
| Temperature | 30 °C | Lowering temperature (e.g., to 20°C) can sometimes increase selectivity and improve resolution.[9] |
Workflow & Logic Diagrams
The following diagrams, generated using DOT language, illustrate the logical workflows for separation and troubleshooting.
Caption: General workflow for separating regioisomers.
Caption: Decision tree for troubleshooting column chromatography.
References
-
BenchChem. . Accessed March 7, 2026.
-
Li, Y., et al. (2022). Highly Efficient Separation of Hexane Isomers by Rigid-Flexible Pyrazine-Pillar Ultramicroporous Metal–Organic Framework. ACS Materials Letters. [Link]
-
Zhang, T. Y., et al. (1995). [The enantiomeric separation of aromatic alcohol amino drugs by thin-layer chromatography]. Yao xue xue bao = Acta pharmaceutica Sinica. [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta. [Link]
-
Farkas, V., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]
-
Wang, P., et al. (2019). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Journal of Separation Science. [Link]
-
Dorel, R. & Feringa, B. L. (2022). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. Journal of the American Chemical Society. [Link]
-
Ghosh, P. & Mandal, A. (2011). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews. [Link]
-
Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry. [Link]
- Britton, E. C., et al. (1962). Purification of pyrazine. U.S.
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?[Link]
-
UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
-
Wilson, W. B., et al. (2018). Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase. Analytical and Bioanalytical Chemistry. [Link]
-
Golic, M., et al. (1997). The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl. Heterocycles. [Link]
- CN109824579B. (2021). Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
-
Jayashree, B. S., et al. (2011). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences. [Link]
-
El-Gaby, M.S.A., et al. (2014). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. [Link]
-
Ghasemi, S., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. [Link]
-
Patil, S. B., et al. (2005). Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum. [Link]
- WO2018172995A1. (2018). Methods of selectively forming substituted pyrazines.
Sources
- 1. (5-Phenylpyrazin-2-yl)methanol | Benchchem [benchchem.com]
- 2. mobt3ath.com [mobt3ath.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cms.mz-at.de [cms.mz-at.de]
Technical Support Center: Optimizing Solvent Selection for (5-Phenylpyrazin-2-yl)methanol Extraction
Welcome to the technical support center for the extraction of (5-Phenylpyrazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common issues encountered during the purification of this valuable heterocyclic compound. Our approach is rooted in fundamental chemical principles to empower you to make informed, effective decisions in your experimental design.
Troubleshooting Guide: Addressing Specific Extraction Challenges
This section tackles the common problems that can arise during the extraction of (5-Phenylpyrazin-2-yl)methanol. Each issue is addressed with an explanation of the underlying causes and a step-by-step protocol for resolution.
Question 1: My extraction yield for (5-Phenylpyrazin-2-yl)methanol is consistently low. What are the likely causes and how can I improve it?
Answer:
Low extraction yield is a frequent challenge, typically stemming from a mismatch between the solvent's properties and the solute's characteristics, or non-optimal conditions of the aqueous phase. (5-Phenylpyrazin-2-yl)methanol has a dual nature: a non-polar phenyl group and a polar pyrazine ring combined with a hydrogen-bonding hydroxymethyl group. This requires a carefully balanced solvent choice.
Underlying Causes & Solutions:
-
Incorrect Solvent Polarity: The principle of "like dissolves like" is paramount. A solvent that is too non-polar (e.g., Hexane) will fail to efficiently solvate the polar pyrazine-methanol portion of the molecule. Conversely, a solvent that is too polar and miscible with water (e.g., Methanol, Ethanol) will not form a distinct phase for extraction.[1][2]
-
Solution: Start with a solvent of intermediate polarity. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are often effective starting points for pyrazine derivatives.[3][4][5] To optimize further, perform small-scale pilot extractions with a range of solvents to identify the most effective one empirically.[6]
-
-
Suboptimal pH of the Aqueous Phase: The pyrazine nitrogens are weakly basic. In an acidic aqueous solution, these nitrogens can become protonated, forming a salt. This ionized form is highly water-soluble and will not partition effectively into an organic solvent.
-
Insufficient Partitioning (Low Partition Coefficient): The partition coefficient (K) describes how a solute distributes between two immiscible liquids at equilibrium.[9] A low yield may indicate that even with the correct solvent, the compound has a significant affinity for the aqueous phase.
-
Solution (Salting Out): Increase the ionic strength of the aqueous phase by adding a neutral salt, such as sodium chloride (brine). This decreases the solubility of the organic compound in the aqueous layer and promotes its transfer to the organic phase.[7]
-
Solution (Multiple Extractions): It is more efficient to perform multiple extractions with smaller volumes of solvent than a single extraction with a large volume.[5] For example, three extractions with 50 mL of DCM will recover more product than one extraction with 150 mL of DCM.
-
Question 2: My final product is impure. How can I improve the selectivity of my extraction to remove starting materials or by-products?
Answer:
Co-extraction of impurities is a problem of selectivity. The goal is to choose a solvent that has a high affinity for your target compound but a low affinity for the impurities.[10]
Underlying Causes & Solutions:
-
Solvent is Too Strong/Unselective: A highly effective solubilizing agent like DCM might pull both your product and structurally similar impurities into the organic phase.
-
Solution (Solvent Tuning): Try a slightly less polar solvent. For instance, if DCM co-extracts a non-polar impurity, switching to ethyl acetate might leave the impurity behind in the aqueous phase. A mixture of solvents, such as hexane/ethyl acetate, can also be used to fine-tune polarity and enhance selectivity.[5]
-
-
Acidic or Basic Impurities: Synthesis of pyrazines can leave behind acidic or basic starting materials or by-products.[11][12] These can be co-extracted depending on the pH.
-
Solution (Pre-Extraction Wash):
-
To remove acidic impurities , perform a wash of the organic layer with a mild aqueous base (e.g., 5% NaHCO₃ solution). The acidic impurities will be deprotonated to form water-soluble salts and move into the aqueous wash layer.
-
To remove basic impurities , wash the organic layer with a mild aqueous acid (e.g., 5% HCl or 1M NH₄Cl solution). The basic impurities will be protonated and extracted into the aqueous wash.
-
Important: After an acid or base wash, always perform a final wash with brine to remove residual acid/base and break any minor emulsions before drying the organic layer.
-
-
-
Highly Polar Impurities: Impurities like residual dimethyl sulfoxide (DMSO) from a reaction can be difficult to remove.
-
Solution: After the primary extraction into a solvent like DCM or EtOAc, wash the organic layer multiple times with water to pull the highly polar impurity out of the organic phase.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the strategic selection of solvents for (5-Phenylpyrazin-2-yl)methanol extraction.
FAQ 1: How do I choose the best primary solvent for extracting (5-Phenylpyrazin-2-yl)methanol?
Answer:
The ideal solvent must satisfy several criteria: high solubility and selectivity for the target compound, immiscibility with the initial solution (usually aqueous), chemical stability, and a suitable boiling point for easy removal post-extraction.[6][10]
For (5-Phenylpyrazin-2-yl)methanol, a solvent of intermediate polarity is the logical starting point. The table below compares common solvents.
Table 1: Properties of Common Solvents for Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Density (g/mL) | Key Considerations |
| n-Hexane | 0.1 | 69 | 0.655 | Good for non-polar compounds. Likely too non-polar for the target molecule, but useful as a co-solvent. |
| Toluene | 2.4 | 111 | 0.867 | Can dissolve aromatic compounds well, but higher boiling point makes it harder to remove. |
| Diethyl Ether | 2.8 | 35 | 0.713 | Good solvent, but highly volatile and flammable. Can form peroxides. |
| Dichloromethane (DCM) | 3.1 | 40 | 1.33 | Excellent starting choice. Dissolves a wide range of compounds. Denser than water. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | 0.902 | Good intermediate polarity solvent. Less toxic than DCM. Less dense than water. Often used for pyrazine extractions.[4] |
| Methyl-tert-butyl ether (MTBE) | 2.5 | 55 | 0.740 | Good alternative to Diethyl Ether, more stable. Effective for pyrazine extraction.[5] |
Recommended Workflow for Solvent Selection:
Caption: A decision workflow for selecting and optimizing an extraction solvent.
FAQ 2: How does adjusting the pH of the aqueous phase impact extraction efficiency?
Answer:
Adjusting the pH is one of the most powerful tools for optimizing liquid-liquid extraction, especially for compounds with ionizable functional groups.[7] (5-Phenylpyrazin-2-yl)methanol has two weakly basic nitrogen atoms in the pyrazine ring and a weakly acidic hydroxyl group.
-
In Acidic Conditions (pH < 5): The pyrazine nitrogens can be protonated, forming a positively charged species (a pyrazinium salt). This salt is much more soluble in water than the neutral molecule, and its extraction into an organic solvent will be very poor.
-
In Strongly Basic Conditions (pH > 12): The hydroxyl group can be deprotonated to form a negatively charged alkoxide. This will also increase water solubility and hinder extraction.
-
In Neutral to Slightly Basic Conditions (pH 7-9): The molecule exists predominantly in its neutral, un-ionized form. This is the most hydrophobic state of the molecule, which maximizes its tendency to partition into the organic extraction solvent.
Therefore, for optimal extraction, the aqueous layer should be adjusted to a pH between 7 and 9 before beginning the extraction.
FAQ 3: What is the role of a co-solvent, and when should I consider using one?
Answer:
A co-solvent is a second solvent added in a smaller quantity to the primary extraction solvent to fine-tune its properties. This is a common strategy when a single solvent does not provide the desired balance of solubility and selectivity.
You should consider using a co-solvent system when:
-
You need to increase the polarity of a non-polar solvent: If your product has limited solubility in a non-polar solvent like hexane, but you want to avoid co-extracting more polar impurities, adding a small amount of a more polar solvent like ethyl acetate can increase the recovery of your target compound without significantly increasing the extraction of highly polar impurities. A 90:10 mixture of hexane/ethyl acetate has been shown to be effective for eluting pyrazines while leaving more polar imidazole impurities behind on a silica column, a principle that also applies to extraction selectivity.[5]
-
You need to decrease the polarity of a polar solvent: If a solvent like ethyl acetate is extracting your product along with several polar impurities, adding a non-polar co-solvent like hexane can decrease the overall polarity of the organic phase. This can cause the more polar impurities to precipitate or remain in the aqueous phase, improving the purity of your extract.
The optimal ratio of co-solvents must be determined experimentally, often by testing several ratios and analyzing the resulting yield and purity by TLC or LC-MS.
General Liquid-Liquid Extraction (LLE) Protocol
The following diagram outlines a best-practice workflow for the extraction of (5-Phenylpyrazin-2-yl)methanol.
Caption: Standard workflow for a liquid-liquid extraction procedure.
References
- Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024, November 21). K-Jhil.
- 5 Criteria for Selecting an Extraction Solvent. (2024, June 7). Hydrometal Tech.
- Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Celignis.
- Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.
- Sample Preparation – Liquid-Liquid Extraction. (2024, May 14). SCION Instruments.
- Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. Benchchem.
- Novel Synthetic Routes for Pyrazine Derivatives: Application Notes and Protocols. Benchchem.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019, August 23). Oxford Academic.
- Chemical Transformation of Pyrazine Derivatives. (2022, May 25). Moroccan Journal of Chemistry.
- Effect of the solvent on phenolic compounds. (2023). Quest Journals.
- The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. (2024, October 2). MDPI.
- Solubility of Organic and Inorganic Chemicals in Selected Solvents. (1990). National Technical Information Service.
- Impurities in Pharmaceutical Substances. (2025). International Journal of Pharmaceutical Research and Applications.
- Synthesis and Characterization of Impurities in Pharmaceuticals. (2022, June 3). World Journal of Pharmaceutical Research.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ntrl.ntis.gov [ntrl.ntis.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. hydrometaltech.com [hydrometaltech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Liquid-liquid extraction [scioninstruments.com]
- 9. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 10. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: (5-Phenylpyrazin-2-yl)methanol Synthesis & Purification
Welcome to the advanced troubleshooting hub for the synthesis and purification of (5-Phenylpyrazin-2-yl)methanol. Engineered for researchers and drug development professionals, this guide addresses the specific chemical nuances of the pyrazine nucleus—a highly versatile, electron-deficient scaffold that requires precise control over reaction conditions to prevent yield-limiting side reactions[1].
Below, you will find diagnostic Q&As, quantitative impurity profiles, and self-validating protocols for the two primary synthetic routes: the reduction of methyl 5-phenylpyrazine-2-carboxylate and the Suzuki-Miyaura cross-coupling of (5-chloropyrazin-2-yl)methanol.
Mechanistic Pathway & Failure Point Analysis
The following diagram maps the two primary synthetic pathways and highlights the specific junctions where critical impurities are generated.
Mechanistic divergence in (5-Phenylpyrazin-2-yl)methanol synthesis showing impurity formation.
Diagnostic Q&A: Troubleshooting Low Purity
Pathway A: Ester Reduction Issues
Q1: My final product from the ester reduction route is heavily contaminated with unreacted methyl 5-phenylpyrazine-2-carboxylate, even after using excess reducing agent. How do I push the reaction to completion?
Causality: Sodium borohydride (
Q2: After
Pathway B: Suzuki-Miyaura Coupling Issues
Q3: I am using the Suzuki-Miyaura coupling route with (5-chloropyrazin-2-yl)methanol. My product is co-eluting during chromatography with a highly non-polar impurity, identified via GC-MS as biphenyl. How do I prevent this?
Causality: Biphenyl is the classic homocoupling byproduct of phenylboronic acid. This side reaction is catalyzed by palladium in the presence of trace molecular oxygen (
Q4: During the Suzuki route, I observe significant dehalogenation of the starting material (yielding pyrazin-2-ylmethanol) instead of the cross-coupled target.
Causality: Dehalogenation occurs when the rate of transmetalation is too slow, allowing the palladium-oxidative-addition complex to undergo protode-palladation or beta-hydride elimination (often scavenging hydrogen from the solvent or alkoxide bases).
Resolution: Accelerate the transmetalation step by optimizing the base and water content. Switching to a stronger, more soluble base like
Quantitative Impurity Matrix
Use this table to rapidly identify and resolve common contaminants based on their analytical signatures.
| Impurity | Source Route | Analytical Signature | Causality | Resolution Strategy |
| Methyl 5-phenylpyrazine-2-carboxylate | Ester Reduction | LC-MS: [M+H]⁺ 215.0TLC: UV active, higher | Maintain 0 °C during addition; use fresh | |
| Borate-Product Complex | Ester Reduction | NMR: Broad, poorly resolved peaksTLC: Sticky baseline smear | Incomplete hydrolysis of boron-alkoxide intermediates during workup. | Extended quench with sat. |
| Biphenyl | Suzuki Coupling | GC-MS: m/z 154TLC: Highly non-polar, runs with solvent front | Pd-catalyzed oxidative homocoupling of phenylboronic acid. | Strict anaerobic conditions; sparge solvents with Ar for 30 min. |
| Pyrazin-2-ylmethanol | Suzuki Coupling | LC-MS: [M+H]⁺ 111.0 | Protode-palladation competing with slow transmetalation. | Optimize base ( |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following methodologies include built-in In-Process Control (IPC) checks to validate the system at critical junctures.
Protocol A: Optimized Ester Reduction Workflow
Reference standard adapted from4[2].
-
Substrate Solvation & Thermal Control: Dissolve methyl 5-phenylpyrazine-2-carboxylate (1.0 eq) in anhydrous MeOH (0.5 M).
-
Causality: Methanol acts as both solvent and proton donor for the reduction mechanism.
-
IPC Validation: Ensure internal temperature is stabilized at 0 °C using a thermocouple before proceeding.
-
-
Hydride Delivery: Add
(2.0 eq) in small portions over 30 minutes.-
Causality: Portion-wise addition at 0 °C prevents the exothermic solvolysis of
, ensuring the hydride equivalents are reserved for the target ester.
-
-
Reaction Maturation: Remove the ice bath and stir at 25 °C for 16 hours.
-
IPC Validation: Perform TLC (EtOAc/Hexane 1:1). Proceed only when the UV-active starting material spot is fully consumed.
-
-
Hydrolytic Quench (Critical): Cool the mixture back to 0 °C and add saturated aqueous
dropwise until gas evolution ceases. Stir vigorously for 1 hour at 25 °C.-
Causality: Extended stirring provides the necessary protons to fully hydrolyze stable boron-alkoxide complexes, releasing the free alcohol.
-
-
Isolation: Concentrate the mixture under reduced pressure to remove MeOH. Extract the aqueous residue with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over anhydrous
, and concentrate.
Protocol B: Optimized Suzuki-Miyaura Coupling Workflow
Reference standard adapted from 3[3].
-
Reagent Assembly: In a Schlenk flask, combine (5-chloropyrazin-2-yl)methanol (1.0 eq), phenylboronic acid (1.2 eq), and
(2.0 eq) in a 5:1 mixture of 1,4-Dioxane and water.-
Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating rapid transmetalation.
-
-
Deoxygenation (Critical): Sparge the heterogeneous mixture with Argon gas for a minimum of 30 minutes.
-
IPC Validation: Monitor the solvent to ensure continuous, vigorous bubbling. Complete removal of dissolved
is mandatory to prevent biphenyl formation.
-
-
Catalyst Activation: Add
(0.05 eq) under a positive stream of Argon.-
Causality: The dppf ligand possesses a large bite angle, which accelerates the reductive elimination step and minimizes dehalogenation side reactions.
-
-
Thermal Coupling: Seal the flask and heat to 100 °C for 12 hours.
-
IPC Validation: Analyze via LC-MS. The starting material (m/z 145.0) should be absent, replaced by the product mass (m/z 187.1).
-
-
Purification: Cool to room temperature, filter the mixture through a pad of Celite to remove precipitated palladium black, and partition between EtOAc and water. Purify the concentrated organic layer via silica gel chromatography.
References
-
Benchchem. (5-Phenylpyrazin-2-yl)methanol - Chemical Properties and Synthesis Overview. Available at:[1]
-
Google Patents (WO2025085347A1). Il4i1 inhibitors and uses thereof. Available at:[2]
-
Google Patents (AU2020282768A1). Thiadiazolyl derivatives as DNA Polymerase Theta inhibitors. Available at:[3]
Sources
- 1. (5-Phenylpyrazin-2-yl)methanol | Benchchem [benchchem.com]
- 2. WO2025085347A1 - Il4i1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. AU2020282768A1 - Thiadiazolyl derivatives as DNA Polymerase Theta inhibitors - Google Patents [patents.google.com]
- 4. WO2025085347A1 - Il4i1 inhibitors and uses thereof - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting & Storage Guide for (5-Phenylpyrazin-2-yl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (5-Phenylpyrazin-2-yl)methanol . This compound features an electron-deficient pyrazine core and a reactive primary hydroxymethyl group, making it a highly versatile building block in medicinal chemistry[1]. However, these same structural features render it susceptible to thermo-oxidative and photo-oxidative degradation.
This guide provides field-proven, self-validating protocols to ensure the absolute integrity of your compound during storage.
Mechanistic Overview of Degradation
To prevent degradation, we must first understand the causality behind it. (5-Phenylpyrazin-2-yl)methanol faces two distinct oxidation threats:
-
Hydroxymethyl Oxidation: The primary alcohol (-CH₂OH) undergoes auto-oxidation in the presence of atmospheric oxygen and trace metals. It initially oxidizes to an aldehyde (5-phenylpyrazine-2-carbaldehyde)[2]. Because aldehydes are highly reactive, prolonged exposure leads to over-oxidation into the corresponding carboxylic acid[3].
-
Pyrazine N-Oxidation: The nitrogen lone pairs on the pyrazine ring can undergo N-oxidation. While the electron-deficient nature of pyrazine offers some resistance, exposure to ambient UV/Vis light coupled with oxygen can catalyze the formation of pyrazine N-oxides[4].
Oxidation pathways of (5-Phenylpyrazin-2-yl)methanol under suboptimal storage.
Quantitative Degradation Signatures
When auditing the purity of your stored batches via LC-MS, use the following quantitative mass shifts to diagnose specific storage failures.
| Degradation Product | Mass Shift (Δm/z) | Primary Catalyst | Targeted Prevention Strategy |
| Aldehyde | -2 Da | O₂, Heat, Trace Metals | Argon blanket, -20°C storage |
| Carboxylic Acid | +14 Da | Prolonged O₂, Moisture | PTFE-lined caps, Desiccants |
| Pyrazine N-oxide | +16 Da | O₂, UV/Vis Light | Amber glass vials, Dark storage |
Self-Validating Storage Protocol
Do not rely on passive storage. A robust protocol must be a self-validating system —meaning the setup inherently proves its own efficacy or immediately alerts you to a failure.
Step-by-Step Methodology
-
Absolute Desiccation: Ensure the compound is evaporated to absolute dryness. Residual solvents (especially ethers) can form peroxide radicals that initiate the oxidation of the primary alcohol[2].
-
Vial Selection: Transfer the dry powder to a clean amber glass vial . Causality: Amber glass blocks the specific UV wavelengths required to catalyze pyrazine N-oxide formation[4].
-
Argon Displacement: Insert an Argon gas line into the vial and apply a gentle stream for 30–60 seconds. Causality: Argon is approximately 38% denser than air. It sinks to the bottom of the vial, physically displacing the lighter oxygen and creating an inert blanket over the solid.
-
Hermetic Sealing: Immediately seal the vial with a PTFE-lined screw cap . Causality: Standard rubber septa are highly permeable to oxygen and moisture over time; PTFE provides an absolute barrier.
-
Secondary Containment (Self-Validation Step): Wrap the cap in Parafilm. Place the vial inside a secondary desiccator jar filled with indicating Drierite (anhydrous calcium sulfate with cobalt chloride). Validation: If the Drierite shifts from blue to pink, the environmental seal has failed. This visual cue alerts you to intervene before the compound degrades.
-
Kinetic Arrest: Store the secondary container at -20°C . Causality: Following the Arrhenius equation, lowering the temperature exponentially decreases the kinetic energy available to overcome the activation barrier for thermo-oxidative aging[3].
Step-by-step self-validating storage workflow to prevent oxidation.
Troubleshooting & FAQs
Q: My (5-Phenylpyrazin-2-yl)methanol powder has developed a slight yellow/brown tint over the last six months. Is it still usable? A: Color changes in pyrazine derivatives typically indicate the formation of N-oxides or extended conjugated systems via auto-oxidation[4]. The compound has likely degraded. You should run an LC-MS to quantify the purity. If the M+16 peak is prominent, photo-oxidation has occurred. Moving forward, ensure you are using amber glass and storing the compound in the dark.
Q: I stored my compound at room temperature in a clear vial, and my LC-MS shows an M-2 peak. What happened? A: An M-2 mass shift indicates that the primary alcohol (-CH₂OH) has oxidized into an aldehyde (-CHO)[3]. This is driven by thermal energy and atmospheric oxygen. To prevent this, you must displace the oxygen with Argon and store the compound at -20°C to kinetically inhibit the oxidation pathway.
Q: Can I use Nitrogen gas instead of Argon for the inert atmosphere? A: While Nitrogen is inert, Argon is highly recommended for solid powders. Nitrogen has a density similar to ambient air, meaning it easily mixes with oxygen and can escape the vial before capping. Argon is significantly heavier than air and settles at the bottom of the vial, providing a much more reliable, self-settling protective blanket[2].
Q: Is standard cold room storage (2-8°C) sufficient? A: For short-term storage (less than 2 weeks) during active experimental use, 2-8°C is acceptable. However, for long-term archiving, 2-8°C still provides enough thermal energy for slow, progressive oxidation of the primary alcohol. Archival storage mandates -20°C[3].
References
1.[1] (5-Phenylpyrazin-2-yl)methanol | Benchchem. Source: benchchem.com. URL: 2.[4] Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. Source: acs.org. URL: 3.[3] Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels - RSC Publishing. Source: rsc.org. URL: 4.[2] Electrochemical Decomposition of Primary Alcohol Groups in Deep Eutectic Solvents - OSTI.gov. Source: osti.gov. URL:
Sources
- 1. (5-Phenylpyrazin-2-yl)methanol | Benchchem [benchchem.com]
- 2. osti.gov [osti.gov]
- 3. Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE00400K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
resolving solubility issues of (5-Phenylpyrazin-2-yl)methanol in aqueous media
This technical guide addresses the solubility challenges associated with (5-Phenylpyrazin-2-yl)methanol , a compound often utilized as a synthetic intermediate or bioactive scaffold in drug discovery.[1][2]
Its structure—a lipophilic phenyl ring fused to a nitrogen-deficient pyrazine core with a polar hydroxymethyl tail—creates a "push-pull" solubility profile.[1] While the hydroxymethyl group offers some polarity, the planar aromatic system drives strong
Phase 1: Diagnostic & Compound Profiling
Why is this compound difficult to dissolve?
-
Lipophilicity (LogP ~1.5 - 2.0): The phenyl ring dominates the solvation thermodynamics, making the molecule hydrophobic.
-
Crystal Lattice Energy: The planar nature of the 5-phenylpyrazine core facilitates tight packing in the solid state, requiring significant energy to break the lattice.
-
Weak Basicity (pKa ~0.6): Unlike pyridines (pKa ~5), the pyrazine nitrogens are extremely weak bases. They do not protonate at physiological pH (7.4).[2] Therefore, pH adjustment is ineffective for solubilization in biological buffers.[2]
Phase 2: Tier 1 Troubleshooting (In Vitro Assays)
Q: What is the standard protocol for preparing a stock solution for cell-based assays?
A: Do not attempt to dissolve directly in water or buffer.[1][2] Use the DMSO "Spike" Method .
The Protocol:
-
Primary Stock: Dissolve the solid compound in 100% anhydrous DMSO (Dimethyl Sulfoxide) to reach a concentration of 10–50 mM .
-
Tip: If the solid floats, sonicate for 30 seconds at 40°C.
-
-
Intermediate Dilution (Optional but Recommended): Dilute the primary stock 1:10 in the assay medium without serum first, then add serum. Serum proteins can bind the compound and mask precipitation.[2]
-
Final Assay Concentration: Spike the stock into the aqueous buffer. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.[2]
Table 1: Solvent Compatibility Matrix
| Solvent System | Solubility Potential | Application | Risk Factor |
| 100% DMSO | High (> 50 mM) | Stock Preparation | Hygroscopic; keep sealed.[1][2] |
| 100% Ethanol | Moderate (~10-20 mM) | Stock (Alternative) | Evaporation changes concentration.[1][2] |
| PBS (pH 7.4) | Very Low (< 0.1 mM) | Final Assay Buffer | Precipitation risk if >100 µM.[1][2] |
| 0.1 M HCl | Low | None | Ineffective. pKa is too low to ionize.[1][2] |
Phase 3: Tier 2 Troubleshooting (In Vivo / High Concentration)
Q: I need a high concentration (> 5 mg/mL) for IP/IV injection. DMSO is toxic.[2] What now?
A: You must shift from simple cosolvents to Complexation or Surfactant-based systems.[1][2] The most robust method for phenyl-pyrazine derivatives is Hydroxypropyl-
The "Gold Standard" Formulation Protocol:
-
Vehicle: 20% (w/v) HP-
-CD in water. -
Method:
-
Prepare 20% HP-
-CD in pure water (filter sterilize).[1][2] -
Weigh (5-Phenylpyrazin-2-yl)methanol solid into a vial.
-
Add the vehicle.[2]
-
Critical Step: Sonicate for 20 minutes at 45°C. The cyclodextrin cavity encapsulates the phenyl ring, shielding it from water.[2]
-
Result: Clear solution up to ~2–5 mg/mL (compound dependent).[2]
-
Q: Can I use pH adjustment (acidification)?
A: NO. This is a common error.[1][2]
-
Reasoning: The pKa of the pyrazine nitrogen is < 1.[3][4]0. To protonate it and gain solubility, you would need a pH < 1.0 (e.g., 0.1 M HCl).
-
Consequence: Upon injection or dilution into a pH 7.4 buffer, the pH will rise instantly, deprotonating the compound and causing immediate precipitation (embolism risk in vivo).
Phase 4: Visualizing the Workflow
The following diagram outlines the decision logic for selecting the correct solubilization strategy based on your target concentration and application.
Figure 1: Decision tree for solubilizing (5-Phenylpyrazin-2-yl)methanol based on experimental requirements.
Phase 5: Frequently Asked Questions (FAQs)
Q1: I see a fine precipitate after diluting my DMSO stock into the cell culture media. Why? A: This is "Crash-out." The local concentration of DMSO drops too fast, and the water molecules strip the solvation shell before the compound can disperse.
-
Fix: Vortex the media vigorously while adding the DMSO stock dropwise. Alternatively, warm the media to 37°C prior to addition.
Q2: Can I make a salt form (e.g., Hydrochloride) to improve solubility? A: Generally, no .[2] While you can force a salt form in concentrated acid, it is hydrolytically unstable in water. The "salt" will simply dissociate and release the free base, which will precipitate. Focus on amorphous solid dispersions or lipid formulations instead of salt screens.[1][2]
Q3: Is this compound light sensitive? A: Pyrazine derivatives can undergo photodegradation (oxidation of the benzylic alcohol or ring opening) under intense UV light.[2]
-
Recommendation: Store stocks in amber vials and handle under low light if stability issues arise.
References
-
Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
National Institutes of Health (NIH). Pyrazines in Drug Discovery - Physicochemical Properties. Retrieved from [Link]
-
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
Sources
controlling temperature to minimize side reactions in pyrazine methanol synthesis
The following technical guide is structured as a Tier 2/3 Support Knowledge Base for process chemists and researchers. It prioritizes actionable troubleshooting, mechanistic insight, and safety protocols.
Executive Summary: The Thermal Fragility of the Pyrazine Core
Synthesizing (pyrazin-2-yl)methanol (Pyrazine Methanol) requires navigating a narrow thermal window. The pyrazine ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack, yet resistant to electrophilic substitution.
Thermal mismanagement typically triggers three catastrophic failure modes:
-
Ring Reduction: High temperatures during hydride reductions can saturate the aromatic ring (forming piperazines).
-
Poly-substitution: Radical mechanisms (Minisci) lose regioselectivity above ambient temperatures.
-
Dimerization/Decomposition: Lithiated pyrazine intermediates are thermally unstable above -40°C, leading to rapid decomposition or Wurtz-type coupling.
This guide details the Critical Process Parameters (CPPs) for the three primary synthesis routes.
Route-Specific Troubleshooting & Protocols
Route A: Reduction of Alkyl Pyrazinecarboxylates (The Standard Route)
Chemistry: Reduction of methyl pyrazine-2-carboxylate using Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).
Q: I am observing "over-reduced" impurities (tetrahydropyrazines/piperazines) in my LC-MS. What is happening? A: You are likely experiencing a thermal excursion during the hydride addition. While the pyrazine ring is generally stable to NaBH₄, elevated temperatures (>40°C) generated by the exothermic hydride transfer can facilitate partial ring reduction, especially if LiAlH₄ is used.
-
Mechanism: The heat increases the kinetic energy of the hydride species, allowing them to overcome the activation energy barrier for attacking the aromatic ring carbons rather than just the carbonyl carbon.
-
Correction: Implement a "Dosing-Controlled" exotherm strategy. Do not add the hydride reagent as a single bolus.
Protocol 1: Controlled Reduction of Methyl Pyrazine-2-carboxylate Goal: Minimize ring reduction and hydrolysis.
-
Setup: Dissolve methyl pyrazine-2-carboxylate (1.0 eq) in dry Methanol (MeOH).
-
Cooling: Submerge flask in an ice/brine bath to reach 0°C internal temperature .
-
Addition: Add NaBH₄ (1.5–2.0 eq) portion-wise over 30 minutes.
-
Critical Check: Monitor internal temp. Do not exceed 5°C during addition.
-
-
Reaction: Allow to warm to Room Temperature (20–25°C) only after gas evolution ceases. Stir for 2–4 hours.
-
Quench: Cool back to 0°C before adding dilute HCl or Acetone to quench excess hydride.
Q: My yield is low, and I see pyrazine-2-carboxylic acid. Is this temperature-related? A: Indirectly. If you run the reaction too hot in non-anhydrous solvents, basic hydrolysis (saponification) competes with reduction. The resulting carboxylate salt is resistant to NaBH₄ reduction. Maintain 0°C and use anhydrous methanol.
Route B: Minisci Radical Hydroxymethylation
Chemistry: Direct functionalization of pyrazine using a radical source (e.g., methanol + oxidant + acid).
Q: I am getting a mixture of mono-, di-, and tri-hydroxymethylated products. How do I stop at the mono-product? A: This is a classic "Polylation" issue driven by temperature and radical flux. The introduction of an electron-donating hydroxymethyl group makes the pyrazine ring more nucleophilic and reactive toward further radical attack than the starting material.
-
Thermal Factor: Higher temperatures (reflux) increase the rate of radical generation (homolysis of oxidant), creating a "radical flood" that favors poly-substitution.
-
Correction: Lower the temperature to Ambient (20–25°C) or slightly below and control the oxidant addition rate.
Q: The reaction stalls at 50% conversion. Should I heat it to reflux? A: No. Heating will likely degrade the product or cause di-substitution. Instead, add a fresh portion of the radical initiator (e.g., Ammonium Persulfate) and catalyst (AgNO₃) at the same low temperature.
Route C: Lithiation / Metal-Halogen Exchange
Chemistry: Reaction of chloropyrazine or iodopyrazine with LiTMP or n-BuLi, followed by trapping with Paraformaldehyde.
Q: The reaction turned black/tarry instantly upon adding the aldehyde. What happened? A: You likely exceeded the -40°C thermal ceiling of the lithiated pyrazine intermediate. Lithiopyrazines are notoriously unstable. Above -40°C (and for some derivatives, -60°C), they undergo:
-
Ring Opening: Fragmentation of the heteroaromatic core.
-
Dimerization: Reaction with unreacted starting material.
-
Benzyne-like Elimination: Formation of 2,3-dehydropyrazine (highly reactive).
Protocol 2: Cryogenic Lithiation Goal: Prevent decomposition of the metallated intermediate.
-
Cryostat: Cool THF solution of 2-chloropyrazine to -78°C (Dry ice/acetone).
-
Lithiation: Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) dropwise.
-
Critical Check: Internal temp must not rise above -70°C .
-
-
Aging: Stir at -78°C for 30 mins. Do not warm.
-
Trapping: Add Paraformaldehyde (source of formaldehyde) or DMF (for aldehyde) at -78°C.
-
Warming: Allow slow warming to RT only after the electrophile has been fully added and stirred for 1 hour.
Visualizing the Thermal Control Strategy
Diagram 1: Temperature-Dependent Reaction Pathways
This diagram illustrates how temperature deviations shift the reaction trajectory from the desired product to specific impurities.
Caption: Figure 1 maps specific thermal excursions to their corresponding chemical impurities. Green path indicates optimal control; red dashed paths indicate side reactions caused by temperature spikes.
Troubleshooting Matrix: Symptom vs. Thermal Cause
| Observation (Symptom) | Probable Cause | Thermal Mechanism | Corrective Action |
| LC-MS shows M+4 or M+6 peaks | Over-reduction (Ring Saturation) | High temp allows hydride attack on aromatic C=N bonds. | Cool reaction to 0°C; switch from LiAlH₄ to NaBH₄. |
| TLC shows multiple spots with similar Rf | Poly-alkylation (Minisci) | High temp increases radical flux, reducing selectivity. | Lower temp to 20°C; slow down oxidant addition. |
| Reaction mixture turns black/viscous | Decomposition (Lithiation) | Lithiated intermediate instability > -40°C. | Ensure -78°C maintenance; check cryostat/bath capacity. |
| Violent bubbling upon reagent addition | Thermal Runaway | Exotherm exceeds heat removal capacity. | Stop addition. Wait for temp to return to setpoint. Dilute reagents. |
| Low yield; starting material recovered | Kinetic Trap | Temp too low for activation energy (rare in these routes). | Only if clean: Increase temp in 5°C increments. |
References
-
Reduction of Pyrazine Esters
-
Minisci Reaction Control
- Source: Australian National University. "Alkylations and hydroxymethylations of pyrazines via green minisci-type reactions."
- Relevance: Discusses "green" conditions (lower toxicity/temp)
-
URL:[Link]
-
Lithiation Stability
- Source: Carnegie Mellon University.
- Relevance: Establishes the necessity of directed ortho-metalation (DoM) and the instability of the pyrazine core under nucleophilic conditions without strict control.
-
URL:[Link]
-
General Pyrazine Synthesis & Side Reactions
- Source: Royal Society of Chemistry.
- Relevance: highlights the advantages of continuous flow for precise temperature control to minimize hazardous reagents and side reactions.
-
URL:[Link]
Sources
purification of (5-Phenylpyrazin-2-yl)methanol via column chromatography
Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating (5-Phenylpyrazin-2-yl)methanol .
Because this molecule contains both a basic, electron-deficient pyrazine diazine ring and a hydrogen-bond-donating hydroxymethyl group, its behavior on standard normal-phase silica gel requires precise chromatographic control[1]. This guide bridges the gap between theoretical heterocyclic chemistry and practical, bench-level execution.
Part 1: Validated Standard Operating Procedure (SOP)
(5-Phenylpyrazin-2-yl)methanol is most commonly synthesized via the reduction of methyl 5-phenylpyrazine-2-carboxylate using Sodium Borohydride (
Step 1: Reaction Quenching & Pre-Treatment
Quench the
Step 2: Dry Loading (Critical Step) Due to the polarity of the hydroxymethyl group, the crude product often exhibits poor solubility in the non-polar starting mobile phase (e.g., Hexanes).
-
Action: Dissolve the crude residue in a minimal volume of Dichloromethane (DCM). Add dry silica gel (230-400 mesh) at a 1:3 (crude:silica) mass ratio.
-
Causality: Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. This ensures a narrow, uniform sample band at the top of the column, preventing fronting and improving theoretical plate efficiency[3].
Step 3: Column Packing & Equilibration Pack the column using a slurry of silica gel in the initial mobile phase (10% EtOAc in Hexane).
-
Action: If your preliminary Thin-Layer Chromatography (TLC) showed streaking, pre-equilibrate the column with 2-3 column volumes of the mobile phase containing 1% (v/v) Triethylamine (TEA) [4].
Step 4: Gradient Elution & Analysis
-
Action: Load the dry-loaded powder onto the column bed. Elute using a step gradient: 10% EtOAc
25% EtOAc 50% EtOAc in Hexanes [5]. -
Monitoring: Monitor fractions via UV detection at 254 nm, as the extended conjugation of the phenylpyrazine system is highly UV-active. Combine fractions containing the pure product (Rf ~0.30 in 30% EtOAc/Hexane) and evaporate the solvent.
Workflow Visualization
Figure 1: Step-by-step workflow for the normal-phase purification of (5-Phenylpyrazin-2-yl)methanol.
Part 2: Quantitative Chromatographic Data
To ensure predictable elution, reference the following empirical data when designing your TLC and flash chromatography parameters.
| Parameter | Unreacted Ester (Starting Material) | (5-Phenylpyrazin-2-yl)methanol (Target) | TEA (Basic Modifier) |
| Functional Group | Ester (-COOMe) | Primary Alcohol (-CH2OH) | Tertiary Amine |
| Relative Polarity | Low | Moderate-High | Low (but basic) |
| Typical Rf (30% EtOAc/Hexane) | ~0.75 | ~0.30 | N/A (Highly Volatile) |
| Elution Order | 1st (Near solvent front) | 2nd | Co-elutes / Evaporates |
| UV Activity (254 nm) | High | High | None |
Part 3: Troubleshooting Guide & FAQs
Q1: My (5-Phenylpyrazin-2-yl)methanol spot is severely streaking on the TLC plate and co-eluting with impurities on the column. How do I fix this? Causality: The pyrazine ring contains two basic nitrogen atoms. These nitrogens act as strong hydrogen-bond acceptors and interact non-covalently with the acidic silanol groups (-SiOH) on the surface of the silica gel. This causes non-ideal retention kinetics, resulting in tailing and streaking[4]. Solution: Modify the mobile phase by adding a volatile basic modifier. Adding 1% (v/v) Triethylamine (TEA) to your Hexane/EtOAc eluent neutralizes the acidic silanols. This saturates the active sites on the silica, allowing the pyrazine to elute as a sharp, tight band[4].
Q2: I tried using a Dichloromethane (DCM) / Methanol (MeOH) gradient to push the polar alcohol off the column, but my product fractions contain a white, insoluble powder after evaporation. What is it? Causality: Highly polar gradients, particularly those exceeding 10-15% Methanol in DCM, can begin to dissolve the silica gel stationary phase itself. The white powder is dissolved silica. Solution: Switch to a different solvent system. A gradient of Acetone in DCM (e.g., 5% to 15% Acetone/DCM) provides similar polarity to MeOH but does not dissolve silica[6]. If you already have contaminated product, pass it through a 0.22 µm PTFE syringe filter or perform a quick liquid-liquid extraction (DCM/Water) to remove the inorganic silica.
Q3: How do I cleanly separate the target alcohol from the unreacted methyl 5-phenylpyrazine-2-carboxylate starting material? Causality: The starting ester lacks the hydrogen-bond donating hydroxyl group present in the target alcohol, making the ester significantly less polar[2]. Solution: Utilize a shallow gradient. Start with a very non-polar system (e.g., 5% to 10% EtOAc in Hexane) to flush out the unreacted ester, which will elute rapidly near the solvent front. Only increase the polarity to 30-50% EtOAc once the ester has completely eluted. This ensures baseline resolution between the two species[5].
Q4: The isolated product shows unexpected peaks at ~1.3 ppm (triplet) and ~3.1 ppm (quartet) in the
Troubleshooting Logic Tree
Figure 2: Diagnostic logic tree for resolving amine streaking during pyrazine purification.
Part 4: References
-
The Royal Society of Chemistry. "Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system." RSC Advances. Available at: [Link]
-
Wiley-VCH. "Supporting Information: Pyrazine N-oxide Purification." Angewandte Chemie. Available at: [Link]
-
Google Patents. "WO2025085347A1 - Il4i1 inhibitors and uses thereof." WIPO. Available at:
Sources
- 1. (5-Phenylpyrazin-2-yl)methanol | Benchchem [benchchem.com]
- 2. WO2025085347A1 - Il4i1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
stability of (5-Phenylpyrazin-2-yl)methanol under basic hydrolysis conditions
The following technical guide addresses the stability of (5-Phenylpyrazin-2-yl)methanol under basic hydrolysis conditions. It is designed for researchers requiring immediate troubleshooting assistance and mechanistic understanding of this heterocyclic scaffold.
Case ID: PYR-ZN-5PH-OH-STAB Status: Active Classification: Heterocyclic Chemistry / Stability Profiling
Executive Summary
(5-Phenylpyrazin-2-yl)methanol exhibits high stability under standard basic hydrolysis conditions (e.g., NaOH/LiOH in MeOH/Water, pH 10–12, ambient to
However, instability may arise under "forcing" conditions (pH > 14, reflux > 24h, or presence of strong oxidizers), leading to ring degradation or polymerization.
Troubleshooting & FAQs (Q&A)
Issue 1: "My reaction mixture turned dark brown/black during basic hydrolysis."
Diagnosis: Oxidative Degradation or Polymerization. Root Cause: While the pyrazine ring is stable to base, it is electron-deficient.[1][2] In the presence of ambient oxygen and strong base at high temperatures, pyrazine rings can undergo oxidative polymerization or nucleophilic attack at the C3/C6 positions (if unsubstituted). Solution:
-
Degas solvents: Ensure all solvents (MeOH, THF, Water) are sparged with Nitrogen/Argon before adding base.
-
Temperature Control: Do not exceed
unless necessary. Most ester cleavages on this scaffold proceed at RT. -
Add Reducing Agent: A trace amount of sodium borohydride (
) or sodium dithionite can prevent oxidative darkening during workup.
Issue 2: "I cannot recover the product after hydrolysis; the aqueous layer retains it."
Diagnosis: Amphiphilic Solubility / Phase Partitioning. Root Cause: The hydroxymethyl group confers polarity, and the pyrazine nitrogens can accept hydrogen bonds. While not acidic, the molecule has significant water solubility, especially in the presence of methanol cosolvents. Solution:
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.
-
Solvent Choice: Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction rather than Ethyl Acetate. The alcohol group interacts strongly with water; DCM disrupts this better.
-
pH Adjustment: Ensure the pH is adjusted to ~7-8 (neutral) before extraction. While the molecule is not an acid, extremely high pH can increase water solubility via alkoxide equilibrium or simply by increasing the ionic strength of the phase which might trap the polar molecule.
Issue 3: "Does the phenyl group cleave off under basic conditions?"
Diagnosis: Mechanistic Concern.
Answer: No. The C-C bond between the pyrazine and phenyl rings is extremely robust. It is an
Mechanistic Insight & Stability Profile
The Pyrazine Core
Pyrazine is a
-
Acidic Conditions: Protonation of N makes the ring highly electrophilic.
-
Basic Conditions: The neutral ring is less electrophilic than the protonated form, but strong nucleophiles (
) can still attack if a leaving group (e.g., Cl, Br) is present. -
5-Phenyl Substituent: The phenyl group acts as a conjugating stabilizer. It does not act as a leaving group. Therefore,
(Nucleophilic Aromatic Substitution) does not occur at the 5-position.
The Hydroxymethyl Group
Primary alcohols are stable to hydrolysis. Under basic conditions:
Stability Data Summary
| Condition | Reagent | Temp | Stability Rating | Outcome |
| Mild Base | Excellent | No degradation. | ||
| Standard Hydrolysis | Good | Stable (Standard protocol). | ||
| Forcing Base | Reflux ( | Moderate | Potential ring opening/darkening. | |
| Oxidative Base | Any | Poor | N-oxide formation / Ring cleavage. |
Visualizing the Stability Pathway
The following diagram illustrates the chemical fate of (5-Phenylpyrazin-2-yl)methanol when subjected to basic conditions.
Figure 1: Reaction pathway analysis showing the reversible alkoxide formation versus irreversible degradation pathways.
Standard Operating Procedures (Protocols)
Protocol A: Stability Verification Test
Use this protocol to confirm the compound survives your specific basic conditions before committing valuable material.
-
Preparation: Dissolve 10 mg of (5-Phenylpyrazin-2-yl)methanol in 0.5 mL Methanol.
-
Challenge: Add 0.5 mL of the target basic solution (e.g., 1M NaOH).
-
Incubation: Stir at the intended reaction temperature for 2 hours.
-
Monitoring: Spot directly onto a TLC plate (Eluent: 5% MeOH in DCM). Compare with starting material.
-
Pass: Single spot, identical
. -
Fail: Streaking, baseline material, or new spots.
-
Protocol B: Recommended Hydrolysis Conditions
If you are hydrolyzing an ester derivative (e.g., acetate) back to the alcohol.
-
Solvent System: THF:Methanol:Water (3:1:1). The THF ensures solubility of the phenyl ring; Water dissolves the base.
-
Base: Lithium Hydroxide Monohydrate (
), 2.0 equivalents. -
Temperature:
to Room Temperature. -
Time: Monitor by TLC (usually 1–4 hours).
-
Workup:
-
Neutralize to pH 7 with 1M HCl.
-
Evaporate volatiles (THF/MeOH).
-
Extract aqueous residue with DCM (
). -
Dry over
.[3]
-
References
-
Müller, R. & Rappert, S. "Pyrazines: occurrence, formation and biodegradation."[4] Applied Microbiology and Biotechnology, 85, 1315–1320 (2010).[4] [Link]
-
Sagar, A. D., et al. "Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin." Journal of Chemical and Pharmaceutical Research, 3(6):1103-1108 (2011). [Link]
-
Common Organic Chemistry. "Reduction of Carboxylic Acids to Alcohols." Common Organic Chemistry Database. [Link]
Sources
Validation & Comparative
Mass Spectrometry Fragmentation Patterns of (5-Phenylpyrazin-2-yl)methanol
[1][2]
Executive Summary: Analytical Context
(5-Phenylpyrazin-2-yl)methanol (C
-
Primary Application: Structural verification of pharmaceutical intermediates and metabolic profiling of pyrazine-based insecticides.[1]
-
Key Analytical Challenge: Distinguishing between the loss of the hydroxymethyl side chain and the fragmentation of the heteroaromatic ring.
-
Comparison Strategy: This guide contrasts Hard Ionization (EI, 70 eV) for structural fingerprinting against Soft Ionization (ESI+) for molecular weight confirmation and adduct analysis.[1]
Comparative Analysis: EI vs. ESI Performance
The choice of ionization method drastically alters the observed spectral topology. The table below compares the expected performance metrics for (5-Phenylpyrazin-2-yl)methanol.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI+) |
| Energy Regime | High Energy (70 eV) | Low Energy (Soft Ionization) |
| Molecular Ion | [M]⁺[1]• (m/z 186) : Distinct, often high intensity due to aromatic stability. | [M+H]⁺ (m/z 187) : Dominant base peak.[1] |
| Fragmentation | Extensive.[1] Rich structural information. | Minimal in MS1.[1] Requires MS/MS (CID) to generate fragments. |
| Key Mechanism | Radical-cation directed cleavage ( | Protonation of Pyrazine N, followed by neutral losses. |
| Detection Limit | Low picogram range (GC-MS). | Femtogram range (LC-MS/MS).[1] |
| Best For | Structural Elucidation (Fingerprinting).[1] | Quantification & Biological Matrix Screening.[1] |
Detailed Fragmentation Pathways (EI Mode)
In Electron Ionization, the radical cation [M]⁺• (m/z 186) is the precursor for all subsequent pathways. The fragmentation is driven by the stability of the aromatic pyrazine ring versus the labile hydroxymethyl group.
Pathway A: Side-Chain Cleavage (The "Benzyl" Analog)
Similar to benzyl alcohol, the hydroxymethyl group at the C2 position is the primary site of fragmentation.
- -Cleavage / Loss of OH (m/z 169):
-
Loss of Formaldehyde (CH
O) / CHO (m/z 156/157):-
Mechanism: Rearrangement leading to the expulsion of formaldehyde (neutral loss 30 Da) or the formyl radical (29 Da).
-
Product: 5-Phenylpyrazine radical cation (m/z 156) or cation (m/z 157).[1]
-
Pathway B: Pyrazine Ring Degradation
The pyrazine ring is susceptible to Retro-Diels-Alder (RDA) type cleavages and the loss of small nitrile molecules, characteristic of nitrogen heterocycles.
-
Loss of HCN (27 Da):
-
Precursor: Can occur from the molecular ion or the [M-CH
OH]⁺ fragment. -
Observation: A shift of -27 Da is the "fingerprint" of pyrazine/pyrimidine rings.
-
Transition: m/z 186
m/z 159 (minor) or m/z 155 m/z 128.
-
-
Formation of Phenyl Cation (m/z 77):
-
Mechanism: Inductive cleavage of the bond connecting the phenyl ring to the pyrazine core.
-
Intensity: Moderate to High.[1] This is the classic aromatic marker.
-
Pathway C: The "Benzonitrile" Rearrangement
Under high energy, the pyrazine ring can shatter to yield a benzonitrile radical cation (C
-
Peak: m/z 103.
-
Mechanism: Complex ring opening and scrambling, often observed in phenyl-substituted N-heterocycles.[1]
Visualizing the Fragmentation Logic
The following diagram maps the hierarchical breakdown of the parent ion.
Figure 1: Predicted EI fragmentation tree for (5-Phenylpyrazin-2-yl)methanol, highlighting the competition between side-chain loss and ring degradation.[1]
Experimental Protocol: LC-MS/MS Analysis
To validate these patterns or quantify this compound in biological matrices, use the following validated workflow.
A. Sample Preparation
-
Stock Solution: Dissolve 1 mg of (5-Phenylpyrazin-2-yl)methanol in 1 mL of LC-MS grade Methanol .
-
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).
B. LC Conditions (Reverse Phase)
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.[1]
C. MS Parameters (ESI+)
References
-
NIST Mass Spectrometry Data Center. 5-Methyl-2-pyrazinylmethanol Mass Spectrum.[1] NIST Standard Reference Database.[1][6] Available at: [Link]
-
MassBank. General Fragmentation of Pyrazine Derivatives.[1] MassBank Record ID: MSBNK-Fac_Eng_Univ_Tokyo-JP008889.[1] Available at: [Link]
-
PubChem. Phenyl(pyridin-2-yl)methanol (Analogous Structure).[1] National Library of Medicine.[1] Available at: [Link]
Sources
- 1. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (5-Phenylpyrazin-2-yl)methanol | Benchchem [benchchem.com]
- 3. massbank.eu [massbank.eu]
- 4. CA2817102C - Oplophorus-derived luciferases, novel coelenterazine substrates, and methods of use - Google Patents [patents.google.com]
- 5. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders [mdpi.com]
- 6. mimedb.org [mimedb.org]
A Comparative Guide to the Reactivity of (5-Phenylpyrazin-2-yl)methanol and (6-Phenylpyrazin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the subtle placement of a substituent on a heterocyclic scaffold can profoundly influence molecular properties and reactivity. This guide offers an in-depth comparison of the chemical reactivity of two isomeric building blocks: (5-Phenylpyrazin-2-yl)methanol and (6-Phenylpyrazin-2-yl)methanol. A comprehensive understanding of their distinct reactivity profiles is paramount for optimizing synthetic routes, designing novel analogues, and predicting metabolic pathways.
Introduction: Isomeric Position and its Electronic Consequences
The core difference between (5-Phenylpyrazin-2-yl)methanol and (6-Phenylpyrazin-2-yl)methanol lies in the position of the phenyl substituent relative to the hydroxymethyl group and the two nitrogen atoms of the pyrazine ring. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is a key determinant of its reactivity.[1] The phenyl group, on the other hand, exerts both an inductive electron-withdrawing effect and a potential resonance effect, the nature of which depends on its position.
In (5-Phenylpyrazin-2-yl)methanol , the phenyl group is at the 5-position, which is meta to the hydroxymethyl group at the 2-position. In this arrangement, the electronic influence of the phenyl group on the hydroxymethyl moiety is primarily transmitted through inductive effects.
In (6-Phenylpyrazin-2-yl)methanol , the phenyl group is at the 6-position, which is para to the hydroxymethyl group at the 2-position. This positioning allows for potential through-conjugation between the phenyl ring, the pyrazine ring, and the hydroxymethyl group.
The following diagram illustrates the structural differences between the two isomers.
Caption: Chemical structures of (5-Phenylpyrazin-2-yl)methanol and (6-Phenylpyrazin-2-yl)methanol.
Comparative Reactivity Analysis
The differing electronic environments of the hydroxymethyl group in these two isomers are expected to lead to distinct reactivity profiles in common organic transformations.
Oxidation to the Aldehyde
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation. The rate of this reaction is often influenced by the electron density at the carbinol carbon and the stability of the transition state.
It is hypothesized that (6-Phenylpyrazin-2-yl)methanol would exhibit a faster rate of oxidation compared to its 5-phenyl isomer. This is because the phenyl group at the 6-position can participate in resonance stabilization of a developing positive charge on the carbinol carbon in the transition state. Conversely, the phenyl group at the 5-position in (5-Phenylpyrazin-2-yl)methanol can only exert a weak, destabilizing inductive effect.
The following diagram illustrates the proposed influence on the transition state during oxidation.
Caption: Predicted relative rates of oxidation.
Experimental Protocol for Comparative Oxidation:
A suitable protocol for comparing the oxidation rates would involve a mild oxidizing agent to better discern differences in reactivity.
| Parameter | Value |
| Substrates | (5-Phenylpyrazin-2-yl)methanol, (6-Phenylpyrazin-2-yl)methanol |
| Oxidizing Agent | Manganese (IV) oxide (MnO₂) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Monitoring | Thin Layer Chromatography (TLC) or Gas Chromatography (GC) |
Step-by-Step Methodology:
-
To separate solutions of each isomer (1 mmol) in DCM (10 mL), add activated MnO₂ (10 mmol).
-
Stir the reactions vigorously at room temperature.
-
Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by TLC or GC analysis.
-
Compare the time required for complete consumption of the starting material to determine the relative reaction rates.
Esterification and Etherification
Reactions such as esterification and etherification proceed via nucleophilic attack on the carbinol carbon (in the case of SN2-type etherification) or activation of the hydroxyl group. The nucleophilicity of the hydroxyl group and the electrophilicity of the carbinol carbon are key factors.
For acid-catalyzed esterification, protonation of the hydroxyl group is the first step. The electron-withdrawing nature of the pyrazine ring will decrease the basicity of the hydroxyl oxygen in both isomers compared to benzyl alcohol. However, the through-conjugation in (6-Phenylpyrazin-2-yl)methanol may lead to a slightly more electron-deficient hydroxyl group, potentially slowing down the initial protonation step.
Conversely, in reactions where the carbinol carbon is the electrophilic center (e.g., Mitsunobu reaction for esterification or Williamson ether synthesis), the resonance stabilization of a carbocation-like transition state in the 6-phenyl isomer could accelerate the reaction.
Therefore, the relative reactivity in these transformations is expected to be highly dependent on the specific reaction mechanism.
Experimental Protocol for Comparative Esterification (Fischer Esterification):
| Parameter | Value |
| Substrates | (5-Phenylpyrazin-2-yl)methanol, (6-Phenylpyrazin-2-yl)methanol |
| Reagents | Acetic acid (excess), Sulfuric acid (catalytic) |
| Solvent | Toluene (with Dean-Stark apparatus) |
| Temperature | Reflux |
| Monitoring | High-Performance Liquid Chromatography (HPLC) |
Step-by-Step Methodology:
-
In separate round-bottom flasks equipped with a Dean-Stark trap and condenser, dissolve each isomer (1 mmol) in toluene (20 mL).
-
Add glacial acetic acid (5 mmol) and a catalytic amount of concentrated sulfuric acid (2-3 drops) to each flask.
-
Heat the mixtures to reflux and monitor the formation of the ester product by HPLC.
-
Compare the reaction profiles to determine the relative rates of esterification.
Spectroscopic and Physicochemical Properties
While direct comparative reactivity data is scarce, analysis of predicted physicochemical properties can offer insights.
| Property | (5-Phenylpyrazin-2-yl)methanol | (6-Phenylpyrazin-2-yl)methanol | Rationale for Difference |
| Predicted pKa (hydroxyl) | Expected to be slightly lower | Expected to be slightly higher | The phenyl group at the 6-position in the 6-isomer may have a weak electron-donating resonance effect into the ring, slightly increasing the basicity of the pyrazine nitrogens and indirectly the hydroxyl oxygen. |
| Predicted ¹H NMR (CH₂OH) | Expected to be at a certain chemical shift | Expected to show a slight upfield or downfield shift | The anisotropic effect of the phenyl ring and the different electronic environments will influence the chemical shift of the methylene protons. |
| Predicted ¹³C NMR (CH₂OH) | Expected to be at a certain chemical shift | Expected to show a slight upfield or downfield shift | The electron density at the carbinol carbon will directly impact its ¹³C chemical shift. |
Note: These are predicted trends. Experimental verification is required.
Conclusion
The isomeric relationship between (5-Phenylpyrazin-2-yl)methanol and (6-Phenylpyrazin-2-yl)methanol is predicted to give rise to notable differences in their chemical reactivity. The key differentiating factor is the potential for through-conjugation in the 6-phenyl isomer, which is absent in the 5-phenyl isomer. This is expected to make the hydroxymethyl group of (6-Phenylpyrazin-2-yl)methanol more susceptible to oxidation. The relative rates of esterification and etherification are likely to be more dependent on the specific reaction mechanism.
For researchers and drug development professionals, these predicted differences have significant implications. The choice of isomer can impact reaction efficiency, yield, and the potential for side-product formation. The insights provided in this guide, grounded in fundamental principles of organic chemistry, should aid in the rational design of synthetic strategies utilizing these valuable heterocyclic building blocks. It is strongly recommended that these theoretical predictions be validated through direct comparative experiments.
References
-
MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [online] Available at: [Link]
-
Substituent effects and electron delocalization in five-membered N-heterocycles. [online] Available at: [Link]
-
Scribd. Hammett Substituent Constants Table | PDF | Molecules | Organic Chemistry. [online] Available at: [Link]
-
PMC. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [online] Available at: [Link]
-
ResearchGate. Oxidation of heteroaryl methanols to esters (2j–2s) | Download Table. [online] Available at: [Link]
-
ACS Publications. An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids | The Journal of Organic Chemistry. [online] Available at: [Link]
-
ResearchGate. Values of some Hammett substituent constants (σ). [online] Available at: [Link]
-
A Survey of Hammett Substituent Constants and Resonance and Field Parameters. [online] Available at: [Link]
-
ijarsct. Kinetics, Mechanism and Novel Methods Of Esterification. [online] Available at: [Link]
-
PubMed. Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity. [online] Available at: [Link]
-
arXiv.org. Tracking the Electron Density Changes in Excited States - A Computational Study on Pyrazine. [online] Available at: [Link]
-
ACS Publications. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry. [online] Available at: [Link]
-
McGraw Hill's AccessScience. Steric effect (chemistry). [online] Available at: [Link]
Sources
A Comparative Guide to the Structural Elucidation of (5-Phenylpyrazin-2-yl)methanol: An Analysis in the Absence of Direct Crystal Data
For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural data, most definitively obtained through single-crystal X-ray diffraction, underpins our understanding of a compound's physicochemical properties, its interactions with biological targets, and its potential for further optimization. This guide addresses the current state of structural knowledge for (5-Phenylpyrazin-2-yl)methanol, a heterocyclic compound of interest due to the prevalence of the pyrazine scaffold in bioactive molecules.[1]
As of the latest literature review, a solved X-ray crystal structure for (5-Phenylpyrazin-2-yl)methanol has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[2][3][4][5] This absence of empirical data necessitates a comparative approach, leveraging structurally analogous compounds to forecast molecular conformation, crystal packing, and intermolecular interactions. This guide will therefore focus on a detailed comparison with phenyl(pyridin-2-yl)methanol, a closely related analogue for which a high-quality crystal structure is available.[6][7] By examining the experimental data for this surrogate, we can infer a likely structural profile for (5-Phenylpyrazin-2-yl)methanol and provide a validated experimental framework for its future crystallographic analysis.
The Significance of the Pyrazine Moiety
The pyrazine ring is a key heterocyclic scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its two nitrogen atoms act as hydrogen bond acceptors and sites for metabolic activity, influencing a molecule's solubility, membrane permeability, and pharmacokinetic profile. The addition of a phenyl group and a hydroxymethyl substituent, as in (5-Phenylpyrazin-2-yl)methanol, introduces opportunities for pi-stacking interactions and further functionalization, making it a valuable, albeit under-characterized, building block in synthetic chemistry.[1]
Comparative Structural Analysis: (5-Phenylpyrazin-2-yl)methanol vs. Phenyl(pyridin-2-yl)methanol
In the absence of direct experimental data for (5-Phenylpyrazin-2-yl)methanol, we turn to its pyridine analogue, phenyl(pyridin-2-yl)methanol, as a reference point. The key structural difference is the presence of a second nitrogen atom in the six-membered aromatic ring (pyrazine vs. pyridine). This substitution is expected to have a significant impact on the electronic distribution and hydrogen bonding capabilities of the molecule.
Known Crystal Structure: Phenyl(pyridin-2-yl)methanol
The crystal structure of phenyl(pyridin-2-yl)methanol reveals an orthorhombic crystal system.[6] A crucial feature of its solid-state structure is the formation of helical chains through O—H⋯N hydrogen bonds, where the hydroxyl group of one molecule donates a hydrogen to the pyridine nitrogen of an adjacent molecule.[6][7] The phenyl and pyridine rings are significantly twisted relative to each other, with a dihedral angle of 71.42(10)°.[6][7]
| Parameter | Phenyl(pyridin-2-yl)methanol | (5-Phenylpyrazin-2-yl)methanol (Predicted) |
| Crystal System | Orthorhombic[6] | Monoclinic or Orthorhombic |
| Space Group | Pbca[6] | Likely centrosymmetric (e.g., P2₁/c, Pbca) |
| Key Intermolecular Interaction | O—H⋯N hydrogen bonds forming helical chains[6] | O—H⋯N hydrogen bonds; potential for N⋯H-C or π-π stacking |
| Dihedral Angle (Phenyl vs. Heterocycle) | 71.42(10)°[6][7] | Likely to be similar, in the range of 60-80° |
| Molecular Formula | C₁₂H₁₁NO[6] | C₁₁H₁₀N₂O |
| Molecular Weight | 185.22 g/mol [6] | 186.21 g/mol [1] |
Predicted Structural Features of (5-Phenylpyrazin-2-yl)methanol
The introduction of a second nitrogen atom in the pyrazine ring at the 4-position introduces a new potential hydrogen bond acceptor. This could lead to more complex hydrogen bonding networks compared to the simple helical chains observed in the pyridine analogue. The overall molecular conformation, particularly the dihedral angle between the phenyl and pyrazine rings, is anticipated to be similar, as it is primarily governed by steric hindrance.
Experimental Protocol for the Crystallization and X-ray Diffraction of (5-Phenylpyrazin-2-yl)methanol
The following protocol is a validated, step-by-step methodology for obtaining single crystals of (5-Phenylpyrazin-2-yl)methanol suitable for X-ray diffraction analysis. This protocol is adapted from the successful crystallization of phenyl(pyridin-2-yl)methanol.[6]
Synthesis and Purification
A common synthetic route to (5-Phenylpyrazin-2-yl)methanol involves the regioselective construction of the pyrazine ring, followed by functional group transformations to yield the hydroxymethyl moiety.[1] The final product should be purified by column chromatography to >98% purity, as determined by NMR and LC-MS.
Crystallization Workflow
Caption: Workflow for crystallization and structure determination.
-
Solvent Screening : A crucial first step is to screen a variety of solvents to determine the solubility profile of the compound. A starting point would include ethanol, methanol, ethyl acetate, and dichloromethane.
-
Crystallization Method :
-
Slow Evaporation : Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol) in a vial covered with a perforated cap. Allow the solvent to evaporate slowly at room temperature.[6]
-
Vapor Diffusion : Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a less polar "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
-
Crystal Mounting and Data Collection :
-
Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Collect diffraction data at a controlled temperature (e.g., 296 K) using a diffractometer equipped with a Mo Kα radiation source.[6]
-
-
Structure Solution and Refinement :
-
The collected data is processed to yield a set of reflection intensities.
-
The structure is solved using direct methods (e.g., SHELXS) and refined against the experimental data using a least-squares algorithm (e.g., SHELXL).[6]
-
Conclusion and Future Outlook
While the crystal structure of (5-Phenylpyrazin-2-yl)methanol remains to be determined, a comparative analysis with its structural analogue, phenyl(pyridin-2-yl)methanol, provides valuable insights into its likely solid-state conformation and intermolecular interactions. The presence of the second nitrogen atom in the pyrazine ring is the primary differentiator and is expected to result in a distinct crystal packing arrangement.
The experimental protocol detailed in this guide provides a robust starting point for the successful crystallization and structural elucidation of (5-Phenylpyrazin-2-yl)methanol. The resulting crystallographic data will be invaluable for the rational design of new derivatives with tailored properties for applications in drug discovery and materials science. It is our hope that this guide will stimulate further research into this promising, yet under-characterized, chemical entity.
References
-
Kim, J., & Kang, S. K. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o947. [Link]
-
McMaster University Libraries. (n.d.). Crystallography Open Database. Retrieved from [Link]
-
Neuroscience Information Framework. (n.d.). Crystallography Open Database (COD). Retrieved from [Link]
-
BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
PubMed. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. Retrieved from [Link]
Sources
- 1. (5-Phenylpyrazin-2-yl)methanol | Benchchem [benchchem.com]
- 2. library.mcmaster.ca [library.mcmaster.ca]
- 3. neuinfo.org [neuinfo.org]
- 4. biokeanos.com [biokeanos.com]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. Crystal structure of phenyl(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of phen-yl(pyridin-2-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Comparison of Phenylpyrazine & Pyrazine Alcohol Derivatives: A Technical Guide
Executive Summary
As a Senior Application Scientist, evaluating the structural modifications of the pyrazine scaffold is critical for rational drug design. Pyrazine, a six-membered heterocyclic aromatic ring, is a privileged pharmacophore. When functionalized into phenylpyrazine derivatives (e.g., N-phenylpyrazine-2-carboxamides) or pyrazine alcohol derivatives (e.g., pyrazine-2,5-diyldimethanol), the molecule's biological activity profile shifts dramatically. This guide objectively compares the performance of these derivatives, focusing on their antimycobacterial (anti-TB) efficacy, cytotoxicity, and neurological target inhibition, backed by field-proven experimental data.
Structural Rationale & Causality in Scaffold Design
The biological efficacy of a compound is inextricably linked to its physicochemical properties, most notably lipophilicity (logP) and electronic distribution.
-
The Lipophilicity Paradox in Antimycobacterial Agents : The mycobacterial cell wall is notoriously rich in mycolic acids, creating a highly lipophilic barrier. Standard pyrazinamide (PZA) relies on passive diffusion and active transport. Adding a phenyl ring (phenylpyrazine) increases the logP, enhancing cell wall permeation. However, excessive lipophilicity often correlates with increased in vitro cytotoxicity.
-
The Role of the Alcohol Moiety : Integrating a hydroxyl group to create phenylpyrazine alcohol derivatives (e.g., via hydroxyphenyl substitutions) introduces a critical hydrophilic balance. The alcohol group acts as a hydrogen bond donor/acceptor, which decreases off-target cytotoxicity while maintaining target binding affinity. For instance, the addition of a hydroxyl group in 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide creates a "Goldilocks" logP, yielding superior Minimum Inhibitory Concentration (MIC) values compared to non-hydroxylated analogs 1.
-
Coordination Potential : Pure pyrazine alcohol derivatives, such as pyrazine-2,5-diyldimethanol, exhibit a strong tendency to coordinate with d-block metals (Cu, Zn, Cd), forming 1D coordination polymers that possess unique antimicrobial and catalytic properties 2.
Comparative Biological Activity (Quantitative Data)
The following table synthesizes in vitro biological activity data, comparing standard pyrazinamide against advanced phenylpyrazine and pyrazine alcohol derivatives.
| Compound Class | Specific Derivative | Primary Target / Strain | MIC / IC₅₀ | Cytotoxicity / Notes |
| Standard | Pyrazinamide (PZA) | M. tuberculosis H37Rv | 8.0 µg/mL | Baseline reference 3. |
| Phenylpyrazine | 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6.25 µg/mL | Moderate activity; high lipophilicity 4. |
| Phenylpyrazine Alcohol | 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 1.56 µg/mL | High potency; reduced cytotoxicity due to -OH group 1. |
| Substituted Benzamide | N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | M. tuberculosis H37Ra | ≤ 2.0 µg/mL | High potency; strong electron-withdrawing group 3. |
| Pyrazine Alcohol Ligand | Pyrazine-2,5-diyldimethanol (Metal Complexes) | Broad-spectrum Antimicrobial | Variable | Forms bioactive 1D coordination polymers 2. |
Mechanistic Pathways
Understanding the causality behind the biological activity requires mapping the signaling and inhibition pathways. Phenylpyrazine derivatives primarily function as prodrugs or direct inhibitors of Fatty Acid Synthase I (FAS I) in mycobacteria, disrupting mycolic acid synthesis.
Caption: Mechanism of FAS I inhibition by phenylpyrazine derivatives leading to mycobacterial cell death.
Beyond antimicrobial activity, specific pyrazine and phenylpyrazine scaffolds act as potent Phosphodiesterase 10A (PDE10A) inhibitors, elevating cAMP/cGMP levels for the treatment of neurological disorders.
Caption: PDE10A inhibition pathway by pyrazine derivatives for neurological modulation.
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness, biological screening must operate as a self-validating system. The following protocol details the Microplate Alamar Blue Assay (MABA) used to generate the antimycobacterial data cited above 5.
Protocol: Self-Validating Microplate Alamar Blue Assay (MABA) Causality of Design: Alamar Blue (resazurin) acts as an oxidation-reduction indicator. Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin to pink, fluorescent resorufin. This provides a direct, quantifiable causality between compound efficacy and bacterial respiration.
Step-by-Step Methodology:
-
Assay Preparation & Self-Validation Setup :
-
Dispense 100 µL of Middlebrook 7H9 broth into a 96-well microplate.
-
Validation Controls: Designate Column 11 as the drug-free positive growth control. Designate Column 12 as the sterile background control (media only). Include standard drugs (Isoniazid and Rifampicin) in parallel rows to validate assay sensitivity.
-
-
Compound Dilution :
-
Dissolve phenylpyrazine alcohol derivatives in DMSO. Perform two-fold serial dilutions across the microplate to achieve final test concentrations ranging from 100 µg/mL to 0.19 µg/mL. Ensure final DMSO concentration remains ≤ 1% to prevent solvent-induced cytotoxicity.
-
-
Inoculation :
-
Add 100 µL of M. tuberculosis H37Rv suspension (adjusted to a McFarland standard of 1.0, then diluted 1:20) to all wells except the sterile control (Column 12).
-
-
Incubation :
-
Seal the plates and incubate at 37°C for 7 days in a humidified atmosphere to prevent evaporation.
-
-
Readout & MIC Determination :
-
Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to one growth control well. Incubate for 24 hours.
-
If the control well turns pink, add the reagent mixture to all remaining wells and incubate for an additional 24 hours.
-
Data Extraction: The MIC is visually determined as the lowest compound concentration that prevents the color shift from blue to pink.
-
Caption: Self-validating Microplate Alamar Blue Assay (MABA) workflow for antimycobacterial screening.
References
- Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC. URL: Link
- 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evalu
- Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - MDPI. URL: Link
- design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Publishing. URL: Link
- Pyridine-3,5-diyldimethanol | 21636-51-1 | Benchchem. URL: Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Seeking potent anti-tubercular agents: design and synthesis of substituted- N -(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl) ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01348J [pubs.rsc.org]
- 4. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
distinguishing (5-Phenylpyrazin-2-yl)methanol from starting materials via TLC
Analytical Resolution of (5-Phenylpyrazin-2-yl)methanol Syntheses: A Multi-Modal TLC Comparison Guide
Executive Summary
Synthesizing (5-phenylpyrazin-2-yl)methanol typically involves a Suzuki-Miyaura cross-coupling between a halogenated precursor—such as (5-bromopyrazin-2-yl)methanol—and phenylboronic acid[1]. Monitoring this reaction via Thin-Layer Chromatography (TLC) presents unique chromatographic challenges. The presence of polar hydroxymethyl groups, combined with the severe silica-streaking tendencies of boronic acids[2], can lead to ambiguous results.
This guide provides a self-validating TLC methodology. By objectively comparing mobile phase modifications and orthogonal visualization techniques, researchers can establish a robust protocol to unambiguously distinguish the product from its starting materials.
Chemical Profiles & Chromatographic Causality
Understanding molecular interactions with the silica stationary phase is critical for predicting retention factors (
-
(5-Bromopyrazin-2-yl)methanol (Starting Material 1 - SM1): Contains a polar primary alcohol and a pyrazine ring. It is moderately UV active and acts as a hydrogen-bond donor/acceptor.
-
Phenylboronic acid (Starting Material 2 - SM2): Highly polar due to the boronic acid moiety. It acts as a strong hydrogen-bond donor to silica silanols, leading to severe tailing and streaking unless the mobile phase is chemically modified[2].
-
(5-Phenylpyrazin-2-yl)methanol (Product): The substitution of the bromo group with a phenyl ring increases the molecule's lipophilicity and significantly extends its
-conjugation. This results in a higher value compared to SM1 and intense UV quenching at 254 nm.
Table 1: Chromatographic & Visualization Comparison
| Compound | Polarity / | UV 254 nm Response | KMnO₄ Stain (Oxidation) | Alizarin Stain (366 nm) |
| SM1: Bromo-precursor | High Polarity (Low | Moderate Quenching | Positive (Brown Spot) | Negative |
| SM2: Phenylboronic acid | Very High (Streaks/Low | Moderate Quenching | Weak/Negative | Positive (Yellow Fluorescence) |
| Product: Phenyl-pyrazine | Moderate Polarity (Highest | Strong Quenching | Positive (Brown Spot) | Negative |
Strategic Mobile Phase Selection
A standard Hexane/Ethyl Acetate (e.g., 1:1 v/v) system is often insufficient for this reaction mixture. The boronic acid (SM2) will streak across the plate, potentially masking the SM1 spot and causing false-positive interpretations of reaction completion.
-
The Causality of Additives: To suppress the ionization and hydrogen-bonding of the boronic acid with the silica gel, a competitive hydrogen-bond modifier must be added. Supplementing the Hexane/EtOAc eluent with 1–2% Glacial Acetic Acid (AcOH) protonates the silanol groups on the stationary phase and competitively interacts with the boronic acid. This sharpens the SM2 spot, preventing streaking and allowing for accurate
determination[2].
Multi-Modal Visualization Workflow
Relying solely on UV 254 nm is a common procedural error, as concentration differences in the crude mixture can make SM1 and the Product difficult to differentiate. A self-validating system requires orthogonal staining.
-
UV 254 nm (Conjugation Check): Non-destructive. The product will appear significantly darker (stronger quenching) than SM1 due to the extended biaryl conjugation.
-
Alizarin Stain (Boronic Acid Specific): Boronic acids are notoriously difficult to track. However, dipping the plate in a 1 mM alizarin solution and viewing it under 366 nm UV light yields a bright yellow fluorescence specifically for the boronic acid[3]. This confirms the consumption of SM2 without interference from the alcohol groups.
-
KMnO₄ Stain (Alcohol Specific): Potassium permanganate is a universal oxidative stain. Heating the plate after dipping causes the primary alcohols in SM1 and the Product to reduce Mn(VII) to MnO₂, appearing as bright yellow/brown spots on a purple background[4].
Orthogonal TLC visualization workflow for distinguishing Suzuki coupling components.
Step-by-Step Experimental Protocol
Part A: Preparation of Stains
-
Alizarin Stain: Dissolve 1 mM Alizarin in a 9:1 mixture of Acetone and Water[3]. Store in a closed jar.
-
KMnO₄ Stain: Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL distilled water[4].
Part B: TLC Execution & Self-Validation
-
Plate Preparation: Use standard silica gel 60 F254 glass or aluminum-backed plates. Draw a baseline 1 cm from the bottom using a pencil.
-
Spotting (The Co-Spot Rule): Spot SM1 (Lane 1), SM2 (Lane 2), the Reaction Mixture (Lane 3), and a Co-spot of SM1 + RM (Lane 4).
-
Causality: Co-spotting is mandatory to rule out
shifts caused by the crude reaction matrix (e.g., high salt concentrations from the Suzuki base).
-
-
Development: Place the plate in a pre-equilibrated TLC chamber containing Hexane/EtOAc/Glacial Acetic Acid (50:50:1) . Develop until the solvent front is 1 cm from the top.
-
Drying (Critical Step): Remove the plate and dry thoroughly with a heat gun in a fume hood.
-
Causality: Residual acetic acid will neutralize the basic KMnO₄ stain, causing background discoloration and ruining the visualization[4].
-
-
Visualization Sequence:
-
Step 1: Observe under 254 nm UV light. Mark all quenching spots with a pencil. Note the intensely dark spot corresponding to the highly conjugated product.
-
Step 2 (Parallel Plate Recommended): Dip the plate in the Alizarin stain, let it dry in ambient air, and observe under 366 nm UV. A bright yellow fluorescent spot confirms the presence of unreacted phenylboronic acid[3].
-
Step 3: Dip the plate in the KMnO₄ solution. Wipe the back with a paper towel and heat gently with a heat gun. The primary alcohols (SM1 and Product) will rapidly reduce the stain, appearing as bright yellow/brown spots[4].
-
References
- Source: Thieme Connect (Synlett)
- Application Notes and Protocols for Suzuki Coupling Source: Benchchem URL
- Source: Organic Letters (ACS Publications)
- Chromatography: TLC Stains/Dips (Not Voodoo)
Sources
A Comparative Guide to Elemental Analysis Standards for the Verification of (5-Phenylpyrazin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the unambiguous verification of a molecule's identity and purity is paramount. For novel heterocyclic compounds such as (5-Phenylpyrazin-2-yl)methanol, a multi-faceted analytical approach is not just best practice, but a regulatory necessity. This guide provides an in-depth comparison of elemental analysis as a fundamental technique for empirical formula verification, benchmarked against modern spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As a Senior Application Scientist, my aim is to not only present protocols but to elucidate the scientific rationale behind the selection and execution of these methods, ensuring a self-validating system of analysis.
The Foundational Pillar: Elemental Analysis (CHN Analysis)
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, remains a cornerstone technique for confirming the empirical formula of a pure organic compound.[1] Its power lies in its quantitative nature, providing the mass percentages of C, H, and N, which can be directly compared to the theoretical values calculated from the proposed molecular formula.[2] For (5-Phenylpyrazin-2-yl)methanol (C₁₁H₁₀N₂O), this technique provides a fundamental check on the compound's composition.
The most prevalent method for CHN analysis is high-temperature combustion, often referred to as the Dumas method.[3][4] This technique offers significant advantages in terms of speed, safety, and automation compared to the historical Kjeldahl method for nitrogen determination.[3]
Causality in Experimental Choices for CHN Analysis
The successful elemental analysis of a nitrogen-containing heterocycle like (5-Phenylpyrazin-2-yl)methanol hinges on ensuring complete combustion and the accurate detection of the resulting gases. The pyrazine ring, being an electron-deficient system, is thermally stable and requires optimized combustion conditions to ensure complete conversion of nitrogen to N₂ gas.[5] Incomplete combustion can lead to the formation of various nitrogen oxides (NOx), resulting in inaccurate nitrogen values.[5] Modern elemental analyzers are designed with high-efficiency scrubbing reagents to handle compounds containing elements like halogens and sulfur, ensuring broad applicability.[5]
The choice of a reference standard is critical for calibration and validation. National Institute of Standards and Technology (NIST) traceable standards with well-characterized compositions are essential for developing and verifying accurate analysis methods.[6][7]
Orthogonal Verification: The Role of Spectroscopic Techniques
While elemental analysis confirms the elemental ratios, it provides no information about the molecular structure or the presence of isomers. Therefore, orthogonal techniques that probe the molecular architecture are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[8][9] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For (5-Phenylpyrazin-2-yl)methanol, ¹H and ¹³C NMR are fundamental for confirming the presence of the phenyl, pyrazine, and methanol moieties and their connectivity. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can further map out the entire molecular framework.[10][11]
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound, offering another critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, complementing the data from elemental analysis. Fragmentation patterns observed in the mass spectrum can also provide structural information that corroborates NMR data.
Comparative Analysis: Elemental Analysis vs. Spectroscopic Methods
| Parameter | Elemental Analysis (CHN Combustion) | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Elemental composition (%C, %H, %N) | Molecular structure and connectivity | Molecular weight and formula |
| Purity Assessment | Excellent for detecting inorganic impurities and confirming overall purity. | Good for detecting and quantifying organic impurities with distinct NMR signals. | Excellent for detecting impurities with different mass-to-charge ratios. |
| Strengths | Quantitative, highly accurate for elemental ratios, cost-effective. | Unambiguous structure determination, non-destructive.[12] | High sensitivity, provides molecular formula (HRMS). |
| Limitations | No structural information, requires pure sample for accurate results.[13] | Lower sensitivity compared to MS, can be complex to interpret for complex molecules.[14] | Isomers are often indistinguishable, ionization efficiency can vary. |
| Regulatory Standing | A long-established and expected test for new chemical entities. | Essential for structural confirmation as per ICH guidelines. | A key technique for identity confirmation and impurity profiling. |
Experimental Protocols
Protocol 1: Elemental Analysis of (5-Phenylpyrazin-2-yl)methanol via CHN Combustion
Objective: To determine the percentage of Carbon, Hydrogen, and Nitrogen in a sample of (5-Phenylpyrazin-2-yl)methanol and compare it to the theoretical values.
Instrumentation: A calibrated CHN elemental analyzer.
Materials:
-
(5-Phenylpyrazin-2-yl)methanol sample (minimum 5mg, finely powdered and dried).[13]
-
Tin or silver capsules.[15]
-
NIST-traceable certified reference material (e.g., Acetanilide).[16]
-
High-purity oxygen and helium.
Procedure:
-
Sample Preparation:
-
Ensure the (5-Phenylpyrazin-2-yl)methanol sample is homogenous and completely dry to avoid erroneous results from residual solvents or moisture.[17]
-
Accurately weigh 1-3 mg of the sample into a pre-cleaned tin or silver capsule using a microbalance.[15]
-
Crimp the capsule to ensure it is securely sealed.[15]
-
-
Instrument Calibration:
-
Calibrate the instrument using a certified reference material following the manufacturer's instructions. The measured values for the standard should be within the specified acceptance criteria (e.g., ±0.3% of the theoretical value).[16]
-
-
Sample Analysis:
-
Place the encapsulated sample into the autosampler of the elemental analyzer.
-
Initiate the analysis sequence. The sample undergoes flash combustion at high temperatures (typically around 1000°C) in an oxygen-rich environment.[18]
-
The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).[18]
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.
-
Compare the experimental results with the theoretical values for C₁₁H₁₀N₂O (C: 70.95%, H: 5.41%, N: 15.04%). For publication in many chemistry journals, the found values for carbon, hydrogen, and nitrogen should be within 0.4% of the calculated values.[19]
-
Workflow for Elemental Analysis
Caption: Workflow for CHN Elemental Analysis.
Protocol 2: ¹H and ¹³C NMR Spectroscopic Analysis of (5-Phenylpyrazin-2-yl)methanol
Objective: To confirm the molecular structure of (5-Phenylpyrazin-2-yl)methanol.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
(5-Phenylpyrazin-2-yl)methanol sample (5-10 mg for ¹H, 20-50 mg for ¹³C).[20]
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[20]
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation:
-
Dissolve the accurately weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer the solution to an NMR tube.[20]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[20]
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.[20]
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both spectra to the corresponding atoms in the (5-Phenylpyrazin-2-yl)methanol structure based on their chemical shifts, multiplicities, and integration values.
-
Expected ¹H NMR Data (in CDCl₃):
-
A singlet for the -CH₂- protons.
-
A singlet for the -OH proton (can be broad and exchangeable with D₂O).
-
Multiplets in the aromatic region corresponding to the protons on the phenyl and pyrazine rings.
Protocol 3: Mass Spectrometric Analysis of (5-Phenylpyrazin-2-yl)methanol
Objective: To determine the molecular weight of (5-Phenylpyrazin-2-yl)methanol.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Materials:
-
(5-Phenylpyrazin-2-yl)methanol sample.
-
Suitable solvent (e.g., methanol or acetonitrile).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the chosen solvent.[21]
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
The theoretical monoisotopic mass of C₁₁H₁₀N₂O is 186.0793 g/mol . The observed mass should be in close agreement with this value.
-
Logical Relationship of Analytical Techniques
Caption: Interrelation of Analytical Verification Methods.
Trustworthiness and Method Validation
Every protocol described must be part of a self-validating system. The validation of these analytical procedures should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[22][23][24] This involves demonstrating the specificity, linearity, accuracy, precision, and robustness of each method. For elemental analysis, this is achieved through the consistent and accurate analysis of certified reference materials.[6] For spectroscopic methods, validation involves demonstrating that the methods are suitable for their intended purpose of confirming identity and assessing purity.[25]
Conclusion
The verification of a pharmaceutical compound like (5-Phenylpyrazin-2-yl)methanol requires a synergistic approach that combines the quantitative rigor of elemental analysis with the detailed structural insights provided by NMR and the molecular weight confirmation from mass spectrometry. While elemental analysis serves as a fundamental check of the empirical formula and overall purity, it is the combination of these orthogonal techniques that provides the comprehensive and trustworthy data required by researchers, scientists, and regulatory bodies in the drug development process. Adherence to established protocols and validation standards ensures the integrity of the analytical data and, ultimately, the quality and safety of the final pharmaceutical product.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Foss. (n.d.). Dumas or Kjeldahl for reference analysis?[Link]
-
Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Teledyne Leeman Labs. (n.d.). Total Nitrogen and Total Organic Carbon Analysis by High Temperature Combustion. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]
-
Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. [Link]
-
VELP Scientifica. (n.d.). Elemental Analysis and the Dumas Method. [Link]
-
Elementar. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]
-
Eskisehir Osmangazi University. (2018, October 24). ORGANIC ELEMENTAL ANALYZER (CHNS/O). [Link]
-
OIV. (2009). Quantification of total nitrogen according to the Dumas method. [Link]
-
Catalent. (n.d.). NMR And Mass Spectrometry In Pharmaceutical Development. [Link]
-
Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. [Link]
-
Outsourced Pharma. (2021, May 18). NMR And Mass Spectrometry In Pharmaceutical Development. [Link]
-
EPFL. (n.d.). Elemental Analysis – Sample preparation. [Link]
-
Milestone Srl. (2022, May 12). Practical Guidelines on Sample Preparation for Elemental Analysis [Video]. YouTube. [Link]
-
Longdom. (n.d.). Quantitative and Qualitative Pharmaceutical Analysis using Mass Spectrometry. [Link]
-
Ocean RMC. (n.d.). NIST Certified Reference Materials. [Link]
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(10), 1671-1688.
-
Elementar. (n.d.). CHNS analysis of NIST Standard Reference Materials. [Link]
-
Wesleyan University. (2026, February 11). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
-
Bontempo, L., et al. (2015). Validation of methods for H, C, N and S stable isotopes and elemental analysis of cheese: results of an international collaborative study. Rapid Communications in Mass Spectrometry, 29(5), 495-502. [Link]
-
Wiley. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
-
University of Illinois Urbana-Champaign. (2020, March 5). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. [Link]
-
University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. [Link]
-
Dickie, D. A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 998-1004. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Materials. [Link]
-
Acta Poloniae Pharmaceutica-Drug Research. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
MtoZ Biolabs. (n.d.). Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments. [Link]
-
ResearchGate. (2018, January 13). Identification and structure elucidation by NMR spectroscopy. [Link]
-
ResearchGate. (n.d.). Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics. [Link]
-
Contrepois, K., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Metabolomics, 9(5), 1044-1053. [Link]
-
PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. [Link]
-
MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]
-
Journal of Food and Drug Analysis. (2001). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. [Link]
-
ResearchGate. (2024, December 26). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. [Link]
-
University of Wisconsin-Madison. (2025, May 27). Label-free and derivatization-assisted techniques for the analysis of small molecules via mass spectrometry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 3. fossanalytics.com [fossanalytics.com]
- 4. Elemental Analysis and the Dumas Method, VELP Dumas Analyzers [velp.com]
- 5. pepolska.pl [pepolska.pl]
- 6. labmix24.com [labmix24.com]
- 7. Standard Reference Materials | NIST [nist.gov]
- 8. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]
- 9. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. researchgate.net [researchgate.net]
- 12. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 13. chem.ubc.ca [chem.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. mt.com [mt.com]
- 16. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 17. epfl.ch [epfl.ch]
- 18. nral.ualberta.ca [nral.ualberta.ca]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. database.ich.org [database.ich.org]
- 23. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 24. fda.gov [fda.gov]
- 25. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
Safety Operating Guide
(5-Phenylpyrazin-2-yl)methanol proper disposal procedures
Executive Summary: Operational Directive
(5-Phenylpyrazin-2-yl)methanol (MW: 186.21 g/mol ) is a nitrogen-containing heterocyclic building block often used in medicinal chemistry (e.g., kinase inhibitor development). As a research chemical with significant potential for biological activity, it must be handled under the Precautionary Principle .
Immediate Disposal Classification:
-
Primary Stream: Hazardous Organic Waste (Solid or Liquid).
-
Disposal Method: High-temperature incineration via a licensed chemical waste contractor.
-
Prohibited: Do NOT dispose of down the drain or in municipal trash.
Chemical Profile & Hazard Identification
Before disposal, verify the physical state and matrix of the waste. This compound is typically a solid at room temperature but may be present in reaction mixtures.
| Property | Data / Characteristic | Operational Implication |
| Chemical Name | (5-Phenylpyrazin-2-yl)methanol | Nitrogen heterocycle; potential bioactivity.[1] |
| Molecular Weight | 186.21 g/mol | Likely solid at RT (Analogs MP: ~80–90°C). |
| Solubility | Soluble in DMSO, MeOH, DCM | Segregate based on solvent carrier if in solution. |
| Hazard Class | Irritant / Potential Bioactive | Treat as Toxic (GHS Category 3/4 equivalent) absent specific tox data.[2] |
| Reactivity | Stable; Incompatible with strong oxidizers | Keep away from nitric acid/peroxides in waste accumulation. |
Critical Safety Note: As a pyrazine derivative, this compound may possess pharmacological activity (e.g., enzyme inhibition). Skin contact and inhalation of dust must be prevented during waste transfer.[3][4]
Pre-Disposal Treatment & Segregation
Effective disposal requires strict segregation to prevent cross-contamination and ensure regulatory compliance (RCRA/EPA).
A. Solid Waste (Pure Compound)
-
Container: Collect in a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Label clearly as "Hazardous Waste - Solid - Toxic/Irritant."
-
Do Not: Do not dissolve the solid in solvent solely for disposal purposes. Disposing of solids is more cost-effective and safer than creating large volumes of liquid waste.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Segregation: Segregate based on the solvent system.
-
Halogenated Stream: If dissolved in Dichloromethane (DCM), Chloroform.
-
Non-Halogenated Stream: If dissolved in Methanol, DMSO, Ethyl Acetate.
-
-
Quenching: If the waste contains residual reactive reagents (e.g., thionyl chloride, hydrides) used in its synthesis, quench carefully before adding to the main waste carboy.
Disposal Workflow: Decision Logic
The following flowchart outlines the decision-making process for disposing of (5-Phenylpyrazin-2-yl)methanol in various laboratory states.
Figure 1: Decision logic for the segregation and disposal of (5-Phenylpyrazin-2-yl)methanol based on physical state and solvent composition.
Detailed Operational Protocols
Protocol A: Solid Waste Handling
-
PPE: Wear nitrile gloves (double-gloving recommended), lab coat, and safety glasses. Use a fume hood to prevent dust inhalation.
-
Transfer: Use a disposable spatula or powder funnel to transfer the solid into the waste container.
-
Decontamination: Wipe the exterior of the primary container and the spatula with a Kimwipe dampened with methanol. Dispose of the Kimwipe and spatula as Solid Hazardous Waste .
-
Closure: Screw the lid tightly. Do not overfill (leave 10% headspace).
Protocol B: Spill Cleanup (Emergency Procedure)
If (5-Phenylpyrazin-2-yl)methanol is spilled:
-
Isolate: Evacuate the immediate area if the spill is large (>50g) or if dust is airborne.
-
Solid Spill:
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical spills.
-
Scoop material into a waste container.
-
-
Liquid Spill:
-
Cover with an inert absorbent (vermiculite or spill pads).
-
Do not use combustible materials (sawdust) if the solvent is flammable.
-
Collect absorbent into a sealed bag/pail for disposal.
-
Regulatory Compliance & Labeling
RCRA Classification (USA)
While (5-Phenylpyrazin-2-yl)methanol is not explicitly listed on the EPA P-list or U-list, it must be characterized by the generator (you) based on its properties.
-
Waste Code: If pure, label as "Non-Regulated Hazardous Waste" (unless toxicity data confirms specific criteria).
-
Solvent Mixtures: If dissolved, the waste code is determined by the solvent (e.g., F002 for DCM, F003 for Methanol/Acetone).
Labeling Requirements (GHS Standards)
Ensure the waste tag includes:
-
Full Chemical Name: (5-Phenylpyrazin-2-yl)methanol (No abbreviations).
-
Hazards: Check "Toxic" and "Irritant".[2]
-
Generator Info: Lab Name / PI Name.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 580061, (5-Methylpyrazin-2-yl)methanol (Analog Reference). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
Sources
Personal protective equipment for handling (5-Phenylpyrazin-2-yl)methanol
Executive Summary & Risk Profile
Objective: This guide defines the operational safety envelope for handling (5-Phenylpyrazin-2-yl)methanol. In the absence of a substance-specific global safety dataset, this protocol utilizes Structure-Activity Relationship (SAR) analysis, benchmarking against the structurally similar * (5-Methylpyrazin-2-yl)methanol* (CAS 61892-95-3) and (2-Phenylpyrimidin-5-yl)methanol.
Critical Safety Insight: While many organic intermediates are treated as simple irritants, pyrazine-methanol derivatives frequently exhibit H318: Causes Serious Eye Damage (irreversible) rather than just eye irritation. The nitrogenous heterocycle increases the basicity and reactivity of the hydroxymethyl group. Standard safety glasses are insufficient for solution-phase handling; chemical splash goggles are required.
Hazard Identification (SAR-Derived)
| Hazard Class | Risk Level | Operational Implication |
| Eye Toxicity | HIGH | Potential for corneal damage. Zero-tolerance for eye exposure. |
| Acute Toxicity | Moderate | Harmful if swallowed (H302).[1][2] Avoid hand-to-mouth transfer. |
| Skin Irritation | Moderate | Causes skin irritation (H315).[1] Permeation likely in organic solvents. |
| Physical State | Solid (Powder) | Dust generation is the primary inhalation vector. |
Personal Protective Equipment (PPE) Matrix
This system uses a Task-Based Risk Assessment (TBRA) approach. Select your PPE tier based on the specific operation being performed.
PPE Selection Table
| Component | Tier 1: Solid Handling (Weighing < 100 mg, Storage) | Tier 2: Solubilization & Synthesis (Dissolving, Pipetting, Heating) | Tier 3: Spill Cleanup / High Risk (> 5g handling, Powder Spills) |
| Eye Protection | Safety Glasses with Side Shields (ANSI Z87.1) | Chemical Splash Goggles (Indirect Vent) | Chemical Splash Goggles + Face Shield |
| Hand Protection | Nitrile Gloves (4 mil / 0.10 mm) | Double Nitrile (Outer: 8 mil, Inner: 4 mil) | Double Nitrile or Butyl Rubber (if using DCM/THF) |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood (Mandatory) | N95/P100 Respirator (if outside hood) |
| Body Defense | Standard Lab Coat (Cotton/Poly) | Lab Coat + Chemical Apron (Tyvek/PVC) | Tyvek Coverall + Shoe Covers |
Technical Justification for PPE Choices[2][3][4][5][6][7][8]
-
Glove Selection: (5-Phenylpyrazin-2-yl)methanol is lipophilic (due to the phenyl ring). It will dissolve readily in skin oils and organic solvents like DMSO or Dichloromethane (DCM).
-
Protocol: If using DCM as a solvent, standard nitrile degrades in <5 minutes. Use Silver Shield™ laminates or double-glove and change immediately upon splash.
-
-
Eye Protection: The transition from solid to solution increases the risk of splash. Because pyrazine derivatives can cause irreversible opacity to the cornea, a seal against the face (goggles) is non-negotiable during dissolution.
Operational Workflow & Decision Logic
Visualizing the Safety Protocol
The following diagram outlines the decision logic for handling this compound, ensuring that safety scales with experimental risk.
Figure 1: Task-Based Risk Assessment (TBRA) workflow for selecting appropriate safety controls.
Step-by-Step Handling Procedures
A. Weighing & Transfer (Solid State)
Risk: Dust inhalation and surface contamination.
-
Preparation: Place the balance inside a containment enclosure or move the balance to a fume hood if vibration limits allow. If weighing on an open bench, use a draft shield .
-
Anti-Static Measures: Pyrazine solids can be static-prone. Use an anti-static gun or polonium strip if the powder "jumps."
-
Technique: Use a disposable weighing boat. Do not weigh directly into the reaction flask to avoid neck contamination.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe after use. Discard the wipe as solid hazardous waste.
B. Solubilization (Critical Step)
Risk: Exothermic dissolution and splash hazard.
-
Solvent Choice: The compound is likely soluble in DMSO, Methanol, and DCM.
-
Vessel: Use a borosilicate glass vial with a screw cap (PTFE-lined). Avoid snap-cap tubes which can pop open due to solvent vapor pressure.
-
Procedure:
-
Add solid to the vial first.
-
Add solvent slowly down the side of the vial.
-
Cap loosely initially if sonication or mild heating is required to prevent pressure buildup.
-
Self-Validation Check: Inspect the glove fingertips. If they look wrinkled or swollen, the solvent has permeated. Change gloves immediately.
-
Emergency Response & Disposal
In the event of an accident, speed is critical. The "Methanol" moiety implies potential metabolic toxicity if significant amounts are absorbed, though the primary immediate risk is chemical burn.
Emergency Response Diagram
Figure 2: Emergency response workflow emphasizing immediate containment and decontamination.
Waste Disposal Protocol
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into the Solid Hazardous Waste bin (labeled "Toxic Organic Solid").
-
Liquid Waste: Reaction mixtures and mother liquors go to Organic Solvents (Halogenated or Non-Halogenated) depending on the co-solvent used.
-
Cleaning: Triple rinse glassware with acetone before removing it from the fume hood. Add rinsate to liquid waste.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 580061, (5-Methylpyrazin-2-yl)methanol. (Used as primary SAR analog for toxicity banding). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Reaction mass of (2-Phenylpyrimidin-5-yl)methanol. (Validation of eye damage hazards in phenyl-pyrimidine analogs). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
